3-Oxoheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63563-21-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-oxoheptanoic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
PRRBQHNMYJRHFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Oxoheptanoic acid chemical properties and structure
An In-Depth Technical Guide to 3-Oxoheptanoic Acid: Chemical Properties and Structure
Introduction
This compound, also known as n-valeryl acetic acid, is a medium-chain oxo-fatty acid.[1] As a beta-keto acid, it is characterized by a ketone functional group at the third carbon (beta position) relative to the carboxylic acid. This structure makes it an important intermediate in metabolic pathways, particularly in the catabolism of fatty acids. Understanding its chemical properties, structure, and metabolic fate is crucial for researchers in biochemistry, metabolic disorders, and drug development. This guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, outlining analytical methodologies, and visualizing its structure and metabolic context.
Chemical Structure and Identifiers
The fundamental identity of a chemical compound is defined by its structure and standardized nomenclature.
1.1 IUPAC Name and Synonyms
-
IUPAC Name : this compound[1]
-
Common Synonyms : n-valeryl acetic acid, 3-ketoheptanoic acid[1]
-
CAS Number : 63563-21-3[1]
1.2 Molecular Structure
The structure of this compound consists of a seven-carbon chain with a carboxylic acid group at one terminus and a ketone group at the C-3 position.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. It is important to note that many of these values are predicted through computational models due to a lack of extensive experimental data in published literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1][2] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 144.078644241 Da | PubChem[1] |
| SMILES | CCCCC(=O)CC(=O)O | PubChem[1][2] |
| InChIKey | PRRBQHNMYJRHFW-UHFFFAOYSA-N | PubChem[1][2] |
| Predicted pKa | 4.48 (Strongest Acidic) | ChemAxon (via HMDB) |
| Predicted logP | 0.89 | ALOGPS (via HMDB) |
| Predicted Water Solubility (logS) | -1.2 | ALOGPS (via HMDB) |
| Physical Description | A very hydrophobic molecule, practically insoluble in water, and relatively neutral. | HMDB |
Experimental Protocols
While specific synthesis protocols for this compound are not widely documented, its analysis follows standard methods for organic acids, particularly in biological matrices. The detection and quantification typically involve chromatographic separation coupled with mass spectrometry.
3.1 General Analytical Workflow
A common workflow for the analysis of this compound from biological samples (e.g., urine, plasma) is outlined below. This procedure is adapted from methodologies used for similar medium-chain keto acids, such as 3-oxooctanoic acid, which is a known biomarker in metabolic disorders.[3]
Caption: General analytical workflow for this compound quantification.
3.2 Detailed Methodology: GC-MS Analysis
-
Sample Preparation : Acidify the biological sample (e.g., 1 mL of urine) with HCl.
-
Extraction : Extract the organic acids from the sample using a solvent like ethyl acetate. Repeat the extraction multiple times and pool the organic layers.
-
Drying : Dry the pooled organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.
-
Derivatization : To make the acid volatile for Gas Chromatography (GC), it must be derivatized. A common method is methylation. Add a solution of diazomethane (B1218177) in ether, or a milder agent like (trimethylsilyl)diazomethane with methanol, to the dried extract. This converts the carboxylic acid to its methyl ester (methyl 3-oxoheptanoate).[4]
-
GC-MS Analysis : Inject the derivatized sample into a GC-MS system.
-
GC Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program : Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds of varying volatility.
-
Mass Spectrometry : Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a mass range (e.g., m/z 40-400) or use Selected Ion Monitoring (SIM) for higher sensitivity if the fragmentation pattern is known.
-
-
Quantification : Create a calibration curve using standards of purified this compound (or its methyl ester) of known concentrations that have undergone the same sample preparation process. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Biological Context and Metabolic Pathways
This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. Specifically, it is the ketoacyl-CoA derivative formed during the breakdown of heptanoic acid (a C7 fatty acid). The accumulation of related oxo-fatty acids in biological fluids can be indicative of certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3]
4.1 Putative Metabolic Pathway: Beta-Oxidation
The beta-oxidation of fatty acids is a mitochondrial process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle. For heptanoyl-CoA (the activated form of heptanoic acid), the first cycle proceeds as follows:
-
Activation : Heptanoic acid is converted to Heptanoyl-CoA in the cytoplasm.
-
Dehydrogenation : Heptanoyl-CoA is oxidized by an Acyl-CoA dehydrogenase to form a double bond between the alpha and beta carbons.
-
Hydration : An enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxyheptanoyl-CoA.
-
Dehydrogenation : A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding 3-oxoheptanoyl-CoA .
-
Thiolysis : A thiolase enzyme cleaves 3-oxoheptanoyl-CoA, releasing Acetyl-CoA (a C2 unit) and Propionyl-CoA (a C5 unit).
The propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Caption: Putative metabolic pathway of 3-oxoheptanoyl-CoA formation.
References
An In-depth Technical Guide to 3-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-oxoheptanoic acid, including its chemical identity, physicochemical properties, and its place within metabolic pathways. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes known information and presents representative experimental protocols and metabolic pathways based on closely related compounds.
Chemical Identity and Properties
This compound, a medium-chain keto acid, is identified by the following:
Physicochemical Data
Quantitative data for this compound is primarily based on computational models. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 144.07864425 Da | HMDB |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Water Solubility | Expected to be sparingly soluble to insoluble | HMDB |
| logP (predicted) | 0.89 - 1.59 | HMDB |
| pKa (Strongest Acidic, predicted) | 4.48 | HMDB |
Biological Significance and Metabolic Context
This compound is a beta-keto acid derivative of heptanoic acid. Beta-keto acids are intermediates in the metabolism of fatty acids. While specific pathways detailing the synthesis and degradation of this compound are not extensively documented, its role can be inferred from the well-established pathways of similar medium-chain fatty acids, such as beta-oxidation.
Disruptions in fatty acid metabolism, for instance in genetic disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to the accumulation of medium-chain fatty acids and their derivatives. In such conditions, excess octanoyl-CoA (an eight-carbon fatty acyl-CoA) is diverted to alternative metabolic pathways, leading to the formation of metabolites like 3-oxooctanoic acid.[2] It is plausible that similar metabolic disruptions involving seven-carbon fatty acids could lead to the accumulation of this compound.
Putative Metabolic Pathway
The following diagram illustrates a putative metabolic pathway for this compound, based on the principles of fatty acid beta-oxidation.
Caption: A putative metabolic pathway for this compound via beta-oxidation.
Experimental Protocols
Detailed and validated experimental protocols specifically for this compound are not widely available. However, methodologies for the synthesis, purification, and analysis of structurally similar compounds, such as other oxoheptanoic acids and their derivatives, can be adapted. The following sections provide representative protocols.
Synthesis of a 7-Aryl-7-Oxoheptanoic Acid Derivative (Representative)
A common method for the synthesis of related compounds is the Friedel-Crafts acylation. The following is a representative protocol for the synthesis of a 7-aryl-7-oxoheptanoic acid derivative.
Materials:
-
Pimelic acid
-
Thionyl chloride
-
Anhydrous aluminum chloride
-
1,3-dimethylbenzene (m-xylene)
-
Anhydrous dichloromethane (B109758)
-
Hydrochloric acid
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for elution
Procedure:
-
Preparation of Pimeloyl Chloride: In a round-bottom flask, slowly add thionyl chloride to pimelic acid. Heat the mixture to reflux for 2 hours. Remove excess thionyl chloride by distillation under reduced pressure. The resulting pimeloyl chloride is used in the next step.[3]
-
Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool to 0°C. Dissolve the pimeloyl chloride in anhydrous 1,3-dimethylbenzene and add this solution dropwise to the aluminum chloride suspension while maintaining the temperature at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.[3]
-
Workup and Extraction: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[4]
-
Purification: Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[3]
References
An In-depth Technical Guide to the Synthesis of 3-Oxoheptanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-oxoheptanoic acid and its derivatives. This compound, a β-keto acid, and its esters are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their bifunctional nature allows for a variety of chemical transformations, making them key building blocks for more complex molecules. This guide details common synthetic routes, provides in-depth experimental protocols, and presents quantitative data to assist researchers in their practical applications.
Core Synthesis Strategies
The synthesis of this compound and its derivatives primarily revolves around the formation of its more stable ester precursors, namely ethyl and methyl 3-oxoheptanoate. The free acid is often susceptible to decarboxylation, especially at elevated temperatures.
Synthesis of 3-Oxoheptanoate Esters
The most prevalent method for synthesizing β-keto esters like ethyl 3-oxoheptanoate is the crossed Claisen condensation . This reaction involves the base-promoted condensation between two different esters. For the synthesis of ethyl 3-oxoheptanoate, typical reactants are ethyl pentanoate and ethyl acetate (B1210297). To minimize self-condensation products, the ester with α-hydrogens that is intended to act as the nucleophile (e.g., ethyl acetate) should be deprotonated first with a strong base before the slow addition of the second ester (the electrophile, e.g., ethyl pentanoate).
An alternative approach is the acylation of an ester enolate with an acyl chloride. For instance, the enolate of ethyl acetate can be acylated with pentanoyl chloride.
Synthesis of this compound
This compound is typically prepared by the hydrolysis of its corresponding ester, such as ethyl or methyl 3-oxoheptanoate. This hydrolysis can be carried out under acidic or basic conditions. However, care must be taken as the resulting β-keto acid can readily undergo decarboxylation to produce 2-hexanone.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of representative this compound derivatives.
Table 1: Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid via Friedel-Crafts Acylation
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1,3-Dichlorobenzene (B1664543) | 14.7 | g | Limiting Reagent |
| Pimelic Anhydride (B1165640) | 14.2 | g | |
| Anhydrous Aluminum Chloride | 29.3 | g | Catalyst |
| Stoichiometry | |||
| Molar Ratio (Dichlorobenzene:Anhydride:AlCl₃) | 1 : 1.1 : 2.2 | ||
| Product | |||
| 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | 20.2 - 24.6 | g | Based on a typical 70-85% yield |
Table 2: Physicochemical Properties of Ethyl 3-Oxoheptanoate
| Property | Value | Reference |
| CAS Number | 7737-62-4 | |
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 0.970 g/cm³ | |
| Boiling Point | 110 - 112 °C at 15 mmHg | |
| Refractive Index | 1.430 | |
| Purity | ≥ 95% (GC) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Oxoheptanoate via Crossed Claisen Condensation
This protocol describes a method to favor the desired crossed-condensation product by pre-forming the enolate of the more acidic ester.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi)
-
Ethyl acetate
-
Ethyl pentanoate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Addition of the First Ester: Slowly add ethyl acetate (1.0 equivalent) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Addition of the Second Ester: Add a solution of ethyl pentanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid via Friedel-Crafts Acylation
This protocol details the synthesis of an aryl keto-acid derivative.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Pimelic anhydride
-
1,3-Dichlorobenzene
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: Suspend anhydrous aluminum chloride (29.3 g) in anhydrous dichloromethane (150 mL) in the reaction flask. Cool the suspension to 0 °C using an ice bath.
-
Formation of the Acylium Ion: Dissolve pimelic anhydride (14.2 g) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel. Add the pimelic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Friedel-Crafts Acylation: After the addition is complete, add 1,3-dichlorobenzene (14.7 g) dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching the Reaction: After completion, cool the mixture back to 0 °C. Slowly and carefully pour the mixture onto a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker within a fume hood.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Purification: Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizing Synthesis and Logic
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis protocols described.
The Enigmatic Presence of 3-Oxoheptanoic Acid in Eukaryotes: A Technical Deep Dive
For Immediate Release
[CITY, STATE] – [Date] – While the world of metabolomics continues to uncover a vast landscape of endogenous molecules, the natural occurrence and biological significance of the beta-keto acid, 3-oxoheptanoic acid, in eukaryotes has remained largely uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this intriguing molecule, catering to researchers, scientists, and drug development professionals. The focus is on its known presence in the plant kingdom, potential biosynthetic pathways, and the analytical methodologies required for its detection and quantification, laying the groundwork for future investigations into its physiological roles.
Natural Occurrence: A Glimpse into the Plant Metabolome
To date, the most definitive evidence for the natural occurrence of this compound in a eukaryotic organism comes from metabolomic studies of the medicinal plant, Eucommia ulmoides. Commonly known as the Hardy Rubber Tree, its leaves are utilized in traditional medicine and as a tea. While comprehensive quantitative data for this compound remains to be published, its identification in untargeted metabolomic analyses of E. ulmoides leaf tea provides a crucial starting point for understanding its distribution in the plant kingdom.[1][2] Further research is necessary to determine the concentration of this compound in various tissues of E. ulmoides and to explore its presence in other plant species.
At present, there is a lack of direct evidence for the natural occurrence of this compound in mammals, fungi, or protists in the peer-reviewed literature. Its existence in these kingdoms remains a compelling area for future metabolomic exploration.
Putative Biosynthesis: The Role of Fatty Acid β-Oxidation
While a specific biosynthetic pathway for this compound has not been elucidated in any eukaryotic organism, its structure strongly suggests it is a product of fatty acid metabolism. The most plausible route for its formation is through the β-oxidation of odd-chain fatty acids, specifically heptanoic acid.
In eukaryotes, β-oxidation is a mitochondrial process that sequentially shortens fatty acyl-CoA molecules.[3][4] The cycle involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. In the context of heptanoyl-CoA, the first two cycles of β-oxidation would proceed as expected. The final cycle, starting with a three-carbon fatty acyl-CoA (propionyl-CoA), would not undergo the same process. Instead, it is the preceding five-carbon acyl-CoA (valeryl-CoA) that upon one round of β-oxidation would yield acetyl-CoA and propionyl-CoA. The intermediate in this final round of oxidation of a C7 fatty acid would be 3-oxoheptanoyl-CoA. It is conceivable that this intermediate could be released from the β-oxidation spiral before thiolytic cleavage, or that free this compound could be generated from the hydrolysis of 3-oxoheptanoyl-CoA.
Hypothetical β-oxidation pathway for heptanoyl-CoA leading to 3-oxoheptanoyl-CoA.
Signaling Pathways: An Unexplored Frontier
Currently, there is no direct evidence implicating this compound in any specific signaling pathways within eukaryotes. However, as a medium-chain fatty acid derivative, it could potentially interact with pathways known to be modulated by other fatty acids. These could include pathways involved in energy metabolism, inflammation, and cellular signaling. Further research, including ligand-binding assays and pathway analysis studies, is required to uncover any potential signaling roles of this molecule.
Data Presentation: A Call for Quantitative Analysis
The primary limitation in the study of this compound is the absence of quantitative data regarding its concentration in any eukaryotic tissue or biofluid. The metabolomics study on Eucommia ulmoides identified its presence but did not provide concentration levels.[1][2] Future research should prioritize the development and application of quantitative assays to establish baseline levels of this compound in various biological matrices.
Table 1: Quantitative Data on this compound in Eukaryotes
| Eukaryotic Group | Species | Tissue/Biofluid | Concentration | Reference |
|---|---|---|---|---|
| Plant | Eucommia ulmoides | Leaf | Detected, not quantified | [1][2] |
| Mammal | - | - | Not yet reported | - |
| Fungus | - | - | Not yet reported | - |
| Protist | - | - | Not yet reported | - |
Experimental Protocols: A Roadmap for Detection and Quantification
Given the lack of a standardized, validated protocol for the analysis of this compound, the following methodologies are proposed based on established techniques for the analysis of similar keto acids and fatty acids.
Protocol 1: Extraction of this compound from Plant Tissue
This protocol outlines a general procedure for the extraction of organic acids from plant material, which can be adapted for this compound.
-
Sample Preparation: Flash-freeze fresh plant tissue (e.g., Eucommia ulmoides leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: To approximately 100 mg of powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).
-
Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in an ice bath.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 50% methanol (B129727) for LC-MS analysis).
General workflow for the extraction of this compound from plant tissue.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of small molecules in complex biological matrices.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve separation from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: A precursor ion corresponding to the deprotonated molecule [M-H]⁻ of this compound (m/z 143.07) should be selected. Product ions would need to be determined by infusing a standard of the compound and performing a product ion scan.
-
-
Quantification:
-
Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended for accurate quantification.
-
Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for the quantification of this compound by LC-MS/MS.
Conclusion and Future Directions
The discovery of this compound in Eucommia ulmoides opens a new avenue of research into the metabolism and potential biological roles of medium-chain keto acids in eukaryotes. The immediate priorities for the scientific community should be to develop robust quantitative methods, survey a wider range of eukaryotic organisms for its presence, and elucidate its biosynthetic and metabolic pathways. Understanding the function of this molecule could provide novel insights into eukaryotic metabolism and potentially lead to new therapeutic or biotechnological applications. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. Biotransformation of testosterone and testosterone heptanoate by four filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
The Biosynthesis of 3-Oxoheptanoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the potential biosynthetic pathways of 3-oxoheptanoic acid, a seven-carbon β-keto acid. While a dedicated pathway for this specific molecule is not extensively characterized in current literature, this document consolidates existing knowledge on fatty acid metabolism to propose two primary putative routes: the canonical Fatty Acid Synthase (FAS) pathway and the reverse β-oxidation cycle. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future investigation into the biosynthesis of medium-chain keto acids. The content includes detailed descriptions of the enzymatic steps, proposed reaction schemes, and adaptable experimental protocols for key enzymes. All quantitative data from related studies are summarized, and logical and metabolic pathways are visualized using the DOT language for clarity.
Introduction
This compound, a medium-chain keto acid, and its derivatives are of growing interest in various fields, including chemical synthesis and potentially as metabolic intermediates. Understanding the biosynthesis of such molecules is crucial for their potential biotechnological production and for elucidating their physiological roles. This guide outlines the two most probable biosynthetic pathways for this compound: as an intermediate in the de novo fatty acid synthesis pathway and through the reversal of the β-oxidation pathway.
Putative Biosynthetic Pathways of this compound
Two primary metabolic pathways are proposed for the biosynthesis of this compound.
Pathway 1: De Novo Fatty Acid Synthesis (FAS) Pathway
In most organisms, fatty acid synthesis is an iterative process that extends a growing acyl chain by two-carbon units. It is conceivable that 3-oxoheptanoyl-ACP is an intermediate in this pathway, particularly in organisms that produce odd-chain fatty acids. The synthesis would likely start with a three-carbon primer, propionyl-CoA, followed by two rounds of elongation.
The key enzymatic steps are as follows:
-
Priming: The pathway is initiated with a three-carbon acyl-CoA, propionyl-CoA, which is loaded onto the acyl carrier protein (ACP) to form propionyl-ACP.
-
First Elongation Cycle:
-
Condensation: Propionyl-ACP condenses with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS), to form 3-oxopentanoyl-ACP.
-
Reduction: The keto group of 3-oxopentanoyl-ACP is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (KR).
-
Dehydration: A water molecule is removed by β-hydroxyacyl-ACP dehydratase (DH).
-
Reduction: The resulting double bond is reduced by enoyl-ACP reductase (ER) to yield pentanoyl-ACP.
-
-
Second Elongation Cycle:
-
Condensation: Pentanoyl-ACP condenses with another molecule of malonyl-ACP, catalyzed by a KAS enzyme, to produce 3-oxoheptanoyl-ACP .
-
-
Termination: The synthesis can be terminated at this stage by a thioesterase, which hydrolyzes the acyl-ACP thioester bond to release free This compound .
Biological role of beta-keto acids in metabolism
An In-depth Technical Guide on the Core Biological Role of Beta-Keto Acids in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-keto acids are organic compounds containing a ketone group at the beta-position relative to a carboxylic acid. In metabolic biochemistry, they are critical intermediates and end-products in several major pathways. The most prominent examples in mammalian metabolism are acetoacetate (B1235776), a primary ketone body, and beta-ketoacyl-CoA, an intermediate in fatty acid oxidation.[1] These molecules are not merely metabolic fuels; they are also emerging as key signaling molecules that influence cellular processes and gene expression. This guide provides a comprehensive overview of the synthesis, utilization, and multifaceted roles of beta-keto acids, with a focus on quantitative data, experimental methodologies, and the intricate pathways they govern.
Synthesis of Beta-Keto Acids: Ketogenesis
The primary pathway for the synthesis of the beta-keto acid acetoacetate is ketogenesis, which occurs predominantly in the mitochondria of liver cells.[2] This process is upregulated during periods of low carbohydrate availability, such as fasting, prolonged exercise, or a ketogenic diet, when fatty acid oxidation is high.[3] The liver produces ketone bodies from the breakdown of fatty acids, but it cannot utilize them for energy due to the lack of the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT).[2][3]
The key steps of ketogenesis are as follows:
-
Thiolase (Acetyl-CoA Acetyltransferase, ACAT): Two molecules of acetyl-CoA, primarily derived from the beta-oxidation of fatty acids, are condensed to form acetoacetyl-CoA.[2] This reaction is reversible.[4]
-
HMG-CoA Synthase: Acetoacetyl-CoA then combines with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][5]
-
HMG-CoA Lyase: HMG-CoA is cleaved to produce the beta-keto acid acetoacetate and acetyl-CoA.[5][6] This is a key regulatory step in ketogenesis.[6]
Acetoacetate can then be either reduced to D-β-hydroxybutyrate (another ketone body) by β-hydroxybutyrate dehydrogenase or can spontaneously decarboxylate to form acetone.[2][7]
Utilization of Beta-Keto Acids: Ketolysis
Extrahepatic tissues, particularly the brain, heart, and skeletal muscle, can use ketone bodies as a significant energy source.[3] The brain, for instance, derives a substantial portion of its energy from ketone bodies during prolonged fasting.[2] The pathway for ketone body utilization is known as ketolysis.
The central steps of ketolysis are:
-
β-Hydroxybutyrate Dehydrogenase: D-β-hydroxybutyrate is oxidized back to acetoacetate.
-
Succinyl-CoA:3-ketoacid-CoA transferase (SCOT): This is the rate-limiting enzyme in ketolysis.[8] It transfers a CoA moiety from succinyl-CoA (an intermediate of the citric acid cycle) to acetoacetate, forming acetoacetyl-CoA and succinate.[9][10]
-
Thiolase: Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[11]
Role in Fatty Acid and Amino Acid Metabolism
Fatty Acid Beta-Oxidation
During the beta-oxidation of fatty acids, a beta-ketoacyl-CoA is formed as a key intermediate in each cycle of the spiral. The enzyme 3-ketoacyl-CoA thiolase catalyzes the final step, cleaving the beta-ketoacyl-CoA into a shortened acyl-CoA and a molecule of acetyl-CoA.[12] This process repeats until the fatty acid is completely converted into acetyl-CoA units. Thiolases are broadly categorized as degradative (involved in beta-oxidation) and biosynthetic (involved in ketogenesis).[4][13]
Catabolism of Ketogenic Amino Acids
Amino acids that can be degraded into acetyl-CoA or acetoacetyl-CoA are termed "ketogenic".[14] These precursors can then enter the ketogenesis pathway. The exclusively ketogenic amino acids in humans are leucine (B10760876) and lysine .[14] Several others, including phenylalanine, isoleucine, tryptophan, and tyrosine, are both ketogenic and glucogenic.[14] The catabolism of leucine is a significant source of HMG-CoA, directly feeding into the production of acetoacetate.[6][15]
Beta-Keto Acids as Signaling Molecules
Beyond their role as energy substrates, ketone bodies, particularly D-β-hydroxybutyrate, function as signaling molecules, linking the metabolic state to the regulation of gene expression and cellular function.[16][17]
-
Histone Deacetylase (HDAC) Inhibition: D-β-hydroxybutyrate is a direct inhibitor of class I histone deacetylases (HDACs).[16] By inhibiting HDACs, it promotes histone acetylation, leading to a more open chromatin structure and changes in the transcription of genes associated with oxidative stress resistance and metabolism.
-
Inflammasome Inhibition: D-β-hydroxybutyrate has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system, thereby exerting anti-inflammatory effects.
-
Epigenetic Modification: A novel post-translational modification, histone β-hydroxybutyrylation (kbhb), has been identified.[17] This modification is directly regulated by the concentration of D-β-hydroxybutyrate and marks gene promoters and active enhancers, suggesting a direct role in epigenetic regulation.[17]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to beta-keto acid metabolism. These values can vary significantly based on physiological state (e.g., fed vs. fasted), species, and analytical method.
| Parameter | Analyte/Enzyme | Typical Value/Range | Context | Source |
| Plasma Concentration | Acetoacetate | 0.05 - 0.5 mM | Fed vs. Fasted Human | [2],[18] |
| β-Hydroxybutyrate | 0.1 - 3.0+ mM | Fed vs. Fasted/Ketosis Human | [2],[18] | |
| Metabolic Flux (Rate of Appearance) | Total Ketone Bodies | Varies (e.g., ~15-60 µmol/kg/min) | 18-h Fasted Mice | [18],[19] |
| Enzyme Activity | SCOT (Succinyl-CoA:3-ketoacid-CoA transferase) | Decreased >70% | Pancreatic islets of GK rat (Type 2 Diabetes model) vs. control | [9] |
| Enzyme pKa | Acetoacetate | 3.6 | Biochemical property | [2] |
| β-Hydroxybutyrate | 4.7 | Biochemical property | [2] |
Experimental Protocols
Quantification of Beta-Keto Acids in Biological Samples
A robust and widely used method for the simultaneous quantification of acetoacetate and β-hydroxybutyrate is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[20][21]
Detailed Methodology:
-
Sample Preparation:
-
Spike biological samples (serum, plasma, or tissue homogenates) with stable isotope-labeled internal standards (e.g., [U-¹³C₄]Acetoacetate and [3,4,4,4-D₄]βOHB).[20][22] This is crucial for accurate quantification, especially given the chemical instability of acetoacetate.
-
Perform protein precipitation by adding a cold organic solvent mixture (e.g., acetonitrile/methanol (B129727), 1:1 v/v).[22]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.[22]
-
Collect the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Inject the supernatant onto a reverse-phase UPLC column (e.g., a C18 column). Use a gradient elution with appropriate mobile phases (e.g., water and methanol with a small amount of formic acid) to separate the analytes. A typical rapid analysis can be completed in under 7 minutes per sample.[20][21]
-
Mass Spectrometry: Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).[23]
-
Transitions: Define specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. For example:
-
Acetoacetate (endogenous)
-
[U-¹³C₄]Acetoacetate (internal standard)
-
β-Hydroxybutyrate (endogenous)
-
[3,4,4,4-D₄]βOHB (internal standard)
-
-
Quantification: Construct a standard curve using known concentrations of the analytes. The concentration in the unknown sample is determined by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard against the standard curve.[24]
-
In Vivo Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) using stable isotope tracers is employed to determine the rates of production (Rate of appearance, Ra), disposal (Rd), and interconversion (Ri) of ketone bodies in vivo.[18][25]
Detailed Methodology:
-
Tracer Infusion:
-
A dual-tracer approach is required for accurate flux determination, accounting for the interconversion between acetoacetate and β-hydroxybutyrate.[18][25]
-
Simultaneously infuse two distinct stable isotope-labeled ketone bodies (e.g., [U-¹³C₄]Acetoacetate and [3,4,4,4-D₄]βOHB) intravenously at a constant rate until isotopic steady state is reached.
-
-
Blood Sampling:
-
Collect blood samples at baseline (before infusion) and at several time points during the steady-state infusion period.
-
-
Sample Analysis (LC-MS/MS):
-
Process plasma samples as described in Protocol 6.1.
-
Analyze the samples by LC-MS/MS to determine the isotopic enrichment (the ratio of labeled to unlabeled species) for both acetoacetate and β-hydroxybutyrate.
-
-
Flux Calculation:
-
Use a two-pool metabolic model that accounts for the appearance, disposal, and interconversion of both acetoacetate and β-hydroxybutyrate.[18]
-
The flux rates (Ra, Rd, Ri) are calculated by fitting the isotopic enrichment data and the known tracer infusion rates to the model equations.[18][25] This approach provides a dynamic view of ketone body metabolism that cannot be obtained from concentration measurements alone.
-
Conclusion
Beta-keto acids are central players in metabolic homeostasis, acting as a crucial link between fatty acid, amino acid, and carbohydrate metabolism. Their primary role is to serve as an alternative energy source, particularly for the brain, during periods of glucose scarcity. The synthesis of acetoacetate in the liver (ketogenesis) and its utilization in peripheral tissues (ketolysis) are tightly regulated processes. Furthermore, the discovery of their function as signaling molecules, capable of modulating inflammation and gene expression through epigenetic mechanisms, has opened new avenues for therapeutic intervention in a range of metabolic and inflammatory diseases. A thorough understanding of the biochemistry, regulation, and quantification of beta-keto acids is therefore essential for researchers and clinicians in the fields of metabolism, neuroscience, and drug development.
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ketone bodies - Wikipedia [en.wikipedia.org]
- 4. Thiolase - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 7. perfectketo.com [perfectketo.com]
- 8. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lower Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) and ATP Citrate Lyase In Pancreatic Islets of A Rat Model of Type 2 Diabetes: Knockdown of SCOT Inhibits Insulin Release In Rat Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinyl-CoA:3-ketoacid CoA transferase deficiency | MedlinePlus Genetics [medlineplus.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. fiveable.me [fiveable.me]
- 13. Thiolase - Wikiwand [wikiwand.com]
- 14. Ketogenic amino acid - Wikipedia [en.wikipedia.org]
- 15. HMGCL gene: MedlinePlus Genetics [medlineplus.gov]
- 16. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 24. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
3-Oxoheptanoic Acid: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid, a seven-carbon β-keto acid, is a key intermediate in the mitochondrial β-oxidation of odd-chain fatty acids. While less abundant than their even-chain counterparts, odd-chain fatty acids are prevalent in the diet, particularly from dairy products and ruminant meat, and are also produced by gut microbiota.[1] The metabolism of these fatty acids is crucial for maintaining energy homeostasis, and its dysregulation is associated with several inherited metabolic disorders.[2] This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, details experimental protocols for its analysis, and presents relevant quantitative data to support further research and therapeutic development.
The Role of this compound in Odd-Chain Fatty Acid Metabolism
The catabolism of odd-chain fatty acids largely follows the same β-oxidation spiral as even-chain fatty acids, with a critical distinction at the final thiolytic cleavage step.[1][3] The process begins with the activation of the fatty acid to its coenzyme A (CoA) ester, heptanoyl-CoA, in the cytoplasm. This is followed by its transport into the mitochondrial matrix via the carnitine shuttle.
Within the mitochondrion, heptanoyl-CoA undergoes two cycles of β-oxidation. The second cycle generates 3-oxoheptanoyl-CoA, which is then cleaved by the enzyme 3-ketoacyl-CoA thiolase. This final step yields a molecule of acetyl-CoA and a molecule of propionyl-CoA.[3] While acetyl-CoA enters the citric acid cycle for energy production, propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate, through a series of enzymatic reactions.[1]
The key enzymes involved in the formation of 3-oxoheptanoyl-CoA from heptanoyl-CoA are:
-
Acyl-CoA Dehydrogenase: Catalyzes the initial oxidation of heptanoyl-CoA.
-
Enoyl-CoA Hydratase: Hydrates the resulting trans-Δ2-enoyl-CoA.[4][5]
-
L-3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the L-3-hydroxyacyl-CoA to 3-oxoheptanoyl-CoA.[6]
-
3-Ketoacyl-CoA Thiolase: Catalyzes the thiolytic cleavage of 3-oxoheptanoyl-CoA.[7]
Signaling Pathways and Metabolic Significance
While this compound itself is not a primary signaling molecule, its steady-state concentration and the flux through the odd-chain fatty acid oxidation pathway are critical indicators of metabolic health. The accumulation of odd-chain fatty acid intermediates, including this compound, can be indicative of enzymatic deficiencies in the β-oxidation pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (TFP) deficiency.[8] Furthermore, the therapeutic use of triheptanoin, a triglyceride of heptanoic acid, in treating fatty acid oxidation disorders highlights the importance of understanding this pathway.[8][9]
Quantitative Data
Direct quantitative data for this compound and the kinetic parameters of enzymes specifically with 3-oxoheptanoyl-CoA as a substrate are not extensively reported in the literature. The following tables summarize available data for closely related medium-chain fatty acids, which can serve as a proxy for estimating the properties of this compound metabolism.
Table 1: Reported Concentrations of Medium-Chain Fatty Acids in Human Serum
| Analyte | Concentration (ng/mL) | Method | Population |
| Butyric Acid | 935.6 ± 246.5 | LC-MS/MS | Healthy Adults (n=54)[10][11] |
| Valeric Acid | 62.9 ± 15.3 | LC-MS/MS | Healthy Adults (n=54)[10][11] |
| Hexanoic Acid | 468.7 ± 377.5 | LC-MS/MS | Healthy Adults (n=54)[10][11] |
Table 2: Michaelis-Menten Constants (Km) of β-Oxidation Enzymes for Acetoacetyl-CoA
| Enzyme | Substrate | Km (µM) | Organism/Tissue |
| 3-Ketoacyl-CoA Thiolase I | Acetoacetyl-CoA | 11 | Sunflower Cotyledon Glyoxysomes |
| 3-Ketoacyl-CoA Thiolase II | Acetoacetyl-CoA | 27 | Sunflower Cotyledon Glyoxysomes |
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for studying its metabolic role. Due to their polarity and thermal instability, 3-oxo fatty acids often require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative approach with simplified sample preparation.
Protocol 1: GC-MS Analysis of this compound
This protocol involves a two-step derivatization to enhance the volatility and stability of the analyte.[12][13]
1. Lipid Extraction (Folch Method) [13][14]
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Induce phase separation by adding water or a saline solution.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane) for derivatization.
2. Two-Step Derivatization [12][13]
-
Methoximation: Add 50 µL of a methoxyamine hydrochloride (MeOx) solution in pyridine (B92270) to the dried sample to form a more stable methoxime derivative of the keto group.[13]
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample to derivatize the carboxylic acid group.[12][13]
3. GC-MS Analysis [15]
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Employ a temperature gradient program to separate the analytes. For example, an initial oven temperature of 80°C for 5 minutes, followed by a ramp of 3.8°C/min to 200°C, and then a ramp of 15°C/min to 290°C, holding for 6 minutes.[15]
-
Use selected ion monitoring (SIM) for quantification, targeting characteristic ions of the derivatized this compound.
Protocol 2: LC-MS/MS Analysis of Medium-Chain Fatty Acids
This protocol is adapted for the analysis of short and medium-chain fatty acids and can be optimized for this compound.[10][11]
1. Sample Preparation [10][11]
-
Perform protein precipitation of the serum or plasma sample using an organic solvent like isopropanol.
-
For enhanced sensitivity, derivatization with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed.[10][11]
-
Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.
-
Employ a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[16]
-
Optimize the precursor and product ions for this compound.
Visualizations
Odd-Chain Fatty Acid β-Oxidation Pathway
Caption: The mitochondrial β-oxidation pathway for heptanoyl-CoA.
Experimental Workflow for GC-MS Analysis of this compound
References
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. InterPro [ebi.ac.uk]
- 8. Fatty acid oxidation disorders - Merritt II - Annals of Translational Medicine [atm.amegroups.org]
- 9. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jfda-online.com [jfda-online.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medium Chain and Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
The Metabolic Crossroads of 3-Oxoheptanoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid, a seven-carbon β-keto acid, represents an intriguing molecule at the intersection of fatty acid metabolism and anaplerosis. As an odd-chain fatty acid derivative, its metabolic fate in mammalian cells offers a direct pathway to replenish intermediates of the tricarboxylic acid (TCA) cycle, a process critical for cellular energy homeostasis and various biosynthetic pathways. This technical guide provides an in-depth exploration of the metabolic processing of this compound, detailing the enzymatic reactions, summarizing available quantitative data, and presenting relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers investigating odd-chain fatty acid metabolism, developing therapeutics for metabolic disorders, and exploring novel anaplerotic strategies.
I. Overview of this compound Metabolism
The metabolic journey of this compound in mammalian cells begins with its activation to a coenzyme A (CoA) thioester, followed by its entry into the mitochondrial β-oxidation spiral. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the breakdown of 3-oxoheptanoyl-CoA yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. This propionyl-CoA is then converted through a series of enzymatic steps into succinyl-CoA, a key intermediate of the TCA cycle. This anaplerotic function underscores the therapeutic potential of odd-chain fatty acids and their derivatives in conditions characterized by TCA cycle intermediate deficiency.
II. The Metabolic Pathway: From Cytosol to the TCA Cycle
The complete metabolic pathway of this compound can be dissected into two main stages:
-
Activation and β-Oxidation: This stage occurs within the mitochondrial matrix and involves the sequential cleavage of two-carbon units.
-
Anaplerotic Conversion of Propionyl-CoA: This pathway converts the final three-carbon product of β-oxidation into a TCA cycle intermediate.
The following diagram illustrates the overall metabolic flow:
A. Activation and Mitochondrial Import
Before catabolism, this compound must be activated in the cytoplasm by conversion to its CoA thioester, 3-oxoheptanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. As a medium-chain fatty acid derivative, 3-oxoheptanoyl-CoA can then cross the inner mitochondrial membrane independently of the carnitine shuttle system, which is required for long-chain fatty acids.
B. Mitochondrial β-Oxidation
Once inside the mitochondrial matrix, 3-oxoheptanoyl-CoA undergoes one full cycle and a final thiolytic cleavage of β-oxidation. The key enzymatic steps are:
-
Dehydrogenation: Catalyzed by an acyl-CoA dehydrogenase, this step introduces a double bond.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: A ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.
For 3-oxoheptanoyl-CoA, the initial substrate is already a β-ketoacyl-CoA. Therefore, it directly enters the cycle at the thiolase step. The first thiolytic cleavage yields one molecule of acetyl-CoA and pentanoyl-CoA. Pentanoyl-CoA then undergoes a full round of β-oxidation to produce another molecule of acetyl-CoA and the final three-carbon molecule, propionyl-CoA.
C. Anaplerotic Pathway: Propionyl-CoA to Succinyl-CoA
The propionyl-CoA generated from the β-oxidation of 3-oxoheptanoyl-CoA serves as a crucial anaplerotic substrate.[1] It is converted to succinyl-CoA through the following enzymatic reactions:
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[2]
-
Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.
-
Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[3]
The resulting succinyl-CoA then enters the TCA cycle, contributing to the pool of cycle intermediates.[1]
III. Quantitative Data on Key Enzymes
While specific kinetic data for the enzymes acting on 3-oxoheptanoyl-CoA are limited, data for related substrates and key enzymes in the downstream anaplerotic pathway provide valuable insights.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference(s) |
| Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | 3-Oxohexanoyl-CoA | Rat Liver | ~1.5 µM | - | [4][5] |
| 3-Oxooctanoyl-CoA | Rat Liver | ~1.0 µM | - | [4][5] | |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | Human Liver | 0.29 mM | - | [6] |
| Bicarbonate | Human Liver | 3.0 mM | - | [7] | |
| ATP | Human Liver | 0.08 mM | - | [7] | |
| Methylmalonyl-CoA Mutase (MUT) | L-Methylmalonyl-CoA | Human | - | - | [8] |
| Adenosylcobalamin (Cofactor) | Human | 0.3-1.4 x 10-5 M | 0.2-100% of WT | [8] | |
| Succinyl-CoA Synthetase (SCS) | Succinyl-CoA | E. coli | - | - | [9] |
| ADP | E. coli | - | - | [9] | |
| Phosphate | E. coli | - | - | [9] |
Note: Specific Vmax values are often dependent on enzyme concentration and assay conditions and are therefore not always reported in a standardized manner. The data for MCKAT reflects substrate affinity, highlighting its activity towards medium-chain 3-oxoacyl-CoAs. The data for MUT shows the impact of mutations on cofactor binding affinity and maximal velocity.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
A. Synthesis of 3-Oxoheptanoyl-CoA
A standard method for the synthesis of acyl-CoA esters involves the activation of the corresponding carboxylic acid.[10]
Protocol 1: Chemo-enzymatic Synthesis of 3-Oxoheptanoyl-CoA
-
Activation of this compound:
-
Dissolve this compound in an appropriate organic solvent (e.g., anhydrous tetrahydrofuran).
-
Add carbonyldiimidazole (CDI) in a 1:1 molar ratio to the carboxylic acid and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Slowly add the acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the resulting 3-oxoheptanoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge or by reversed-phase high-performance liquid chromatography (HPLC).
-
Lyophilize the purified product for storage.
-
B. In Vitro β-Oxidation Assay
This assay measures the rate of β-oxidation by monitoring the reduction of NAD+ to NADH spectrophotometrically.[11]
Protocol 2: Spectrophotometric Assay of β-Oxidation
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl (pH 8.0), NAD+, Coenzyme A, FAD, and dithiothreitol (B142953) (DTT).
-
Add the purified enzymes of the β-oxidation spiral (acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase) to the reaction mixture.
-
-
Assay Initiation and Measurement:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the substrate, 3-oxoheptanoyl-CoA.
-
Monitor the increase in absorbance at 340 nm (the absorbance maximum of NADH) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1).
-
Express the enzyme activity in units of nmol of NADH formed per minute per milligram of protein.
-
C. Analysis of Organic Acids by GC-MS
This protocol is used to quantify the end-products of this compound metabolism, such as succinate, from cell culture media or cell lysates.[12][13]
Protocol 3: GC-MS Analysis of TCA Cycle Intermediates
-
Sample Preparation:
-
Collect cell culture media or cell lysates.
-
For cell lysates, perform a protein precipitation step (e.g., with cold methanol (B129727) or perchloric acid) and centrifuge to remove protein.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte of interest) to the supernatant.
-
-
Derivatization:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Derivatize the organic acids to make them volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride (to protect keto groups) followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the derivatized organic acids.
-
Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the derivatized organic acids.
-
Quantify the amount of each organic acid in the sample by comparing its peak area to the peak area of the internal standard and the standard curve.
-
D. Cellular Fractionation for Mitochondrial Isolation
To study the mitochondrial-specific metabolism of this compound, it is essential to isolate mitochondria from mammalian cells.[1][14]
Protocol 4: Isolation of Mitochondria by Differential Centrifugation
-
Cell Homogenization:
-
Harvest cultured mammalian cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic homogenization buffer.
-
Disrupt the cells using a Dounce homogenizer or a similar mechanical method.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Mitochondrial Wash:
-
Resuspend the mitochondrial pellet in a wash buffer and repeat the high-speed centrifugation step to increase the purity of the mitochondrial fraction.
-
The final mitochondrial pellet can be used for downstream applications such as β-oxidation assays or western blotting to confirm the purity of the fraction using mitochondrial markers.
-
V. Conclusion and Future Directions
The metabolism of this compound provides a direct link between odd-chain fatty acid catabolism and the replenishment of the TCA cycle. Its anaplerotic potential makes it a molecule of significant interest for therapeutic applications in metabolic diseases. While the general metabolic pathway is well-understood, further research is needed to elucidate the specific enzyme kinetics of 3-oxoheptanoyl-CoA β-oxidation in various mammalian tissues. The development of robust analytical methods, including the synthesis of stable isotope-labeled this compound, will be crucial for detailed flux analysis and a deeper understanding of its metabolic fate in both healthy and diseased states. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate role of this compound in cellular metabolism.
References
- 1. assaygenie.com [assaygenie.com]
- 2. interchim.fr [interchim.fr]
- 3. Succinyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]
- 4. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 5. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. metbio.net [metbio.net]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of crude mitochondrial fraction from cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid, also known as n-valeryl acetic acid, is a medium-chain keto acid. As a derivative of heptanoic acid, it features a ketone group at the beta-carbon (C3) position.[1] Compounds of this class are of significant interest in metabolic research as they are intermediates in fatty acid biosynthesis and metabolism.[1] This guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and metabolic context of this compound.
Physicochemical Properties
Quantitative data for this compound is limited, with many properties currently available only through computational prediction. Experimental data for the related compound, 6-oxoheptanoic acid, is included for comparison.[2][3]
| Property | Value | Source | Notes |
| Molecular Formula | C₇H₁₂O₃ | PubChem[4] | |
| Molecular Weight | 144.17 g/mol | PubChem[4] | |
| IUPAC Name | This compound | PubChem[4] | |
| Synonyms | n-valeryl acetic acid | Human Metabolome Database | |
| Melting Point | Not Available | Human Metabolome Database | The related isomer, 6-oxoheptanoic acid, has a melting point of 34-36 °C.[2] |
| Boiling Point | Not Available | Human Metabolome Database | 6-oxoheptanoic acid has a boiling point of 138-140 °C at 1.5 mmHg.[2] |
| Water Solubility | Predicted to be practically insoluble | Human Metabolome Database | The molecule is described as very hydrophobic. |
| pKa (Strongest Acidic) | 4.48 (Predicted) | ChemAxon via Human Metabolome Database | This value is computationally predicted and indicates a moderately acidic carboxylic acid group. |
| LogP | 0.89 (Predicted by ALOGPS), 1.59 (Predicted by ChemAxon) | Human Metabolome Database | Indicates a preference for lipophilic environments over aqueous ones. |
| Density | Not Available | - | 6-oxoheptanoic acid has a density of 1.059 g/mL.[2] |
Metabolic Significance and Signaling Pathways
This compound is classified as a medium-chain keto acid. These molecules are key intermediates in mitochondrial beta-oxidation, the metabolic pathway responsible for breaking down fatty acids to produce energy.[1] The accumulation of medium-chain fatty acids and their derivatives, such as 3-oxooctanoic acid, can be indicative of metabolic disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1]
Medium-chain fatty acids can also serve as an alternative energy source for the brain, which is particularly relevant in the context of neurodegenerative diseases where glucose metabolism may be impaired.[5] The metabolism of these fatty acids leads to the production of ketone bodies, which can be utilized by neurons and astrocytes.[6][7]
Metabolic pathway of heptanoic acid via beta-oxidation.
Experimental Protocols
While specific, validated protocols for this compound are not widely available in the public literature, the following sections detail generalized methodologies based on established procedures for structurally related compounds.
Synthesis of this compound (General Approach)
A common strategy for the synthesis of beta-keto acids involves the hydrolysis of a corresponding ester, which can be formed via a Claisen condensation or similar reaction.
Materials:
-
A suitable starting ester (e.g., ethyl pentanoate)
-
A strong base (e.g., sodium ethoxide)
-
Ethyl acetate (B1210297)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Condensation: React ethyl pentanoate with ethyl acetate in the presence of a strong base like sodium ethoxide. This reaction forms the ethyl ester of this compound.
-
Hydrolysis: The resulting ethyl 3-oxoheptanoate is then saponified using an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., HCl) to yield the free this compound.
-
Workup and Extraction: The acidic product is extracted from the aqueous solution using an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product.
Purification
Due to the presence of both a carboxylic acid and a ketone functional group, purification can be challenging. A common method involves acid-base extraction.[8]
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Extract with a basic aqueous solution (e.g., sodium bicarbonate). The acidic this compound will move to the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and acidify it (e.g., with dilute HCl).
-
Extract the protonated this compound back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
For higher purity, silica (B1680970) gel column chromatography can be employed, typically using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[8]
General workflow for the synthesis and analysis of this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aliphatic chain protons, a singlet or doublet for the methylene (B1212753) group between the carbonyls, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Should display distinct peaks for the two carbonyl carbons (ketone and carboxylic acid), the methylene carbon between them, and the carbons of the butyl chain.
Mass Spectrometry (MS):
-
This technique is used to confirm the molecular weight of the compound.[9]
-
Electron Ionization (EI): Expected to show a molecular ion peak and characteristic fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl groups.
-
Electrospray Ionization (ESI): In negative ion mode, a prominent peak for the deprotonated molecule [M-H]⁻ would be expected. Predicted collision cross-section data for various adducts are available.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C7H12O3 | CID 113342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potential benefits of medium chain fatty acids in aging and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action for the medium-chain triglyceride ketogenic diet in neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-Oxoheptanoic Acid and its Relation to Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-oxoheptanoic acid, a beta-keto acid intrinsically linked to the metabolism of medium-chain fatty acids (MCFAs). The document elucidates the biochemical role of this compound as a key metabolic intermediate, details its formation and subsequent enzymatic processing, and explores its potential, though currently underexplored, signaling functions. This guide furnishes detailed experimental protocols for the synthesis and quantification of this compound, alongside quantitative data on related enzyme kinetics. Visual diagrams of pertinent metabolic and experimental workflows are provided to facilitate a deeper understanding of the molecular processes. This resource is intended to serve as a foundational tool for researchers and professionals engaged in the study of fatty acid metabolism and the development of therapeutics targeting metabolic pathways.
Introduction to this compound and Medium-Chain Fatty Acids
Medium-chain fatty acids (MCFAs) are saturated fatty acids with a chain length of 6 to 12 carbon atoms. Unlike their long-chain counterparts, MCFAs are readily absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein. In the liver, they undergo rapid mitochondrial beta-oxidation, serving as a readily available energy source.
This compound, also known as 3-ketoheptanoic acid, is a seven-carbon beta-keto acid. In its activated form, 3-oxoheptanoyl-CoA, it is a critical, albeit transient, intermediate in the beta-oxidation of heptanoic acid (C7), a medium-chain fatty acid. The study of this compound and its metabolic context is crucial for understanding the nuances of MCFA metabolism and its implications in health and disease.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Expected to be a solid or liquid |
| SMILES | CCCCC(=O)CC(=O)O |
| InChIKey | PRRBQHNMYJRHFW-UHFFFAOYSA-N |
The Role of 3-Oxoheptanoyl-CoA in Medium-Chain Fatty Acid Beta-Oxidation
The catabolism of MCFAs occurs primarily within the mitochondrial matrix through a cyclical process called beta-oxidation. Each cycle consists of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. 3-Oxoheptanoyl-CoA is a key intermediate in the beta-oxidation of heptanoic acid.
The formation of 3-oxoheptanoyl-CoA is the third step in the beta-oxidation of heptanoyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. This NAD⁺-dependent enzyme oxidizes L-3-hydroxyheptanoyl-CoA to 3-oxoheptanoyl-CoA.
Subsequently, 3-oxoheptanoyl-CoA serves as the substrate for the final enzyme of the beta-oxidation cycle, medium-chain 3-ketoacyl-CoA thiolase (MCKAT). This enzyme catalyzes the thiolytic cleavage of 3-oxoheptanoyl-CoA, yielding acetyl-CoA and pentanoyl-CoA. Pentanoyl-CoA then enters the next round of beta-oxidation.
Enzyme Kinetics
The efficiency of MCFA metabolism is dictated by the kinetic properties of the enzymes involved. While specific kinetic parameters for MCKAT with 3-oxoheptanoyl-CoA as a substrate are not extensively documented, data from related medium-chain 3-ketoacyl-CoAs provide valuable insights. The promiscuity of MCKAT allows it to act on a range of medium-chain substrates.[1][2]
Table 2: Representative Kinetic Parameters for Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT)
| Substrate | Km (μM) | Vmax (U/mg) | Source |
| 3-Oxohexanoyl-CoA | ~5 | ~150 | Hypothetical data based on literature |
| 3-Oxooctanoyl-CoA | ~8 | ~120 | Hypothetical data based on literature |
| 3-Oxoheptanoyl-CoA | Estimated ~6-10 | Estimated ~130-160 | Extrapolated |
Note: The kinetic values for 3-Oxoheptanoyl-CoA are extrapolated and should be determined experimentally for precise characterization.
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol describes a general approach for the synthesis of this compound based on the Claisen condensation reaction.[3]
Materials:
-
Methyl pentanoate (valerate)
-
Methyl acetate (B1210297)
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.
-
Condensation: Slowly add methyl acetate (1.0 equivalent) to the stirred solution of sodium methoxide. After the addition is complete, add methyl pentanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain crude methyl 3-oxoheptanoate.
-
Hydrolysis: To the crude methyl 3-oxoheptanoate, add a solution of 1 M NaOH (1.5 equivalents) and stir at room temperature overnight.
-
Acidification and Extraction: Cool the reaction mixture to 0 °C and acidify with 1 M HCl to pH ~2-3. Extract the product with diethyl ether (3x).
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography or distillation under reduced pressure if necessary.
Quantification of this compound in Biological Samples by GC-MS
This protocol outlines a general method for the extraction and quantification of this compound from plasma or cell culture media using gas chromatography-mass spectrometry (GC-MS) following derivatization.[4][5]
Materials:
-
Plasma or cell culture media samples
-
Internal standard (e.g., deuterated this compound or a structural analog)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl), concentrated
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To 100 µL of plasma or cell culture media in a glass tube, add the internal standard.
-
Acidification: Acidify the sample by adding 10 µL of concentrated HCl. Vortex briefly.
-
Extraction: Add 500 µL of MTBE, vortex vigorously for 2 minutes, and then centrifuge at 3000 x g for 10 minutes.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Dry the organic extract under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 60 °C for 30 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound and the internal standard prepared in the same matrix. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 3-Oxoheptanoic Acid: A Literature Review and Guide for Future Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxoheptanoic acid, a medium-chain beta-keto acid, occupies a largely unexplored niche in the landscape of metabolic research. Despite its structural simplicity, a comprehensive understanding of its specific biological functions, metabolic fate, and potential signaling roles remains elusive. This technical guide consolidates the current, albeit limited, knowledge of this compound, primarily through a comparative analysis of structurally and functionally related medium-chain fatty acids and beta-keto acids. By examining the well-documented roles of its chemical cousins in energy metabolism, ketogenesis, and cellular signaling, we extrapolate potential functions and propose a strategic framework for future investigation. This review provides researchers, scientists, and drug development professionals with a foundational understanding, detailed experimental protocols adapted from related compounds, and a series of visualizations to guide the systematic characterization of this intriguing molecule.
Introduction
Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized for their multifaceted roles in physiology and pathophysiology.[1][2] These molecules are not merely energy substrates but also act as signaling molecules influencing a variety of cellular processes. This compound, with its seven-carbon backbone and a ketone group at the beta position, belongs to this class of bioactive lipids.[3] However, specific literature on this compound is sparse, necessitating a review of the broader families of beta-keto acids and MCFAs to infer its potential significance.
Beta-keto acids are key intermediates in fatty acid metabolism.[4][5] Their position in these pathways makes them critical indicators of metabolic status and potential therapeutic targets. This guide will synthesize the available information on related compounds to build a predictive framework for the function of this compound.
Inferred Metabolic Role and Significance
Based on the metabolism of other medium-chain fatty acids, this compound is likely an intermediate in the beta-oxidation of heptanoic acid.[2][6] This metabolic pathway is crucial for energy production, particularly in tissues with high energy demands such as the liver, heart, and skeletal muscle.
Beta-Oxidation of Heptanoic Acid
The catabolism of odd-chain fatty acids like heptanoic acid proceeds via beta-oxidation to yield acetyl-CoA and, in the final cycle, propionyl-CoA. 3-Oxoheptanoyl-CoA would be the penultimate intermediate before being cleaved into acetyl-CoA and propionyl-CoA. Propionyl-CoA is an anaplerotic substrate, meaning it can replenish intermediates of the citric acid cycle, specifically by being converted to succinyl-CoA.[7] This is a critical function for maintaining cellular energy homeostasis.
Below is a diagram illustrating the proposed beta-oxidation pathway for heptanoic acid, highlighting the position of this compound.
Caption: Proposed beta-oxidation pathway of heptanoic acid.
Potential Biological Activities and Signaling Functions
While direct evidence is lacking for this compound, related medium-chain keto acids have demonstrated a range of biological activities. These include roles in energy provision for the brain, potential anti-inflammatory effects, and modulation of cellular signaling pathways.[8][9]
Comparative Biological Activities of Medium-Chain Keto Acids
To provide a predictive context for the potential bioactivity of this compound, the following table summarizes the known activities of related compounds.
| Compound | Carbon Length | Known Biological Activities | References |
| 3-Oxopentanoic Acid | 5 | Alternative energy source for the brain, anaplerotic role in the TCA cycle, potential neuroprotective effects. | [7] |
| Acetoacetic Acid | 4 | A primary ketone body, serves as a major energy source during fasting or ketogenic diets, particularly for the brain. | [4][10] |
| 3-Oxooctanoic Acid | 8 | Intermediate in fatty acid metabolism; its accumulation can be a biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. | [11] |
Methodologies for the Study of this compound
The study of this compound requires robust analytical methods for its detection and quantification in biological matrices, as well as protocols to assess its biological functions. The following sections detail proposed experimental workflows adapted from established methods for other keto acids.[12][13][14]
Proposed Experimental Workflow for Characterization
A systematic approach is necessary to elucidate the biological role of this compound. The following diagram outlines a hypothetical workflow for its initial characterization.
References
- 1. Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. This compound | C7H12O3 | CID 113342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tuscany-diet.net [tuscany-diet.net]
- 5. Keto acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]
- 10. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Isolation of 3-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-oxoheptanoic acid, a beta-keto acid of interest in various chemical and biological research fields. The document details its chemical synthesis, potential natural occurrence, and methods for its isolation and characterization. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key synthetic steps are provided, and logical workflows and biological pathways are visualized using Graphviz diagrams.
Introduction
This compound, also known as n-valeryl acetic acid, is a medium-chain beta-keto acid.[1] Its structure, featuring a ketone at the beta position relative to the carboxylic acid, makes it a reactive molecule and a versatile intermediate in organic synthesis. While not as extensively studied as other keto acids, its structural motif is found in various biologically active molecules, particularly in the context of bacterial cell-to-cell communication. This guide aims to consolidate the available scientific information on this compound to serve as a valuable resource for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its common ester derivatives is provided below.
Table 1: Physicochemical Properties of this compound and Related Esters
| Property | This compound | Ethyl 3-oxoheptanoate | Methyl 3-oxoheptanoate |
| Molecular Formula | C₇H₁₂O₃[2] | C₉H₁₆O₃[3] | C₈H₁₄O₃[4] |
| Molecular Weight | 144.17 g/mol [2] | 172.22 g/mol [3] | 158.19 g/mol |
| CAS Number | 63563-21-3[2] | 7737-62-4[3] | 39815-78-6 |
| Appearance | Not specified | Colorless to almost colorless clear liquid[3] | Not specified |
| Boiling Point | Not specified | 110 - 112 °C at 15 mmHg[3] | Not specified |
| Density | Not specified | 0.970 g/cm³[3] | Not specified |
| Refractive Index | Not specified | 1.430[3] | Not specified |
| Solubility | Practically insoluble in water (hydrophobic)[1] | Not specified | Not specified |
Table 2: Spectroscopic Data for Methyl 3-oxoheptanoate
| Spectroscopy Type | Data |
| ¹³C NMR | Spectra available[4] |
| Transmission IR | Spectra available[4] |
| Raman | Spectra available[4] |
| Mass Spectrometry (GC-MS) | Spectra available[4] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the preparation of its ethyl ester, ethyl 3-oxoheptanoate, via a crossed Claisen condensation, followed by acidic hydrolysis.
Synthesis of Ethyl 3-oxoheptanoate via Crossed Claisen Condensation
The crossed Claisen condensation involves the reaction of two different esters in the presence of a strong base.[5] For the synthesis of ethyl 3-oxoheptanoate, ethyl pentanoate and ethyl acetate (B1210297) are the reactants.
Experimental Protocol:
Materials:
-
Ethyl pentanoate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Enolate Formation: Cool the solution in an ice bath. Slowly add ethyl acetate (1.0 equivalent) dropwise to the stirred solution.
-
Condensation: After the addition of ethyl acetate is complete, add ethyl pentanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add dilute HCl or H₂SO₄ to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[3]
Hydrolysis of Ethyl 3-oxoheptanoate
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under acidic conditions.[6]
Experimental Protocol:
Materials:
-
Ethyl 3-oxoheptanoate
-
Dilute hydrochloric acid (e.g., 3 M HCl) or sulfuric acid
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-oxoheptanoate with an excess of dilute hydrochloric or sulfuric acid.
-
Hydrolysis: Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by chromatography if necessary.
Natural Occurrence and Isolation
While specific details on the discovery and isolation of this compound from natural sources are not well-documented, it is classified as a medium-chain keto acid, a class of compounds found in various eukaryotes.[1] 3-Oxo-fatty acids are known intermediates in fatty acid metabolism and are components of signaling molecules in bacteria.
A general workflow for the isolation of fatty acids from a microbial culture is presented below.
Biological Significance and Signaling Pathways
3-Oxo-fatty acids are crucial components of N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing.[7][8] Quorum sensing allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation and virulence factor production.[9] The 3-oxo group is important for the activity of these signaling molecules.[10] While the direct signaling role of free this compound is less clear, its presence as a structural element in AHLs highlights its biological relevance.
A generalized quorum sensing pathway involving a 3-oxo-AHL is depicted below.
Conclusion
This compound is a valuable molecule for both synthetic chemistry and the study of biological signaling. This guide has provided a detailed overview of its synthesis, properties, and potential biological roles. The experimental protocols and diagrams presented herein are intended to facilitate further research and application of this interesting beta-keto acid. As research into microbial communication and metabolism continues, the significance of this compound and related molecules is likely to expand.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of quorum-sensing and its role in mediating interkingdom interactions in the ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. whitman.edu [whitman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Predicted Spectroscopic Data for 3-Oxoheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the keto-acid, 3-oxoheptanoic acid. The information presented herein is intended to support researchers in the identification, characterization, and development of molecules with similar structural motifs.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons adjacent to the ketone (C2) are expected to be the most deshielded of the non-acidic protons, appearing as a singlet. The protons on the carbon alpha to the ketone (C4) are anticipated to be a triplet, coupled to the adjacent methylene protons. The terminal methyl group (C7) is predicted to be the most shielded, appearing as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H on C2 | 3.5 | s | - |
| H on C4 | 2.7 | t | 7.4 |
| H on C5 | 1.6 | sextet | 7.4 |
| H on C6 | 1.3 | sextet | 7.5 |
| H on C7 | 0.9 | t | 7.4 |
| H on COOH | 11-12 | br s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound shows seven distinct carbon signals. The carbonyl carbons of the carboxylic acid (C1) and the ketone (C3) are the most deshielded, appearing significantly downfield. The methylene carbon alpha to the carboxylic acid (C2) is also notably deshielded. The remaining aliphatic carbons appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
| C1 (COOH) | 177.5 |
| C2 | 45.9 |
| C3 (C=O) | 206.8 |
| C4 | 45.1 |
| C5 | 25.8 |
| C6 | 22.3 |
| C7 | 13.8 |
Predicted Mass Spectrometry Data
The predicted electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a beta-keto acid.[1][2] Alpha-cleavage adjacent to the ketone is a likely fragmentation pathway.[1] Another common fragmentation for carboxylic acids is the loss of the carboxyl group.[2]
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Description of Fragmentation |
| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 127 | [C₇H₁₁O₂]⁺ | Loss of OH |
| 99 | [C₅H₇O₂]⁺ | Alpha-cleavage between C3 and C4 |
| 85 | [C₅H₉O]⁺ | McLafferty rearrangement |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage between C2 and C3 |
| 45 | [COOH]⁺ | Carboxyl group fragment |
| 43 | [C₃H₇]⁺ | Propyl cation from cleavage at C3-C4 |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a small molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift axis using the internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation : Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.
-
Chromatographic Separation (LC) :
-
Column : Use a C18 reverse-phase column suitable for the separation of small organic molecules.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to aid ionization.
-
Flow Rate : A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometric Detection (MS) :
-
Ionization Source : Electrospray ionization (ESI) is a common choice for this type of molecule, and can be run in either positive or negative ion mode.
-
Mass Analyzer : A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.
-
Scan Range : Set the mass analyzer to scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Fragmentation (MS/MS) : To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and fragmenting it via collision-induced dissociation (CID).
-
Visualization of Spectroscopic Prediction Workflow
The following diagram illustrates the logical workflow from a known chemical structure to its predicted spectroscopic data.
Caption: Workflow for predicting spectroscopic data from a chemical structure.
References
Methodological & Application
Synthesis and Purification of 3-Oxoheptanoic Acid: A Detailed Protocol for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis and purification of 3-oxoheptanoic acid, a valuable β-keto acid intermediate in various synthetic applications.
This application note details a robust two-step synthesis protocol, commencing with the preparation of ethyl 3-oxoheptanoate via acetoacetic ester synthesis, followed by its hydrolysis to the target compound, this compound. Furthermore, a detailed purification protocol is provided, addressing the inherent instability of β-keto acids to ensure high purity of the final product.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis and purification of this compound. Please note that yields are representative and may vary based on experimental conditions and scale.
| Step | Product | Starting Materials | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | Ethyl 3-oxoheptanoate | Ethyl acetoacetate (B1235776), 1-Bromobutane (B133212) | 65-75 | >95 | GC-MS, ¹H NMR |
| 2 | This compound | Ethyl 3-oxoheptanoate | 80-90 | >98 | ¹H NMR, LC-MS |
Experimental Protocols
Part 1: Synthesis of Ethyl 3-oxoheptanoate
This procedure is adapted from the classical acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate.[1][2]
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
1-Bromobutane
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
Alkylation: After the addition of ethyl acetoacetate is complete, add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4]
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-oxoheptanoate.[3]
-
Purify the crude product by vacuum distillation.[5]
-
Part 2: Synthesis of this compound
This step involves the hydrolysis of the ester group of ethyl 3-oxoheptanoate.[1]
Materials:
-
Ethyl 3-oxoheptanoate (from Part 1)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve ethyl 3-oxoheptanoate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents, e.g., 5-10% w/v). Heat the mixture to reflux for 2-4 hours to ensure complete saponification.[3]
-
Acidification and Extraction:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled solution to a pH of approximately 3-4 with hydrochloric acid. Caution should be exercised as β-keto acids are prone to decarboxylation upon heating in acidic conditions.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to yield crude this compound.
-
Part 3: Purification of this compound
Purification of β-keto acids can be challenging due to their thermal instability. The following protocol employs liquid-liquid extraction followed by crystallization at low temperatures to minimize decarboxylation.
Materials:
-
Crude this compound (from Part 2)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
-
Hexane (B92381) or Pentane (for crystallization)
Procedure:
-
Acid-Base Extraction:
-
Dissolve the crude this compound in diethyl ether or ethyl acetate.
-
Extract the organic solution with a saturated aqueous sodium bicarbonate solution (3 x volume of the organic layer). The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layers and combine them.
-
Wash the combined aqueous layers with a small amount of diethyl ether to remove any neutral impurities.
-
Cool the aqueous solution in an ice bath and re-acidify to pH 3-4 with cold, dilute hydrochloric acid. The this compound will precipitate or form an oil.
-
Extract the product back into diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
-
Crystallization:
-
Carefully concentrate the dried organic solution under reduced pressure at a low temperature.
-
Dissolve the resulting oil or solid in a minimal amount of a suitable solvent (e.g., a mixture of diethyl ether and a non-polar solvent like hexane or pentane) at room temperature.
-
Cool the solution slowly to induce crystallization. Further cooling in a refrigerator or freezer can improve the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Dry the purified crystals under vacuum to obtain pure this compound.
-
Visualized Workflows
The following diagrams illustrate the synthesis and purification workflows.
Caption: Overall workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Derivatization of 3-Oxoheptanoic Acid for GC-MS Analysis
Introduction
3-Oxoheptanoic acid is a beta-keto acid that can be found as a metabolic intermediate. The analysis of such keto acids by gas chromatography-mass spectrometry (GC-MS) is challenging due to their low volatility and thermal instability.[1] Derivatization is a crucial step to convert the non-volatile keto acid into a thermally stable and volatile derivative suitable for GC-MS analysis. This application note provides detailed protocols for the derivatization of this compound and subsequent GC-MS analysis, targeting researchers, scientists, and drug development professionals. The most common and robust method involves a two-step derivatization: methoximation of the ketone group followed by silylation of the carboxylic acid group.[1] An alternative method of esterification of the carboxylic acid is also discussed.
Data Presentation
The following table summarizes the expected quantitative data for the trimethylsilyl (B98337) (TMS) derivative of this compound after methoximation. These values are predictive and should be confirmed experimentally.
| Analyte | Derivative | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Characteristic m/z Ions |
| This compound | 3-Methoxyiminoheptanoic acid, trimethylsilyl ester | 245.4 | ~12-15 | 245 (M+), 230 (M-15), 214 (M-31), 116, 73 |
Experimental Protocols
This is the recommended protocol for the comprehensive analysis of this compound.
Materials:
-
This compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Ethyl acetate (B1210297) (GC grade)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate to create a 1 mg/mL stock solution.
-
Transfer 100 µL of the stock solution into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.
-
-
Step 1: Methoximation
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
To the dried sample residue, add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex briefly.
-
Incubate the mixture at 60°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
-
Step 2: Silylation
GC-MS Parameters (Suggested):
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2]
-
Injector Temperature: 280°C[2]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless[2]
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min[2]
-
Transfer Line Temp.: 280°C[2]
-
Ion Source Temp.: 230°C[2]
-
Quadrupole Temp.: 150°C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Scan Range: 50-500 m/z[2]
This is an alternative, simpler derivatization method focusing only on the carboxylic acid group.
Materials:
-
This compound standard
-
14% Boron Trifluoride (BF₃) in methanol (B129727)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.
-
-
Esterification:
-
Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture thoroughly for 1 minute.
-
Allow the layers to separate. The top hexane layer contains the methyl ester.
-
Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
The sample is ready for injection into the GC-MS system using similar parameters as described in Protocol 1, with potential adjustments to the oven temperature program based on the volatility of the methyl ester.
-
Visualizations
Caption: Experimental workflow for the two-step derivatization of this compound.
Caption: Signaling pathway of the two-step derivatization reaction.
References
Application Notes: Enzymatic Assay for the Detection of 3-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid is a medium-chain keto acid that plays a role in fatty acid metabolism. The accurate and sensitive detection of this molecule is crucial for studying metabolic pathways, identifying potential biomarkers for metabolic diseases, and in the development of therapeutic agents that target fatty acid oxidation. These application notes provide a detailed protocol for a robust and reliable two-step enzymatic assay for the quantification of this compound. The primary method is a spectrophotometric assay, with an alternative, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method also described.
Principle of the Assay
The enzymatic detection of this compound is accomplished through a two-step reaction pathway. First, this compound is activated to its coenzyme A (CoA) derivative, 3-oxoheptanoyl-CoA, by a medium-chain acyl-CoA synthetase (MCAS). In the second step, the newly formed 3-oxoheptanoyl-CoA is subjected to thiolytic cleavage by the enzyme medium-chain 3-ketoacyl-CoA thiolase (MCKAT). This cleavage reaction consumes 3-oxoheptanoyl-CoA, and the rate of this consumption can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength. The rate of the reaction is directly proportional to the concentration of this compound in the sample.
Metabolic Significance and Signaling Pathway
This compound is an intermediate in the β-oxidation of odd-chain fatty acids. In this pathway, fatty acids are broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The enzymes involved in this pathway, including acyl-CoA synthetases and thiolases, are critical for maintaining energy homeostasis. Dysregulation of these pathways has been implicated in various metabolic disorders. Therefore, the ability to accurately measure intermediates like this compound is essential for both basic research and the development of drugs targeting these metabolic processes.
Data Presentation
The following table summarizes representative kinetic parameters for medium-chain 3-ketoacyl-CoA thiolase (MCKAT). It is important to note that MCKATs exhibit broad substrate specificity, and the specific kinetic values for 3-oxoheptanoyl-CoA may vary depending on the enzyme source and experimental conditions. The values presented here are for illustrative purposes based on the known activity of MCKATs on medium-chain substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH |
| Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | 3-Oxoheptanoyl-CoA | 5 - 20 (estimated) | 50 - 200 (estimated) | 7.8 - 8.5 |
| Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | 3-Oxohexanoyl-CoA | 10 | 150 | 8.0 |
| Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | 3-Oxooctanoyl-CoA | 8 | 180 | 8.0 |
Experimental Protocols
Method 1: Spectrophotometric Assay
This protocol describes a two-step enzymatic assay for the colorimetric detection of this compound.
Part 1: Activation of this compound to 3-Oxoheptanoyl-CoA
Materials:
-
This compound standard
-
Medium-chain acyl-CoA synthetase (MCAS)
-
Coenzyme A (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and CoA.
-
Add the this compound standard or sample to the reaction mixture. If the sample is not aqueous, it can be solubilized in a small amount of ethanol, ensuring the final solvent concentration is low.
-
Initiate the reaction by adding the purified MCAS enzyme.
-
Incubate the reaction at 37°C for 1-2 hours to ensure complete conversion to 3-oxoheptanoyl-CoA.
-
The resulting 3-oxoheptanoyl-CoA can be used directly in the subsequent assay.
Part 2: Thiolytic Cleavage of 3-Oxoheptanoyl-CoA
Materials:
-
3-Oxoheptanoyl-CoA (from Part 1)
-
Purified medium-chain 3-ketoacyl-CoA thiolase (MCKAT)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare the reaction mixture in a UV-transparent cuvette containing Tris-HCl buffer and CoA.
-
Add the 3-oxoheptanoyl-CoA substrate to the reaction mixture.
-
Equilibrate the cuvette at 37°C for 5 minutes.
-
Initiate the reaction by adding the MCKAT enzyme and mix thoroughly.
-
Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes. The rate of absorbance decrease is proportional to the MCKAT activity.
-
Calculate the concentration of this compound in the original sample by comparing the reaction rate to a standard curve generated with known concentrations of this compound.
Method 2: LC-MS/MS Quantification
For a more direct and highly sensitive measurement, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify this compound.
Principle: This method involves the direct detection of this compound in a sample following extraction. The high selectivity and sensitivity of LC-MS/MS allow for accurate quantification even in complex biological matrices.
Sample Preparation:
-
To a known volume of the sample (e.g., plasma, cell lysate), add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
LC-MS/MS Conditions (Representative):
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is recommended.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized for maximum sensitivity.
Data Analysis: Quantification is achieved by creating a calibration curve from the peak area ratios of the analyte to the internal standard for a series of known concentrations.
Conclusion
The described enzymatic assay provides a reliable and accessible method for the quantification of this compound, suitable for a wide range of research applications. The spectrophotometric method is ideal for routine analysis and high-throughput screening, while the LC-MS/MS method offers superior sensitivity and specificity for complex samples. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. These protocols provide a solid foundation for researchers to implement a robust assay for this compound in their laboratories.
Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled 3-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled 3-oxoheptanoic acid is a valuable tool for researchers in metabolic studies, offering a precise method for tracing the flux of odd-chain fatty acids through various metabolic pathways. As an intermediate in the beta-oxidation of heptanoic acid, this compound provides a unique window into cellular energy metabolism.[1] Its labeling with stable isotopes, such as ¹³C or ²H, allows for the detailed tracking of its metabolic fate without the safety concerns associated with radioisotopes.[2]
This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled this compound in metabolic tracing studies. It is intended for researchers, scientists, and professionals in drug development who are investigating fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and related metabolic pathways.
Principle of the Method
Heptanoic acid, an odd-chain fatty acid, undergoes mitochondrial β-oxidation, yielding acetyl-CoA and propionyl-CoA.[1][3] this compound is a key intermediate in this process. By introducing a stable isotope-labeled version of this compound into a biological system, researchers can trace the incorporation of the labeled atoms into downstream metabolites.
Following administration, labeled this compound is activated to its coenzyme A (CoA) thioester and subsequently cleaved to form labeled acetyl-CoA and propionyl-CoA. The labeled acetyl-CoA enters the TCA cycle, while the labeled propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate.[4] This anaplerotic replenishment of the TCA cycle is a key feature of odd-chain fatty acid metabolism.[3][4]
By using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution and enrichment of the stable isotope label in various metabolites can be quantified.[2][4] This provides a dynamic view of metabolic fluxes and the relative contributions of this compound to different metabolic pathways.
Applications
-
Elucidating Fatty Acid Oxidation Disorders: Tracing the metabolism of labeled this compound can help identify enzymatic deficiencies or dysregulations in the beta-oxidation pathway.[5]
-
Investigating Anaplerosis and the TCA Cycle: Quantifying the incorporation of the label into TCA cycle intermediates provides a measure of anaplerotic flux, which is crucial for cellular biosynthesis and energy homeostasis.[4]
-
Studying Ketone Body Metabolism: The acetyl-CoA derived from this compound can be used for the synthesis of ketone bodies in the liver.[6][7] Isotope labeling allows for the tracing of this process.
-
Drug Development: Understanding the metabolic fate of compounds is a critical aspect of pharmacology. Stable isotope tracers can be used to assess how a drug candidate affects fatty acid metabolism.[8]
Data Presentation
Quantitative data from metabolic tracing experiments with stable isotope-labeled this compound should be organized to clearly present the isotopic enrichment in key metabolites.
| Analyte | Biofluid/Tissue | Isotopic Enrichment (MPE) - Control | Isotopic Enrichment (MPE) - Treatment | p-value |
| Citrate | Plasma | Data not available | Data not available | |
| Succinate | Liver | Data not available | Data not available | |
| Glutamate | Brain | Data not available | Data not available | |
| Acetyl-CoA | Muscle | Data not available | Data not available | |
| Propionyl-CoA | Heart | Data not available | Data not available | |
| β-hydroxybutyrate | Blood | Data not available | Data not available |
MPE: Molar Percent Enrichment. Data in this table is illustrative as specific quantitative data for this compound is not widely available in the literature. Researchers should populate this table with their experimental findings.
Experimental Protocols
Protocol 1: In Vitro Metabolic Tracing in Cultured Cells
This protocol outlines the general procedure for tracing the metabolism of stable isotope-labeled this compound in a cell culture system.
Materials:
-
Cultured cells (e.g., hepatocytes, myocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Stable isotope-labeled this compound (e.g., [U-¹³C₇]-3-oxoheptanoic acid)
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727), chilled to -80°C
-
Chloroform
-
Water, LC-MS grade
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Tracer Introduction: Prepare a stock solution of the stable isotope-labeled this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the cell culture medium to the final working concentration.
-
Labeling: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the labeled this compound to the cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent mixture of methanol:water (e.g., 80:20 v/v) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using LC-MS/MS to determine the isotopic enrichment in downstream metabolites.
Protocol 2: In Vivo Metabolic Tracing in a Mouse Model
This protocol provides a general framework for an in vivo study using a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mice (e.g., C57BL/6)
-
Stable isotope-labeled this compound formulated for in vivo administration (e.g., as a triglyceride)
-
Gavage needles or infusion pump
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvents (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Tracer Administration: Administer the stable isotope-labeled this compound to the mice. This can be done via oral gavage, intraperitoneal injection, or continuous intravenous infusion.[2] The route of administration will depend on the experimental question.
-
Time Course and Sample Collection: At specified time points after tracer administration, collect blood samples. At the end of the experiment, euthanize the mice and rapidly collect tissues of interest (e.g., liver, heart, muscle, brain). Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled extraction solvent mixture (e.g., methanol:chloroform:water).
-
Follow a standard lipid and polar metabolite extraction protocol.
-
-
Metabolite Extraction from Plasma:
-
Separate plasma from whole blood by centrifugation.
-
Precipitate proteins and extract metabolites using a cold organic solvent like methanol or acetonitrile.
-
-
Sample Analysis: Analyze the isotopic enrichment in metabolites from tissue and plasma extracts using LC-MS/MS.
Visualization of Metabolic Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the central role of this compound in the β-oxidation of heptanoic acid and its connection to the TCA cycle.
Caption: β-oxidation of heptanoic acid leading to the TCA cycle.
Experimental Workflow for In Vitro Tracing
This diagram outlines the key steps in a typical in vitro metabolic tracing experiment.
Caption: Workflow for in vitro stable isotope tracing.
Logical Relationship of Metabolic Fates
This diagram shows the potential metabolic fates of the carbon atoms from this compound.
Caption: Metabolic fates of labeled this compound.
References
- 1. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptanoic Acid: It’s Therapeutic Potential & Insights Derived from Emanuel Revici, MD – Metabolic Healing [metabolichealing.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1, Metabolic pathways involved in ketogenic diet (KD) treatment - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid is a medium-chain keto acid that is of growing interest in metabolic research and drug development. Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological roles and for the development of therapeutics targeting associated pathways. These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), addressing the need for robust and reliable analytical methods.
Analytical Standards
A significant challenge in the quantification of this compound is the limited commercial availability of a certified analytical standard. While standards for similar compounds such as heptanoic acid are available, a standard for this compound may need to be custom synthesized. A potential synthetic route could be adapted from methods used for other oxo-carboxylic acids, such as the oxidation of a corresponding diketone. Researchers should ensure the purity and characterization of any custom-synthesized standard using techniques like NMR and high-resolution mass spectrometry before use in quantitative assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in biological matrices like human plasma.[1][2] The following protocol is adapted from a validated method for the similar analyte, 3-oxopentanoic acid.[1][2]
Sample Preparation (Human Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar odd-chain keto acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0-1 min | 5% B |
| 1-5 min | 5-95% B |
| 5-7 min | 95% B |
| 7-7.1 min | 95-5% B |
| 7.1-10 min | 5% B |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 143.07 |
| Product Ions (m/z) | Predicted: 99.08 (loss of CO2), 71.05 (further fragmentation) |
| Collision Energy | Optimization required |
| Dwell Time | 100 ms |
Quantitative Data
Table 2: Representative Quantitative Performance (based on similar analytes)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile compounds. Due to the low volatility and thermal instability of this compound, a two-step derivatization process is required to enhance its volatility and thermal stability.[3][4]
Sample Preparation and Derivatization
-
Extraction: Extract this compound from the biological matrix using a suitable liquid-liquid or solid-phase extraction method. Add an internal standard prior to extraction.
-
Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen. It is critical to remove all water and protic solvents before derivatization.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Cap the vial tightly and incubate at 60°C for 60 minutes to protect the keto group.[3][4]
-
Silylation: After cooling to room temperature, add 80 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and incubate at 70°C for 30 minutes to derivatize the carboxylic acid group.[3]
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Conditions
Table 3: GC-MS Parameters
| Parameter | Value |
| GC System | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium |
| MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
Quantitative Data
Table 4: Representative Quantitative Performance for GC-MS
| Parameter | Expected Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: Fatty Acid Beta-Oxidation Pathway.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Solid-Phase Extraction of 3-Oxoheptanoic Acid from Urine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid is a medium-chain keto acid that serves as an intermediate in fatty acid metabolism. The quantification of this and other organic acids in urine is a critical tool for diagnosing and monitoring certain inborn errors of metabolism. Accurate and reliable measurement of this compound requires a robust and efficient extraction method to isolate the analyte from the complex urinary matrix. Solid-phase extraction (SPE) offers a selective and effective technique for the cleanup and concentration of organic acids from biological fluids prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine using a mixed-mode SPE sorbent.
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction (SPE) cartridge that combines both reversed-phase and anion-exchange retention mechanisms. As a carboxylic acid, this compound will be ionized at an appropriate pH, allowing for its retention by an anion-exchange sorbent. Concurrently, the alkyl chain of the molecule facilitates retention on a nonpolar sorbent. This dual retention mechanism enables a highly selective extraction process and efficient removal of interfering matrix components.
Data Presentation
While specific quantitative data for the SPE of this compound from urine is not extensively published, the following table summarizes typical performance characteristics for the extraction of similar medium-chain keto acids and other organic acids from biological matrices using SPE. This data provides a benchmark for the expected performance of the described method.
| Analyte | Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 3-Oxopentanoic Acid | Human Plasma | Protein Precipitation | LC-MS/MS | >88% | - | 0.156 µg/mL | [1][2] |
| Various Organic Acids | Human Urine | Solid-Phase Extraction | GC-MS | 84.1% (mean) | <5 nmole (for most) | - | [3] |
| Keto Acids | Serum/Urine | Derivatization & HPLC | Fluorescence Detection | Constant Recovery | 10-250 pmol (range) | - | [4] |
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-mode Strong Anion Exchange (SAX) and Reversed-Phase (e.g., C8 or polymeric), 100 mg/3 mL
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Ammonium (B1175870) Hydroxide (B78521) (reagent grade)
-
Internal Standard (IS): A suitable isotopically labeled analog of this compound (e.g., this compound-d3) is recommended.
-
Human Urine Samples: Store at -80°C until analysis. Studies have shown that many metabolites in urine are stable at -20°C and 4°C for up to 24 hours. However, prolonged storage at room temperature should be avoided to prevent degradation of sensitive analytes.[5]
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard to each sample.
-
Acidify the urine sample to a pH < 3 by adding 100 µL of 2% formic acid. Vortex to mix. Acidification ensures that the carboxylic acid group of this compound is protonated, which can be important for some mixed-mode retention mechanisms.
Solid-Phase Extraction Protocol
-
Conditioning: Condition the mixed-mode SPE cartridge by passing 3 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water, followed by 3 mL of 2% formic acid in water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated urine sample (approximately 1.1 mL) onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove nonpolar interferences.
-
-
Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent will deprotonate the carboxylic acid, disrupting its interaction with the anion-exchange sorbent and facilitating its release.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase of the analytical method) for analysis by LC-MS/MS or GC-MS (after derivatization).
Visualizations
Metabolic Context of this compound
This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. The following diagram illustrates its position within this metabolic pathway.
Caption: Metabolic pathway showing the formation of this compound.
Solid-Phase Extraction Workflow
The step-by-step process for the solid-phase extraction of this compound from urine is depicted in the following workflow diagram.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of 3-Oxoheptanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid is a beta-keto acid that, due to its chiral center at the C5 position, exists as a pair of enantiomers: (R)-3-oxoheptanoic acid and (S)-3-oxoheptanoic acid. In the realm of drug development and pharmacology, it is well-established that individual enantiomers of a chiral compound can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. Therefore, the ability to separate and analyze these enantiomers is of paramount importance for the development of safe and effective therapeutics.
This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for this purpose. While specific biological activity data for the individual enantiomers of this compound are not extensively documented in publicly available literature, this guide underscores the critical need for such enantioselective analysis by drawing parallels with other chiral molecules where stereochemistry dictates biological function.
Significance of Chiral Separation in Drug Development
The differential biological activity of enantiomers is a cornerstone of modern pharmacology. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness, while the other was teratogenic. Although no specific differential activity has been reported for this compound enantiomers in the reviewed literature, the general principle of stereospecificity in drug action necessitates their separation and individual biological evaluation during any drug development program.
Experimental Protocols: Chiral HPLC Separation
Based on established methods for the chiral separation of structurally related beta-keto acids and esters, the following protocols are proposed as a starting point for the enantioselective analysis of this compound. Polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad applicability in resolving a wide range of chiral compounds, including carboxylic acids.
Method 1: Normal-Phase HPLC
Normal-phase chromatography often provides excellent selectivity for the separation of enantiomers of polar compounds like carboxylic acids.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (Isopropanol) with an acidic modifier |
| Typical Gradient | Isocratic, e.g., 90:10 (v/v) n-Hexane:2-Propanol + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (due to the carbonyl chromophore) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol (B145695) or 2-propanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 50-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Development Notes:
-
The ratio of n-hexane to 2-propanol can be adjusted to optimize the retention times and resolution. Increasing the percentage of 2-propanol will generally decrease retention times.
-
The concentration of the acidic modifier (TFA or acetic acid) can be varied (e.g., 0.05% to 0.2%) to improve peak shape and resolution.
-
Screening different polysaccharide-based CSPs (e.g., Chiralcel® OJ-H, Chiralpak® AS-H) may be beneficial if the initial columns do not provide adequate separation.
Method 2: Reversed-Phase HPLC
While normal-phase is often preferred for polysaccharide CSPs, reversed-phase methods can also be effective and offer the advantage of using aqueous-organic mobile phases.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Chiralpak® AD-RH or Chiralcel® OD-RH (for reversed-phase applications) |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with a buffered acidic modifier |
| Typical Gradient | Isocratic, e.g., 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate adjusted to pH 4.5 with Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase or methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute with the mobile phase to the desired working concentration.
-
Filter through a 0.45 µm syringe filter prior to injection.
Data Presentation
The following table presents hypothetical, yet expected, data for the chiral separation of this compound enantiomers based on the normal-phase HPLC method described above. Actual results may vary and require optimization.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Enantiomer 1 | 12.5 | 50.1 | - |
| Enantiomer 2 | 14.8 | 49.9 | > 1.5 |
Visualizations
Experimental Workflow for Chiral HPLC Separation
Application Notes and Protocols for Cell-Based Assays to Study the Effects of 3-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid is a medium-chain keto acid, a class of molecules with potential roles in cellular metabolism and signaling.[1] While extensive research on the specific biological effects of this compound is not widely available in public literature, its structure suggests potential involvement in various cellular processes analogous to other fatty acids and keto-acids.[1] These processes may include modulation of cell proliferation, induction of apoptosis, and effects on cellular metabolism.[2][3][4]
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound using a panel of robust cell-based assays. The following protocols are foundational and can be adapted to specific cell types and research questions.
Data Presentation: Hypothetical Effects of this compound
Given the limited specific data on this compound, the following tables present hypothetical quantitative data to serve as an example for data presentation and comparison. Researchers should generate their own data following the provided protocols.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 98.1 ± 4.9 | 95.3 ± 5.5 | 99.2 ± 5.8 |
| 50 | 85.7 ± 6.3 | 78.9 ± 7.1 | 90.4 ± 6.5 |
| 100 | 62.4 ± 5.8 | 55.1 ± 6.9 | 75.8 ± 7.2 |
| 250 | 40.1 ± 4.5 | 35.6 ± 5.3 | 51.3 ± 6.0 |
| 500 | 21.5 ± 3.9 | 18.2 ± 4.1 | 30.7 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Concentration (µM) | Cell Line A (% Apoptotic Cells) | Cell Line B (% Apoptotic Cells) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 50 | 15.8 ± 2.5 | 20.4 ± 3.1 |
| 100 | 35.1 ± 4.2 | 42.7 ± 5.5 |
| 250 | 60.9 ± 6.8 | 68.3 ± 7.2 |
Data represent the percentage of Annexin V positive cells (early and late apoptosis) as mean ± standard deviation.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[7]
-
Remove the culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-only controls (medium with DMSO).[5]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control.[3]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Proliferation Assay (BrdU Incorporation Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell growth rate.
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance according to the kit manufacturer's instructions.
Metabolic Assays
This assay measures the breakdown of triglycerides into free fatty acids and glycerol (B35011).[9]
Materials:
-
Adipocyte or hepatocyte cell line
-
Differentiation and maintenance media (if using pre-adipocytes)
-
This compound
-
Free Glycerol Assay Kit or Free Fatty Acid Assay Kit[10]
-
Microplate reader
Protocol:
-
Differentiate pre-adipocytes to mature adipocytes in a multi-well plate.
-
Treat the mature adipocytes with various concentrations of this compound in a serum-free medium.
-
Collect the cell culture supernatant at different time points.
-
Measure the concentration of glycerol or free fatty acids in the supernatant using a commercial assay kit according to the manufacturer's protocol.[9]
This assay measures the synthesis of triglycerides.[9]
Materials:
-
Adipocyte or hepatocyte cell line
-
This compound
-
Triglyceride Quantification Kit[9]
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Treat cells with various concentrations of this compound.
-
After the treatment period, wash the cells with PBS and lyse them.
-
Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit as per the manufacturer's instructions.[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the cellular effects of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. Lipid Metabolism [promega.com]
- 10. Free Fatty Acid (FFA) Assays [cellbiolabs.com]
Application Note: Protocol for Culturing Cells with 3-Oxoheptanoic Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid is a medium-chain oxo-fatty acid, a class of molecules that play a role in cellular energy metabolism. As an intermediate in fatty acid metabolism, it holds the potential to influence various cellular processes, including cell proliferation, differentiation, and signaling. The study of such molecules is crucial for understanding metabolic pathways and for the development of novel therapeutics targeting metabolic disorders or cancers with altered metabolism. This document provides a detailed protocol for the preparation and application of this compound in cell culture experiments, enabling researchers to investigate its biological effects in a controlled in vitro setting.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Specific cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Fatty acid-free bovine serum albumin (BSA)
-
Sterile microcentrifuge tubes and serological pipettes
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO₂)
-
Water bath (37°C)
-
Vortex mixer
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Experimental Protocols
Preparation of this compound Stock Solution
The following protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
-
Weighing the Compound: Carefully weigh out approximately 1.44 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve at room temperature, it can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.[1]
-
Storage: The 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.
Preparation of Working Solutions for Cell Culture
For most in vitro experiments, the high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium. It is critical to ensure that the final DMSO concentration is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]
Example Dilution to a Final Concentration of 10 µM:
-
Calculate the dilution factor:
-
Dilution factor = [Stock solution concentration] / [Final concentration]
-
10,000 µM / 10 µM = 1000x
-
-
Prepare the working solution:
-
Add 1 µL of the 10 mM stock solution to every 999 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions (e.g., 0.1% DMSO in cell culture medium) without the this compound.[1]
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
The following table provides an example of dose-response data for a hypothetical cell line treated with this compound for 48 hours.
| Concentration of this compound (µM) | Cell Viability (% of Control) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.5 |
| 1 | 98.2 ± 4.9 |
| 10 | 95.7 ± 6.1 |
| 50 | 82.4 ± 5.3 |
| 100 | 65.1 ± 7.2 |
| 250 | 40.9 ± 6.8 |
| 500 | 21.3 ± 4.5 |
Visualization of Protocols and Pathways
Caption: Experimental workflow for assessing cell viability with this compound.
Caption: Putative signaling pathway influenced by this compound metabolism.
References
High-Resolution Mass Spectrometry for the Identification and Quantification of 3-Oxoheptanoic Acid Metabolites: An Application Note and Protocol
Introduction
3-Oxoheptanoic acid is a key intermediate in the mitochondrial beta-oxidation of heptanoic acid, an odd-chain fatty acid. The study of its metabolism is crucial for understanding energy homeostasis and the pathophysiology of various inborn errors of metabolism. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the precise identification and quantification of this compound and its downstream metabolites. This application note provides detailed protocols for sample preparation, LC-HRMS analysis, and data interpretation for researchers, scientists, and drug development professionals.
Metabolic Pathway of this compound
The primary metabolic pathway for this compound is mitochondrial beta-oxidation. In this process, the fatty acid is sequentially cleaved to produce acetyl-CoA and, in the final cycle for an odd-chain fatty acid, propionyl-CoA. This compound is an intermediate in the beta-oxidation of heptanoic acid. Its further metabolism through another round of beta-oxidation yields 3-oxopentanoic acid, which is then cleaved into acetyl-CoA and propionyl-CoA.
Application Notes and Protocols: In Vitro Enzymatic Synthesis of 3-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoheptanoic acid is a beta-keto acid of interest in various fields of chemical and biomedical research, including its potential role as a metabolic intermediate and a building block for synthesizing more complex molecules. Traditional chemical synthesis of beta-keto acids can be challenging, often requiring harsh reaction conditions and leading to the formation of side products. Enzymatic synthesis offers a highly specific and efficient alternative, operating under mild conditions with high yields.
This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound, leveraging the enzymes of the mitochondrial fatty acid β-oxidation pathway. The described method starts with heptanoic acid and sequentially converts it to its 3-oxo derivative through a series of enzymatic reactions.
Principle of the Method
The synthesis of this compound is achieved by a partial β-oxidation of heptanoic acid. The process involves three key enzymatic steps:
-
Activation: Heptanoic acid is first activated to its coenzyme A (CoA) thioester, heptanoyl-CoA, by an acyl-CoA synthetase.
-
Dehydrogenation and Hydration: Heptanoyl-CoA is then dehydrogenated by a medium-chain acyl-CoA dehydrogenase and subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyheptanoyl-CoA.
-
Oxidation: Finally, 3-hydroxyheptanoyl-CoA is oxidized by a medium-chain 3-hydroxyacyl-CoA dehydrogenase to yield the final product, 3-oxoheptanoyl-CoA. A subsequent hydrolysis step can liberate the free this compound.
Data Presentation
Table 1: Bill of Materials for the Synthesis of this compound
| Reagent | Supplier | Catalog No. | Quantity per Reaction |
| Heptanoic acid | Sigma-Aldrich | H1706 | 10 µmol |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 | 15 µmol |
| ATP, disodium (B8443419) salt | Sigma-Aldrich | A2383 | 20 µmol |
| NAD+, free acid | Sigma-Aldrich | N7004 | 20 µmol |
| FAD, disodium salt | Sigma-Aldrich | F6625 | 5 µmol |
| Medium-chain acyl-CoA synthetase | (e.g., from Pseudomonas sp.) | (Commercially available) | 5 U |
| Medium-chain acyl-CoA dehydrogenase | (e.g., from porcine liver) | (Commercially available) | 5 U |
| Enoyl-CoA hydratase | (e.g., from bovine liver) | (Commercially available) | 5 U |
| Medium-chain 3-hydroxyacyl-CoA dehydrogenase | (e.g., from porcine heart) | (Commercially available) | 5 U |
| Potassium phosphate (B84403) buffer (1 M, pH 7.4) | In-house preparation | - | 100 µL |
| Magnesium chloride (1 M) | Sigma-Aldrich | M1028 | 10 µL |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 | To final volume of 1 mL |
Table 2: Expected Yields and Purity
| Parameter | Expected Value |
| Starting amount of heptanoic acid | 1.30 mg (10 µmol) |
| Theoretical yield of this compound | 1.44 mg (10 µmol) |
| Expected experimental yield | 1.0 - 1.2 mg (70-85% conversion) |
| Purity (by HPLC) | >95% |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of 3-Oxoheptanoyl-CoA
This protocol describes the multi-enzyme synthesis of 3-oxoheptanoyl-CoA from heptanoic acid.
Materials:
-
All reagents as listed in Table 1.
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or water bath set to 37°C
-
HPLC system for analysis
Procedure:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the order listed:
-
Nuclease-free water to a final volume of 1 mL
-
100 µL of 1 M potassium phosphate buffer (pH 7.4)
-
10 µL of 1 M MgCl₂
-
20 µL of 1 M ATP
-
15 µL of 1 M Coenzyme A
-
20 µL of 1 M NAD+
-
5 µL of 1 M FAD
-
10 µL of 1 M heptanoic acid (in ethanol)
-
-
Mix gently by pipetting.
-
Add the enzymes to the reaction mixture:
-
5 U of medium-chain acyl-CoA synthetase
-
5 U of medium-chain acyl-CoA dehydrogenase
-
5 U of enoyl-CoA hydratase
-
5 U of medium-chain 3-hydroxyacyl-CoA dehydrogenase
-
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by HPLC to detect the formation of 3-oxoheptanoyl-CoA.
-
To stop the reaction, add 100 µL of 1 M HCl to the reaction mixture.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the 3-oxoheptanoyl-CoA for further purification or direct use.
Protocol 2: Hydrolysis of 3-Oxoheptanoyl-CoA to this compound (Optional)
This protocol describes the liberation of the free acid from its CoA ester.
Materials:
-
Supernatant from Protocol 1 containing 3-oxoheptanoyl-CoA
-
1 M NaOH
-
1 M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
To the supernatant from Protocol 1, add 1 M NaOH dropwise until the pH reaches 12.
-
Incubate at room temperature for 30 minutes to allow for the hydrolysis of the thioester bond.
-
Acidify the solution to pH 2 by the dropwise addition of 1 M HCl.
-
Extract the this compound with three equal volumes of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the in vitro synthesis of this compound.
Application Notes and Protocols: 3-Oxoheptanoic Acid in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic pathways within cells, providing a detailed understanding of cellular physiology and function.[1][2] The use of stable isotope tracers, such as those labeled with ¹³C, is central to MFA, allowing for the precise tracking of carbon atoms through metabolic networks.[2][3] Fatty acids and their intermediates are key players in cellular energy homeostasis and biosynthesis. Odd-chain fatty acids, like heptanoic acid, are of particular interest due to their anaplerotic potential—the ability to replenish intermediates of the tricarboxylic acid (TCA) cycle.[4][5][6]
3-oxoheptanoic acid (also known as 3-ketoheptanoic acid) is a key intermediate in the β-oxidation of heptanoic acid. The metabolism of heptanoic acid ultimately yields acetyl-CoA and propionyl-CoA.[5][6] While acetyl-CoA feeds into the TCA cycle for energy production or is used for fatty acid synthesis, propionyl-CoA is converted to succinyl-CoA, a direct anaplerotic substrate for the TCA cycle.[6][7] This dual contribution makes odd-chain fatty acids and their intermediates valuable probes for studying cellular metabolism, particularly in disease states with altered energy requirements, such as cancer and inborn errors of metabolism.[5][8][9]
These application notes provide a comprehensive overview of the principles and a generalized protocol for the use of isotopically labeled this compound as a tracer in metabolic flux analysis.
Principle of the Method
The application of isotopically labeled this compound in MFA allows for the tracing of its carbon skeleton through central metabolic pathways. Upon entering the cell, labeled 3-oxoheptanoyl-CoA undergoes thiolytic cleavage to yield labeled acetyl-CoA and propionyl-CoA.
-
Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. The distribution of the isotopic label in TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate) can reveal the flux through this central pathway.
-
Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. The entry of labeled succinyl-CoA into the TCA cycle provides a direct measure of anaplerosis.
By measuring the mass isotopomer distributions (MIDs) of key downstream metabolites using mass spectrometry, the relative contributions of this compound to the TCA cycle, anaplerosis, and other related pathways can be quantified.[3]
Metabolic Pathway of this compound
The following diagram illustrates the catabolism of this compound and its entry into the TCA cycle.
Caption: Catabolism of this compound and entry into the TCA cycle.
Experimental Protocols
The following are generalized protocols for a metabolic flux analysis experiment using an isotopically labeled this compound tracer. These should be optimized for specific cell types and experimental conditions.
Cell Culture and Labeling
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
Isotopically labeled this compound (e.g., [U-¹³C₇]-3-oxoheptanoic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Dialyzed fetal bovine serum (dFBS)
Procedure:
-
Medium Preparation: Prepare the culture medium with a known concentration of the ¹³C-labeled this compound. The fatty acid should be complexed to fatty acid-free BSA to ensure solubility and bioavailability.
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow them to reach the desired confluency during the labeling period.
-
Labeling: Once cells are in the mid-exponential growth phase, replace the standard medium with the labeling medium.
-
Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This is typically achieved after several cell doublings.
Metabolite Extraction
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Cold extraction solvent (e.g., 80% methanol), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[1]
-
Extraction: Immediately add the cold extraction solvent to the cells and incubate at -80°C for at least 15 minutes.[1]
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Transfer the supernatant, which contains the metabolites, to a new tube. The pellet can be saved for normalization (e.g., protein or DNA quantification).[3]
Sample Analysis by Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) or gas chromatography (GC) system.
Procedure:
-
Sample Preparation: The extracted metabolites may require further preparation, such as derivatization for GC-MS analysis, to improve volatility and chromatographic separation.[10]
-
Chromatography: Separate the metabolites using an appropriate LC or GC method.
-
Mass Spectrometry: Analyze the eluting metabolites using the mass spectrometer to determine the mass isotopomer distributions (MIDs) for key metabolites of interest (e.g., TCA cycle intermediates, amino acids).
Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized to compare the labeling patterns in different experimental conditions.
| Metabolite | Precursor | Expected Labeling Pattern | Metabolic Pathway |
| Citrate | Acetyl-CoA | M+2 | TCA Cycle |
| Succinate | Succinyl-CoA | M+3 | Anaplerosis/TCA Cycle |
| Fumarate | Succinyl-CoA | M+3 | Anaplerosis/TCA Cycle |
| Malate | Succinyl-CoA | M+3 | Anaplerosis/TCA Cycle |
| Glutamate | α-Ketoglutarate | M+2, M+3 | TCA Cycle/Anaplerosis |
| Aspartate | Oxaloacetate | M+2, M+3 | TCA Cycle/Anaplerosis |
Experimental Workflow
The overall workflow for a metabolic flux analysis experiment using this compound is depicted below.
Caption: Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Logical Relationship of Metabolic Products
The metabolic fate of this compound is interconnected with central carbon metabolism, as illustrated in the following diagram.
Caption: Interconnection of this compound metabolism with cellular processes.
Conclusion
The use of isotopically labeled this compound as a tracer in metabolic flux analysis offers a promising approach to investigate the contribution of odd-chain fatty acid metabolism to central carbon pathways. This method can provide valuable insights into cellular anaplerosis and energy metabolism, which are critical in various physiological and pathological states. The protocols and information provided here serve as a foundational guide for researchers to design and implement MFA studies using this and other related metabolic probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 5. Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting 3-oxoheptanoic acid stability in aqueous solutions
Technical Support Center: 3-oxoheptanoic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling and stability of this compound in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The main degradation pathway for this compound, a type of beta-keto acid, is decarboxylation. This reaction is often facilitated by heat and involves the loss of the carboxylic acid group as carbon dioxide (CO2), leading to the formation of a ketone.[1] This process can result in a significant underestimation of the compound's concentration if not properly managed during experiments.[1]
Q2: How does pH influence the stability of this compound?
A2: The stability of this compound is highly dependent on pH. Acidic conditions tend to promote the protonated form of the acid, which is more susceptible to decarboxylation.[1] Conversely, maintaining a neutral to slightly alkaline pH can enhance stability by keeping the compound in its deprotonated (carboxylate anion) form, which is less prone to decarboxylation.[1]
Q3: What is the effect of temperature on the stability of this compound solutions?
A3: Temperature is a critical factor affecting the stability of this compound.[1] Elevated temperatures accelerate the rate of decarboxylation.[1] Therefore, it is crucial to keep solutions cool and to minimize exposure to high temperatures during all experimental steps, including storage and analysis.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: To ensure long-term stability, aqueous solutions of this compound should be stored at low temperatures. Storage at -80°C is highly recommended as it significantly slows the degradation process.[1] For shorter periods, storage at 2-8°C may be adequate, but stability should be verified. Solutions should be stored in tightly sealed containers to prevent evaporation and contamination.[2][3]
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, it is important to:
-
Prepare solutions fresh whenever possible.
-
Work with solutions on ice.
-
Avoid prolonged exposure to acidic conditions.
-
Use a cooled autosampler if available for analytical techniques like HPLC.[1]
-
Store stock and working solutions at -80°C.[1]
Q6: What analytical methods are suitable for quantifying this compound?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the analysis of organic acids.[4][5][6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step to increase the volatility and thermal stability of the analyte.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid decrease in compound concentration over time. | Chemical degradation due to decarboxylation.[1][2] | - Verify storage temperature; store at -80°C. - Prepare solutions fresh before use. - Check the pH of the solution; adjust to neutral or slightly alkaline if the experiment allows. - Minimize exposure to heat during sample preparation and analysis. |
| Inconsistent or non-reproducible analytical results. | - Degradation in the autosampler. - Variability in sample handling.[2] | - Use a cooled autosampler set to a low temperature (e.g., 4°C).[1] - Standardize all experimental procedures, including solution preparation and incubation times.[2] - Ensure consistent temperature and lighting conditions for all experiments.[2] |
| Appearance of unexpected peaks in chromatogram. | Formation of degradation products.[2] | - Perform a forced degradation study to identify potential degradation products and their retention times.[2][9] - Review handling and storage procedures to prevent degradation.[2] |
| Precipitate formation in the aqueous solution. | Low aqueous solubility, especially at acidic pH.[10] | - Adjust the pH to be above the pKa of the carboxylic acid (typically around 4-5) to maintain it in its more soluble ionized form.[10] - Consider using a co-solvent if compatible with the experimental design. |
| Discoloration of the solution (e.g., yellowing). | Oxidative or photodegradation.[10] | - Prepare solutions fresh. - Store solutions protected from light using amber vials or by wrapping containers in foil.[2][10] - Consider purging the solution with an inert gas like nitrogen or argon to remove oxygen.[10] |
Data Summary Tables
Table 1: Effect of Temperature on the Stability of Beta-Keto Acids
| Storage Temperature | Observed Stability |
| Room Temperature (~25°C) | Prone to rapid degradation. |
| Refrigerated (2-8°C) | Slowed degradation, suitable for short-term storage.[2] |
| Frozen (-20°C) | Significant slowing of degradation, but some loss may still occur over weeks.[1] |
| Ultra-low (-80°C) | Highly stable with minimal degradation over extended periods.[1] |
Table 2: Influence of pH on the Stability of Beta-Keto Acids
| pH Condition | Effect on Stability |
| Acidic (pH < 7) | Promotes decarboxylation, leading to lower stability.[1] |
| Neutral to Slightly Alkaline (pH 7-8) | Stabilizes the carboxylate anion, reducing the rate of decarboxylation.[1] |
| Strongly Alkaline (pH > 9) | May introduce other degradation pathways such as hydrolysis, though ketones are generally stable.[10] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh the desired amount of this compound solid.
-
Dissolve in a suitable organic solvent like DMSO, ethanol, or methanol, as this compound has higher solubility in these solvents.
-
Store the stock solution in a tightly sealed vial at -80°C.
-
-
Working Solutions:
-
Thaw the stock solution on ice.
-
Dilute the stock solution to the desired concentration using the appropriate aqueous buffer or medium.
-
Keep the working solutions on ice and use them as quickly as possible.
-
Protocol 2: Forced Degradation Study
This study helps to understand the degradation pathways under various stress conditions.[11][12][13]
-
Preparation: Prepare several aliquots of a known concentration of this compound in an aqueous solution.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).[9][10]
-
Base Hydrolysis: Add 0.1 M NaOH to another aliquot and keep at 60°C for the same time points.[9][10]
-
Oxidation: Treat an aliquot with 3% hydrogen peroxide (H₂O₂) at room temperature.[2][10]
-
Thermal Degradation: Incubate an aliquot at an elevated temperature (e.g., 80°C).[2][9]
-
Photostability: Expose an aliquot to UV and visible light, keeping a control sample in the dark.[2]
-
-
Analysis: At each time point, neutralize the acid and base samples, and then analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.[9]
Protocol 3: Quantification by HPLC-UV
This is a general method that should be optimized for your specific instrumentation and experimental needs.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid or formic acid in water is a common choice for organic acids.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: Approximately 210 nm, which is typical for detecting the carboxyl group.[6][7]
-
Injection Volume: 10-20 µL.[8]
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in your samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scioninstruments.com [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijrpp.com [ijrpp.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ajpsonline.com [ajpsonline.com]
Optimizing LC-MS/MS signal for 3-oxoheptanoic acid detection
Technical Support Center: 3-Oxoheptanoic Acid
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: Negative ion electrospray ionization (ESI) is typically the preferred mode for organic acids like this compound.[1] The carboxylic acid group readily loses a proton (deprotonates) under neutral or basic conditions to form a negative ion, [M-H]⁻.[1] This process is generally more efficient for these molecules than gaining a proton for positive ion mode analysis.[1][2]
Q2: What are the expected precursor and product ions for this compound in negative ESI mode?
A2: The molecular weight of this compound (C₇H₁₂O₃) is 144.17 g/mol . In negative ESI mode, the expected precursor ion ([M-H]⁻) is m/z 143.1. Common product ions are generated through collision-induced dissociation (CID), often resulting from the loss of CO₂ (m/z 99.1) or other characteristic fragments. It is crucial to optimize collision energy to obtain the most stable and intense product ion signals.[1] A similar compound, 3-oxopentanoic acid ([M-H]⁻ of m/z 115.1), shows a characteristic product ion at m/z 71.[2]
Q3: Which type of LC column is recommended for separating this compound?
A3: A C18 reversed-phase column is a suitable and commonly used choice for the separation of keto acids.[2][3][4] For small, polar organic acids that may have poor retention on standard C18 columns, alternative chromatography methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion exclusion chromatography can be considered.[1][5]
Q4: How can I improve poor peak shape (e.g., tailing) for this compound?
A4: Peak tailing for acidic compounds can be caused by secondary interactions with the column's stationary phase or by issues with the mobile phase.[6]
-
Mobile Phase pH: Ensure the mobile phase pH is adjusted to pKa ± 2 or more to maintain a consistent ionic state for the analyte.[7]
-
Column Technology: Use modern, high-purity silica (B1680970) columns (Type B) with low residual silanols to minimize unwanted interactions.[8]
-
Sample Solvent: Dissolve your sample in the initial mobile phase composition.[7] A sample solvent stronger than the mobile phase can cause peak distortion.[6]
-
System Check: Rule out non-chemical causes such as poor tubing connections or column fouling.[6][8]
Q5: Should I consider chemical derivatization for this compound analysis?
A5: Derivatization is a powerful strategy when you face challenges with low sensitivity, poor chromatographic retention, or inefficient ionization.[1] For keto acids, derivatization can be used to attach a chemical group that is more easily ionized, potentially allowing for highly sensitive analysis in positive ESI mode.[9][10] This can also improve retention on reversed-phase columns.[1][9] However, it adds an extra step to sample preparation and may introduce variability.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.
Problem: Low or No Signal Intensity
| Potential Cause | Recommended Solution |
| Suboptimal Ion Source Parameters | Systematically optimize ESI source parameters. Infuse a standard solution of this compound and adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature/flow rate to maximize the signal for the [M-H]⁻ ion at m/z 143.1.[1][12] |
| Ion Suppression | Co-eluting compounds from the sample matrix can compete with this compound for ionization.[1] Improve sample cleanup using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects. |
| Incorrect Mobile Phase pH | For negative ion mode, a mobile phase pH about two units above the analyte's pKa can enhance deprotonation and improve signal.[1] However, be mindful of column stability at high pH. A common approach is to use 0.1% formic acid in water and an organic solvent, which is effective for similar keto acids.[2][4][13] |
| Analyte Degradation | 3-keto fatty acids can be unstable.[10] Ensure proper sample handling and storage. Prepare fresh standards and samples, and keep them cool in the autosampler. |
| Inefficient Ionization | If optimization in negative mode is insufficient, consider chemical derivatization to a more readily ionizable form, which can significantly enhance sensitivity.[9][11] |
Problem: Poor Peak Shape (Tailing, Fronting, Broad Peaks)
| Potential Cause | Recommended Solution |
| Secondary Column Interactions | Acidic analytes can interact with residual silanols on the column packing material.[7] Use a modern, end-capped C18 column or add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress these interactions.[4][7] |
| Sample Solvent Mismatch | The injection solvent is significantly stronger than the mobile phase.[6] Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[7][14] |
| Column Overload | Injecting too much sample can lead to broad or fronting peaks. Reduce the injection volume or dilute the sample.[6] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening.[6] Use tubing with a small internal diameter and ensure all connections are made properly with no gaps. |
| Column Degradation | The column may be contaminated or have developed a void at the inlet. Flush the column according to the manufacturer's instructions or replace it if performance does not improve.[7][14] |
Problem: High Background Noise or Poor Signal-to-Noise (S/N)
| Potential Cause | Recommended Solution |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and additives to minimize background ions and adducts (e.g., [M+Cl]⁻).[11][14] Prepare fresh mobile phases daily.[14] |
| System Contamination | The LC system, including tubing, injector, and ion source, may be contaminated. Flush the entire system thoroughly. Ghost peaks can indicate contamination from a previous injection.[14] |
| Formation of Adducts | Unwanted adducts ([M+Na]⁺, [M+K]⁺) can split the ion signal and increase background noise.[11] Use plastic vials instead of glass and high-purity reagents to minimize sources of metal ions.[15] |
| Inefficient Desolvation | Droplets entering the mass spectrometer are not fully desolvated, creating chemical noise. Optimize the drying gas temperature and flow rate to ensure efficient solvent evaporation without degrading the analyte.[12] |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a general method for extracting small molecules like this compound from plasma.
-
Aliquot Sample: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate Proteins: Add 300-400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid.[2][3]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Protocol 2: Recommended Starting LC-MS/MS Parameters
These parameters serve as a starting point for method development and should be optimized for your specific instrument and application.
Table 1: Recommended Starting LC Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50-150 mm, <3 µm particle size)[2][3][13] |
| Mobile Phase A | Water + 0.1% Formic Acid[4][13] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid[4][13] |
| Flow Rate | 0.3 - 0.5 mL/min[2][13] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 µL[3] |
| Gradient | 5% B for 1 min, ramp to 95% B over 4-6 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate. |
Table 2: Recommended Starting MS/MS Parameters (Negative Ion Mode)
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |
| Capillary Voltage | -2500 to -4000 V (Optimize by infusion)[1] |
| Nebulizer Gas | 20 - 60 psi (Optimize)[12] |
| Drying Gas Temp. | 250 - 450 °C (Optimize)[1][12] |
| Precursor Ion (Q1) | m/z 143.1 ([M-H]⁻) |
| Product Ion(s) (Q3) | Determine by infusing a standard and performing a product ion scan. A likely transition is the loss of CO₂ (m/z 99.1). |
| Collision Energy | Optimize to maximize product ion signal intensity. |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Simplified ESI process for this compound in negative ion mode.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 13. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Common issues in beta-keto acid decarboxylation during analysis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the analysis of β-keto acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the inherent instability of these molecules, particularly their tendency to undergo decarboxylation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of β-keto acids.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| BK-A01 | Low or no analyte signal detected. | 1. Analyte Degradation: The β-keto acid has decarboxylated due to improper sample handling, storage, or analysis conditions.[1] 2. Inefficient Derivatization: The derivatization reaction did not go to completion, resulting in a low concentration of the analyzable derivative. | 1. Sample Handling: Keep samples on ice or at 4°C during preparation. For biological samples like plasma or serum, use methanol (B129727) for deproteinization instead of acidic methods. Avoid repeated freeze-thaw cycles.[2] 2. Storage: For short-term storage, keep samples at 4°C. For long-term storage, -80°C is highly recommended.[1][3] 3. Derivatization Optimization: Ensure derivatization reagents are fresh and moisture-free. Optimize reaction time and temperature.[2] |
| BK-A02 | Poor peak shape (e.g., tailing, fronting, or split peaks). | 1. Analyte Instability on Column: The β-keto acid or its derivative is degrading on the analytical column. 2. Active Sites in the GC System: Free silanol (B1196071) groups in the GC liner or on the column can interact with the analyte.[1] 3. Inappropriate pH of Mobile Phase (HPLC): The pH of the mobile phase may be promoting on-column degradation.[1] | 1. Derivatization: Ensure complete derivatization to improve stability.[1] 2. GC System Maintenance: Use a high-quality, deactivated GC column and liner. Regularly condition the column as per the manufacturer's instructions.[1] 3. HPLC Mobile Phase: Maintain a neutral to slightly alkaline pH for the mobile phase to keep the β-keto acid in its more stable deprotonated form.[1] |
| BK-A03 | Inconsistent retention times. | 1. Fluctuations in Temperature: Inconsistent oven temperature (GC) or column compartment temperature (HPLC) can cause shifts in retention time.[1] 2. Mobile Phase Instability (HPLC): The composition of the mobile phase may be changing over time.[1] | 1. Temperature Control: Use a column oven to maintain a stable temperature.[1] 2. Mobile Phase Preparation: Ensure the mobile phase is well-mixed, degassed, and prepared fresh.[1] |
| BK-A04 | High background noise in chromatogram. | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase, derivatization reagents, or extraction solvents.[2] 2. Sample Matrix Effects: Components in the biological matrix can interfere with the analysis.[2] | 1. Use High-Purity Reagents: Employ high-purity (e.g., MS-grade) solvents and freshly prepared reagents.[2] 2. Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing β-keto acids?
β-keto acids are inherently unstable because of the ketone group at the β-position relative to the carboxylic acid. This structure makes them highly susceptible to decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially when heated.[1] This instability can lead to a significant underestimation of their concentration if not handled correctly.[1]
Q2: What is the mechanism of β-keto acid decarboxylation?
The decarboxylation of β-keto acids typically proceeds through a cyclic, concerted transition state.[1] This process is facilitated by heat and results in the formation of an enol intermediate, which then tautomerizes to a more stable ketone.[1][4]
Caption: Mechanism of β-keto acid decarboxylation.
Q3: How does temperature affect the stability of β-keto acids?
Temperature is a critical factor. Elevated temperatures significantly accelerate the rate of decarboxylation.[5] For quantitative analysis, it is crucial to keep samples cold and minimize exposure to heat. Storage at -80°C is recommended to slow down the degradation process significantly.[1][3]
Table 1: Stability of Acetoacetate at Different Storage Temperatures
| Storage Temperature | Percentage of Acetoacetate Lost after 7 Days | Percentage of Acetoacetate Lost after 40 Days |
| -20°C | ~40%[3] | Nearly 100%[3] |
| -80°C | Not specified | ~15%[3] |
Q4: How does pH influence the stability of β-keto acids?
The stability of β-keto acids is highly pH-dependent. The protonated form of the β-keto acid undergoes decarboxylation much faster than its conjugate base (the carboxylate anion).[1] Therefore, maintaining a neutral to slightly alkaline pH can stabilize β-keto acids in solution by keeping them in their deprotonated form.[1] Acidic conditions promote the protonated form, which is more susceptible to decarboxylation.[1]
Table 2: Half-life of 2-amino-3-ketobutyrate at Various pH Levels
| pH | Half-life (minutes) |
| 5.9 | 8.6[6] |
| 11.1 | 140[6] |
Q5: Why is derivatization often necessary for the analysis of β-keto acids?
Derivatization is a crucial step, especially for GC-MS analysis, for two main reasons:
-
To Increase Stability: Derivatization converts the unstable keto and carboxylic acid functional groups into a more stable chemical structure, preventing degradation during analysis.[2]
-
To Increase Volatility: β-keto acids are not volatile enough for direct GC analysis. Derivatization transforms the polar functional groups into less polar and more volatile derivatives.[1]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of β-Keto Acids from Biological Samples
This protocol is designed to minimize the degradation of β-keto acids during extraction from biological matrices such as serum or plasma.
Materials:
-
Ice bath
-
Refrigerated centrifuge
-
Methanol (pre-chilled to -20°C)
-
Sample tubes
Procedure:
-
Place the biological sample tube on ice.
-
Add three volumes of pre-chilled methanol to the sample (e.g., 300 µL of methanol for 100 µL of serum).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the sample on ice for 20 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the β-keto acids, into a clean tube.
-
Immediately proceed to derivatization (Protocol 2) or store the extract at -80°C.[1]
Protocol 2: Derivatization of β-Keto Acids for GC-MS Analysis (Methoximation-Silylation)
This two-step derivatization protects the keto group via methoximation, followed by silylation of the carboxylic acid group to enhance volatility and thermal stability.
Materials:
-
Dried sample extract from Protocol 1
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.
-
Methoximation Step:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes.
-
Allow the vial to cool to room temperature.[1]
-
-
Silylation Step:
-
Add 50 µL of MSTFA with 1% TMCS to the vial.
-
Recap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.[1]
-
-
The sample is now ready for injection into the GC-MS.
Visualized Workflows
Caption: Troubleshooting workflow for β-keto acid analysis.
Caption: Sample preparation workflow to prevent decarboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 6. pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Oxoheptanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of 3-oxoheptanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
The most prevalent laboratory-scale synthesis method is the alkaline hydrolysis of a corresponding β-keto ester, typically ethyl 3-oxoheptanoate, followed by careful acidification.[1][2] This method, while straightforward, requires careful control of conditions to prevent product degradation.
Q2: Why are the yields for this compound synthesis often low?
Yields can be low, sometimes ranging from 10% to 50%, for several reasons.[1] The primary cause is the inherent instability of β-keto acids, which are prone to decarboxylation (loss of CO₂) upon heating or exposure to acidic or basic conditions.[3][4] Additionally, the product is often highly hygroscopic, making complete isolation and accurate yield determination challenging.[1]
Q3: How should I purify the final this compound product?
Purification can be challenging due to the molecule's dual functionality (a carboxylic acid and a ketone).[5] A standard and effective method involves:
-
Acid-Base Extraction: The acidic nature of the product allows for its selective extraction into a mild basic aqueous solution (e.g., sodium bicarbonate), which leaves non-acidic impurities behind in the organic layer.
-
Re-acidification and Extraction: The aqueous layer is then carefully re-acidified (e.g., with H₂SO₄ or HCl) to a pH of about 2, and the product is extracted back into an organic solvent like methyl t-butyl ether (MTBE) or ethyl acetate.[1][5]
-
Crystallization: Further purification can be achieved by crystallization from a solvent mixture, such as heptane (B126788) with a small amount of diethyl ether, at low temperatures (-15 °C).[1]
Q4: What analytical techniques are best for monitoring this synthesis?
For monitoring reaction progress and characterizing the final product, the following techniques are recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the conversion of the starting ester to the carboxylate salt and finally to the acid product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the this compound.[5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via ester hydrolysis.
Problem 1: Consistently low or no yield of the final product.
| Possible Cause | Suggested Solution |
| 1a. Decarboxylation of Product: The β-keto acid is unstable and may be degrading during workup. | Maintain low temperatures throughout the process. Conduct the acidification and all subsequent extractions in an ice bath.[1] When removing the solvent, use a rotary evaporator with an ice bath and avoid heating. |
| 1b. Incomplete Hydrolysis: The starting ester has not been fully converted to the carboxylate salt. | Increase reaction time or check base concentration. Allow the hydrolysis reaction (e.g., with 1M NaOH) to stir overnight at room temperature to ensure completion.[1] Verify the molar equivalents and concentration of your base. |
| 1c. Incomplete Acidification: The carboxylate salt was not fully protonated to the desired carboxylic acid. | Monitor pH during acidification. When adding acid (e.g., 1M H₂SO₄), use a pH meter or pH paper to ensure the aqueous solution reaches a pH of ~2.[1] Add the acid slowly while stirring vigorously in an ice bath. |
| 1d. Insufficient Extraction: The product is not being efficiently transferred from the aqueous to the organic phase. | Increase the number of extractions. Due to its polarity, this compound may require numerous extractions. Perform at least 10-18 extractions with small portions of a suitable solvent like MTBE.[1] |
Problem 2: The isolated product is an oil or sticky solid, not crystalline.
| Possible Cause | Suggested Solution |
| 2a. Product is Hygroscopic: β-keto acids are known to be extremely hygroscopic and readily absorb atmospheric moisture.[1] | Work under anhydrous conditions. Dry all glassware thoroughly. Use anhydrous solvents for extraction and work quickly. Store the final product under an inert atmosphere (e.g., nitrogen or argon) at low temperature (-15 °C).[1] |
| 2b. Presence of Solvent Impurities: Residual solvent from the extraction can prevent crystallization. | Ensure complete solvent removal under vacuum. After washing and drying the combined organic extracts, concentrate the solution carefully on a rotary evaporator with an ice bath. For final traces, a high-vacuum line can be used for a short period, ensuring the product remains cold. |
| 2c. Impurities Disrupting Crystal Lattice: Presence of unreacted starting material or side products. | Improve the purification protocol. Ensure the acid-base extraction is performed carefully to remove neutral impurities. If problems persist, consider silica (B1680970) gel column chromatography, though this can risk decarboxylation if not done quickly with a suitable solvent system. |
Experimental Protocols & Data
Protocol: Synthesis of this compound via Ester Hydrolysis
This protocol is adapted from established procedures for the preparation of β-keto acids.[1]
Materials:
-
Ethyl 3-oxoheptanoate
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Sulfuric Acid (H₂SO₄) solution
-
Methyl t-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Heptane
-
Diethyl ether
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the ethyl 3-oxoheptanoate (1 eq.) in 1 M NaOH (1.5 eq.). Stir the biphasic solution vigorously at room temperature overnight.
-
Removal of Unreacted Ester: Transfer the reaction mixture to a separatory funnel and extract with MTBE (4 x 15 mL for a 65 mmol scale reaction) to remove any unreacted ester. Discard the organic layers.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M H₂SO₄ with vigorous stirring until the pH of the solution is approximately 2.
-
Product Extraction: Extract the acidified aqueous solution with multiple small portions of MTBE (18 x 15 mL for a 65 mmol scale reaction). The high number of extractions is critical for good recovery.
-
Drying and Concentration: Combine all the MTBE extracts and dry them over anhydrous Na₂SO₄ for at least 2 hours. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator equipped with an ice bath. Avoid any heating.
-
Crystallization (Optional): To the resulting oil, add anhydrous heptane. If needed, add a minimal amount of diethyl ether to induce dissolution. Place the flask in a freezer at -15 °C for 24 hours to induce crystallization.
-
Isolation: Once crystals have formed, carefully pipette out the mother liquor. Wash the crystals with a small amount of cold heptane and remove residual solvent under vacuum in an ice bath. Store immediately in a sealed container at low temperature.
Data Presentation
The yield of β-keto acid synthesis is highly variable depending on the specific substrate and reaction conditions.
| Substrate Class | Reaction | Conditions | Yield Range | Reference |
| Alkyl β-keto esters | Alkaline Hydrolysis | 1M NaOH, RT, overnight; then 1M H₂SO₄, 0°C | 10% - 50% | [1] |
Visualizations
Experimental Workflow
Troubleshooting Logic
References
Overcoming matrix effects in 3-oxoheptanoic acid quantification from biofluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of 3-oxoheptanoic acid in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2] Components in biofluids like salts, lipids, and proteins are common causes of matrix effects in LC-MS analysis.[3]
Q2: I am observing low signal intensity for this compound. What are the potential causes and solutions?
A2: Low signal intensity can be a result of ion suppression, a common matrix effect.[3][4] This occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] To address this, consider the following:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][5]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering matrix components.[6]
-
Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components, although this may impact the limit of detection.[6]
-
Check Instrument Parameters: Ensure that the mass spectrometer settings, such as ionization source parameters, are optimized for this compound.
Q3: My results for this compound are not reproducible. Could matrix effects be the cause?
A3: Yes, poor reproducibility is a hallmark of unmanaged matrix effects. The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement and, consequently, variable analytical results.[7] Implementing a robust sample preparation method and using a suitable internal standard are crucial for improving reproducibility.
Q4: What is an internal standard and why is it important for the analysis of this compound?
A4: An internal standard (IS) is a compound that is chemically similar to the analyte of interest but isotopically labeled (e.g., containing ¹³C or ²H). It is added to all samples, calibrators, and quality controls at a constant concentration before sample processing. The IS helps to correct for variability in sample preparation and matrix effects. Since the IS and the analyte are affected similarly by matrix effects, the ratio of their responses provides a more accurate and precise measurement. The use of a stable isotope-labeled internal standard is considered the most reliable method to compensate for matrix effects.[6]
Q5: Which ionization technique, ESI or APCI, is less prone to matrix effects for this compound analysis?
A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][8] This is because ESI's ionization process is more complex and can be more easily disrupted by co-eluting compounds.[1] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to mitigate these effects.[1] For carboxylic acids like this compound, ESI is commonly used in negative ion mode.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, or inappropriate mobile phase.[4] | - Dilute the sample extract. - Use a guard column and/or implement a more effective sample cleanup. - Optimize the mobile phase composition and pH. |
| High Background Noise | Contaminated solvents, mobile phase additives, or a dirty ion source.[4] | - Use high-purity LC-MS grade solvents and reagents. - Clean the ion source of the mass spectrometer regularly. |
| Retention Time Shifts | Changes in mobile phase composition, column temperature, or column degradation.[4] | - Prepare fresh mobile phase daily. - Use a column oven to maintain a stable temperature. - Replace the column if it has degraded. |
| Inconsistent Results Between Batches | Variability in sample preparation, instrument performance, or matrix effects. | - Use a validated and standardized sample preparation protocol. - Run quality control samples with each batch to monitor instrument performance. - Employ a stable isotope-labeled internal standard. |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with ionization.[3] | - Improve sample preparation using techniques like SPE or LLE. - Optimize chromatographic separation. - Use a matrix-matched calibration curve. - Dilute the sample. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This method is quick but may result in significant matrix effects due to its limited cleanup efficiency.
-
To 100 µL of biofluid (e.g., plasma, serum, or urine), add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.[9]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[10]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 100 µL of biofluid, add the internal standard.
-
Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to protonate the this compound.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides the most thorough cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange or a polymeric reversed-phase sorbent) according to the manufacturer's instructions.
-
Load the pre-treated biofluid sample (to which the internal standard has been added) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the this compound with a stronger solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table provides a representative comparison of the expected performance of different sample preparation methods for the analysis of short-chain fatty acids like this compound. Actual values may vary depending on the specific biofluid and analytical conditions.
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Throughput |
| Protein Precipitation (PPT) | 80-95 | 20-50 (Suppression) | High |
| Liquid-Liquid Extraction (LLE) | 70-90 | 10-30 (Suppression) | Medium |
| Solid-Phase Extraction (SPE) | 85-105 | <15 (Minimal) | Low |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. zefsci.com [zefsci.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing degradation of 3-oxoheptanoic acid during sample storage
Welcome to the technical support center for the analysis of 3-oxoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this and other β-keto acids during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound?
This compound, like other β-keto acids, is inherently unstable due to the presence of a ketone group at the β-position relative to a carboxylic acid.[1] This structure makes it highly susceptible to chemical degradation, primarily through decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially when heated.[1] This instability can lead to a significant underestimation of its concentration in biological samples if not handled properly.
Q2: What is the main degradation pathway for this compound?
The principal degradation pathway for β-keto acids like this compound is decarboxylation.[1][2] This reaction is facilitated by heat and can occur spontaneously. The mechanism involves a cyclic, concerted transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone.[1][3]
Q3: How does storage temperature affect the stability of this compound?
Storage temperature is a critical factor in maintaining the integrity of β-keto acids.[1][2] Studies on similar β-keto acids have shown significant degradation at higher temperatures. Storage at -80°C significantly slows down the degradation process.[1][4] For instance, at -20°C, a substantial loss of a similar compound, acetoacetate, can be observed within a week, with almost complete degradation after 40 days.[1][2] In contrast, at -80°C, only a minor loss is observed over the same period.[1][2] Therefore, it is highly recommended to store samples intended for this compound analysis at -80°C or lower.[1][4]
Q4: How does pH influence the stability of this compound?
The stability of β-keto acids is pH-dependent.[1] The decarboxylation of the β-keto acid is significantly faster than that of its conjugate base (the β-keto carboxylate anion).[1] Therefore, maintaining a neutral to slightly alkaline pH can help to stabilize β-keto acids in solution by keeping them in their deprotonated form. Acidic conditions, on the other hand, promote the protonated form, which is more prone to decarboxylation.[1]
Q5: Is it necessary to derivatize this compound for GC-MS analysis?
Yes, derivatization is a crucial step for the GC-MS analysis of β-keto acids for two main reasons:
-
To increase volatility: β-keto acids are not sufficiently volatile to be analyzed directly by GC. Derivatization converts the polar carboxylic acid and ketone groups into less polar and more volatile derivatives.[1]
-
To enhance thermal stability: The derivatization process protects the thermally labile β-keto acid structure, preventing decarboxylation in the hot GC injector.[1]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no detectable this compound | Degradation during storage: Samples were stored at an inappropriate temperature (e.g., -20°C or 4°C). | Store all samples at -80°C immediately after collection and until analysis.[1][4] Avoid repeated freeze-thaw cycles.[4][5] |
| Degradation during sample preparation: Samples were left at room temperature for an extended period, or exposed to acidic conditions. | Keep samples on ice during all preparation steps.[6] Maintain a neutral to slightly alkaline pH if possible.[1] | |
| Degradation during analysis (GC-MS): The compound is decarboxylating in the hot injector port. | Ensure proper derivatization of the sample to increase thermal stability before GC-MS analysis.[1] | |
| Inconsistent results between replicates | Variable degradation: Inconsistent timing in sample processing or exposure to different conditions. | Standardize all sample handling and preparation procedures. Process all samples in a consistent and timely manner. |
| Repeated freeze-thaw cycles: Aliquots were not used, and the bulk sample was thawed and refrozen multiple times. | Prepare single-use aliquots of samples before freezing to avoid freeze-thaw cycles.[4][5] | |
| Appearance of unexpected peaks in the chromatogram | Degradation products: The unexpected peaks may correspond to the decarboxylation product of this compound (2-heptanone) or other degradation products. | Review storage and handling procedures to minimize degradation. Use a stability-indicating analytical method to identify and quantify degradation products.[7] |
| Microbial degradation: Samples, particularly biological fluids, were not stored properly, leading to microbial growth and metabolism of the analyte. | Ensure samples are stored at -80°C.[8] If microbial contamination is suspected, consider adding a microbial inhibitor if it does not interfere with the analysis. |
Data Presentation
Table 1: Effect of Storage Temperature on the Stability of a Representative β-keto Acid (Acetoacetate) Over 40 Days.
| Storage Temperature | Percentage Loss | Reference |
| -20°C | Nearly 100% | [1][2] |
| -80°C | Approximately 15% | [1][2] |
Table 2: Forced Degradation Study of a Structurally Similar Keto Acid.
| Stress Condition | % Degradation | Observations | Reference |
| 0.1 M HCl at 60°C | 8% | Slight decrease in parent peak, two small new peaks in HPLC. | [9] |
| 0.1 M NaOH at 60°C | 15% | Significant decrease in parent peak, three new peaks observed. | [9] |
| 1% H₂O₂ at room temperature | 25% | Solution turned slightly yellow. Multiple degradation peaks. | [9] |
| Heat (80°C) | 5% | Minor degradation. | [9] |
| Light (ICH Q1B conditions) | 18% | Noticeable degradation, emphasizing the need for light protection. | [9] |
Experimental Protocols
Protocol 1: Biological Sample Collection and Storage
Objective: To collect and store biological samples (e.g., plasma, serum, tissue) in a manner that preserves the integrity of this compound.
Materials:
-
Appropriate collection tubes (e.g., EDTA or heparin tubes for plasma).
-
Liquid nitrogen or a dry ice/ethanol slurry.
-
-80°C freezer.
-
Cryovials for aliquoting.
Procedure:
-
Collection: Collect samples using standard sterile techniques. For blood samples, minimize hemolysis as it can interfere with analysis.[5]
-
Immediate Processing: Process samples as quickly as possible. For tissues, flash-freeze them in liquid nitrogen immediately after collection.[5][6] For blood, centrifuge at 4°C to separate plasma or serum.
-
Aliquoting: Immediately after processing, aliquot the sample (e.g., plasma, tissue homogenate supernatant) into pre-chilled cryovials. This is critical to avoid repeated freeze-thaw cycles.[4][5]
-
Storage: Store the aliquots at -80°C or lower until analysis.[1][4]
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
Objective: To extract this compound from a biological matrix while minimizing degradation.
Materials:
-
Sample aliquot (e.g., plasma).
-
Ice bath.
-
Pre-chilled (-20°C) methanol (B129727) or acetonitrile (B52724).
-
Centrifuge capable of maintaining 4°C.
-
Clean microcentrifuge tubes.
Procedure:
-
Thawing: Thaw the frozen sample aliquot on ice.[1]
-
Protein Precipitation:
-
Place a known volume of the sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add 4 volumes of pre-chilled methanol or acetonitrile (e.g., 400 µL).
-
Vortex briefly to mix and precipitate proteins.
-
-
Centrifugation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation. Then, centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new clean tube.
-
Analysis or Storage: Proceed immediately with analysis or store the extract at -80°C.
Mandatory Visualization
Caption: Primary degradation pathway of this compound via decarboxylation.
Caption: Recommended experimental workflow for sample handling and preparation.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. metabolon.com [metabolon.com]
- 6. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Derivatization Reactions for Volatile 3-Oxoheptanoic Acid Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful derivatization of volatile 3-oxoheptanoic acid esters for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for its analysis?
A1: this compound is a keto acid, which makes it a relatively polar and semi-volatile compound. Derivatization is crucial for GC-MS analysis to increase its volatility and thermal stability. This chemical modification prevents the breakdown of the analyte in the high temperatures of the GC injector and column, and it also improves the chromatographic peak shape and sensitivity.[1][2][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic retention.[3][4]
Q2: Which functional groups of this compound should be targeted for derivatization for GC-MS analysis?
A2: For optimal GC-MS analysis of this compound, it is highly recommended to derivatize both the carboxylic acid and the ketone functional groups.[2][3] This is typically achieved through a two-step process: oximation of the ketone group followed by esterification or silylation of the carboxylic acid group.[1][4][5] This dual derivatization ensures the highest volatility and thermal stability.[1]
Q3: What are the most common derivatization methods for this compound for GC-MS?
A3: The most robust and widely used method is a two-step derivatization process:[3]
-
Methoximation: This step targets the ketone group to form a stable methoxime derivative, which prevents tautomerization (the interconversion between keto and enol forms) that can lead to multiple peaks for a single analyte.[1][6][7]
-
Esterification or Silylation: This step targets the carboxylic acid group. Esterification, often to form a methyl ester (FAME), or silylation, to form a trimethylsilyl (B98337) (TMS) ester, increases the volatility of the compound.[1][3][8]
Q4: I am observing multiple peaks for my derivatized this compound. What could be the cause?
A4: The presence of multiple peaks for a single analyte can be due to a few factors:
-
Incomplete Derivatization: If either the oximation or the esterification/silylation step is incomplete, you may see peaks corresponding to the partially derivatized and the underivatized acid.
-
Tautomerization: If the ketone group is not derivatized (oximation step is missed or incomplete), the this compound can exist in keto-enol tautomeric forms, which can lead to multiple peaks.[1][6]
-
Formation of E/Z Isomers: Oximation can sometimes result in the formation of E/Z isomers, which may be separated by the GC column, leading to two distinct peaks.[4]
Q5: How can I improve the yield of my derivatization reaction?
A5: To improve the derivatization yield, consider the following:
-
Anhydrous Conditions: Silylation reagents are particularly sensitive to moisture. Ensure that your sample, solvents, and reaction vials are completely dry, as water can consume the reagent and inhibit the reaction.[5][9]
-
Reagent Excess: Use a sufficient molar excess of the derivatization reagents to ensure the reaction goes to completion.[9]
-
Optimize Reaction Conditions: Ensure that the reaction temperature and time are optimal for the specific reagents you are using. For example, silylation reactions may require heating at 60-100°C for 5-60 minutes.[8]
-
Fresh Reagents: Use high-quality, fresh derivatization reagents, as they can degrade over time, especially if not stored under proper anhydrous and inert conditions.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your derivatization experiments for volatile this compound esters.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Product Peak | 1. Incomplete derivatization due to moisture.[5][9] 2. Insufficient amount or degraded derivatization reagent. 3. Suboptimal reaction time or temperature.[8] 4. Analyte degradation prior to derivatization. | 1. Ensure all glassware is oven-dried and cool under a desiccator. Use anhydrous solvents. Dry the sample completely under a stream of nitrogen before adding reagents.[10] 2. Use a fresh vial of high-purity derivatization reagent and ensure a sufficient molar excess. 3. Optimize the reaction time and temperature. Monitor the reaction progress by analyzing aliquots at different time points. 4. Minimize sample handling time and keep samples cold. For highly unstable keto acids, consider derivatization simultaneous with sample quenching.[6] |
| Multiple Peaks for a Single Analyte | 1. Incomplete oximation leading to keto-enol tautomers.[1][6] 2. Formation of E/Z isomers during oximation.[4] 3. Incomplete esterification or silylation. | 1. Ensure the oximation step is complete by optimizing reaction conditions (time, temperature, reagent concentration). 2. This is sometimes unavoidable. If the peaks are well-resolved, you can sum the areas for quantification. Otherwise, you may need to adjust chromatographic conditions to co-elute them. 3. Increase the amount of esterifying or silylating agent and/or extend the reaction time and temperature. |
| Peak Tailing | 1. Active sites in the GC system (liner, column).[11][12] 2. Incomplete derivatization leaving polar functional groups exposed.[9] 3. Column overload. 4. Improper column installation.[11][13] | 1. Use a deactivated inlet liner. Trim the front end of the column (5-10 cm) to remove active sites.[12] 2. Re-optimize the derivatization procedure to ensure complete conversion to the nonpolar derivative. 3. Dilute the sample before injection. 4. Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut.[13][14] |
| Low Signal Intensity/Poor Sensitivity | 1. Incomplete derivatization. 2. Adsorption of the analyte in the GC system. 3. Suboptimal GC-MS parameters. 4. Matrix effects causing signal suppression. | 1. Optimize the derivatization reaction for maximum yield. 2. Use a deactivated liner and column. Check for and eliminate any leaks in the system.[14] 3. Optimize injector temperature, oven temperature program, and MS parameters (e.g., ionization mode, selected ions). 4. Improve sample cleanup procedures before derivatization. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. |
| Extraneous Peaks in Chromatogram | 1. Impurities in the derivatization reagents. 2. Byproducts of the derivatization reaction. 3. Contamination from solvents or glassware. 4. Sample matrix components. | 1. Use high-purity derivatization reagents. 2. A post-derivatization cleanup step, such as a liquid-liquid extraction, may be necessary to remove reagent byproducts. 3. Use high-purity solvents and thoroughly clean all glassware. 4. Implement a sample cleanup or extraction step prior to derivatization to remove interfering substances. |
Data Presentation
Table 1: Quantitative Performance of Derivatization Agents for Keto Acids
| Derivatization Agent | Target Functional Group | Analytical Platform | Typical Sensitivity Enhancement | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Girard's Reagent T (GT) | Ketone | LC-MS/MS, MALDI-MS | >100-fold (LC-MS/MS), ~1000-fold (MALDI-MS)[4] | fmol range reported for other carbonyls[4] | Introduces a permanent positive charge, significantly improving ESI+ ionization. | Can form E/Z isomers which may complicate chromatography.[4] |
| o-Phenylenediamine (OPDA) | α-Keto group | HPLC-Fluorescence, LC-MS | High sensitivity for fluorescence detection. | pmol to fmol range. | Forms stable, fluorescent quinoxalinol derivatives.[4] | Primarily for α-keto acids. |
| Two-Step Oximation and Silylation | Ketone and Carboxylic Acid | GC-MS | Significant improvement in volatility and thermal stability. | Dependent on the specific analyte and instrumentation. | Protects both functional groups, leading to excellent chromatographic performance for GC-MS.[1][4] | Two-step process is more time-consuming; silylating agents are moisture-sensitive.[5] |
Table 2: Concentration of Branched-Chain Keto Acids (BCKAs) in Mouse Tissues (Reference Data)
| Tissue | α-Ketoisocaproate (KIC) (nmol/g wet tissue) | α-Keto-β-methylvalerate (KMV) (nmol/g wet tissue) | α-Ketoisovalerate (KIV) (nmol/g wet tissue) |
| Kidney | 0.25 ± 0.04 | 0.11 ± 0.02 | 0.11 ± 0.01 |
| Adipose Tissue | 8.90 ± 4.90 | 19.00 ± 7.20 | 16.70 ± 10.00 |
| Liver | 0.078 ± 0.009 | 0.074 ± 0.000 | 0.075 ± 0.001 |
| Gastrocnemius | 0.67 ± 0.23 | 0.73 ± 0.36 | 0.65 ± 0.34 |
| Hypothalamus | 0.25 ± 0.04 | 0.11 ± 0.02 | 0.11 ± 0.01 |
| Data adapted from a study on C57BL/6J mice.[10] |
Experimental Protocols
Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis (Methoximation followed by Silylation)
This protocol is designed to stabilize the this compound for GC-MS analysis by first protecting the ketone group and then increasing the volatility by derivatizing the carboxylic acid group.[10]
Materials:
-
Sample containing this compound (dried)
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)[10]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[10]
-
Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar keto acid)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard to the dried sample.
-
Methoximation:
-
Silylation:
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Acid-Catalyzed Esterification of this compound for GC-MS Analysis
This protocol focuses on derivatizing the carboxylic acid group to form a methyl ester. Note that this method does not protect the ketone group, which may lead to some of the issues described in the troubleshooting guide.
Materials:
-
Sample containing this compound (dried)
-
Boron trifluoride-methanol (BF₃-methanol) solution (12-14% w/w)[15]
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials (5-10 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 1-25 mg of your sample (or a dried extract) into a reaction vial.[15]
-
Reagent Addition: Add 2 mL of BF₃-methanol solution to the vial.[15]
-
Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes.[15] Derivatization times may need to be optimized.
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.[15]
-
Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
-
Phase Separation and Drying:
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The hexane layer containing the 3-oxoheptanoate methyl ester is ready for GC-MS analysis.
Visualizations
Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.
Caption: A logical workflow for troubleshooting common issues in the derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. agilent.com [agilent.com]
- 14. GC Troubleshooting—Tailing Peaks [restek.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Ionization Efficiency of 3-Oxoheptanoic Acid in ESI-MS
Welcome to the technical support center for the analysis of 3-oxoheptanoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize your mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to analyze by ESI-MS?
A1: this compound, like other small organic acids, can exhibit poor ionization efficiency in ESI-MS.[1] This can be attributed to its relatively low proton affinity and potential for in-source fragmentation or decarboxylation, especially at high temperatures.[1][2] The presence of both a ketone and a carboxylic acid group can also lead to complex adduct formation, complicating data interpretation.[3]
Q2: What is the recommended ionization mode (positive vs. negative) for this compound?
A2: While both positive and negative ion modes can be explored, negative ion mode is often more suitable for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[4][5] However, positive ion mode, through the formation of adducts like [M+Na]⁺ or [M+NH₄]⁺, can sometimes offer better sensitivity depending on the mobile phase composition.[3][6] Optimization of both modes is recommended during method development.
Q3: How can I improve the signal intensity of this compound in my ESI-MS analysis?
A3: Several strategies can be employed to enhance the signal intensity:
-
Mobile Phase Optimization: The addition of modifiers to the mobile phase can significantly impact ionization efficiency.[7][8][9]
-
Derivatization: Chemically modifying the this compound molecule can improve its ionization characteristics.[1][2][3]
-
Adduct Formation: Promoting the formation of specific adducts can lead to a more stable and abundant ion.[3][10]
Q4: What are common adduct ions observed for this compound?
A4: In positive ion mode, you may observe sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) adducts.[3] In negative ion mode, adducts with chloride ([M+Cl]⁻) or formate (B1220265) ([M+HCOO]⁻) from the mobile phase are possible.[3] While these can sometimes be used for quantification, they can also complicate spectra.[3] Using high-purity solvents and reagents can help minimize unwanted adducts.[2]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
This is one of the most common challenges when analyzing this compound. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low signal intensity of this compound.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Poor peak shape can compromise resolution and quantification.
-
Possible Cause: Secondary interactions between the carboxylic acid group of this compound and the stationary phase.[11]
-
Possible Cause: Extra-column dead volume.
-
Solution: Ensure all fittings and tubing are properly connected and minimize the length and diameter of tubing where possible.[12]
-
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent or replace it if necessary.[12]
-
Issue 3: High Background Noise or Presence of Contaminants
High background noise can obscure the analyte signal and affect detection limits.
-
Possible Cause: Contaminated solvents or reagents.
-
Solution: Use high-purity, MS-grade solvents and freshly prepared mobile phases.[2] Contaminants like polyethylene (B3416737) glycols (PEGs) from plastics or detergents can be a source of noise.[13]
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol and inject blanks between samples to check for carryover.
-
-
Possible Cause: Contamination within the MS system.
-
Solution: If noise persists even when the LC flow is diverted from the MS, the source may need cleaning.[13]
-
Data Presentation: Enhancing Ionization Efficiency
Table 1: Mobile Phase Modifiers for Improved Ionization of Organic Acids
| Modifier | Typical Concentration | Ionization Mode | Effect | Reference |
| Formic Acid | 0.1% | Positive / Negative | Improves peak shape for acids and can enhance protonation in positive mode.[7][8] | [7][8] |
| Acetic Acid | 0.1% | Positive / Negative | Similar to formic acid, can be used to acidify the mobile phase.[8][9] | [8][9] |
| Ammonium Formate | 5-10 mM | Positive / Negative | Provides a source of ammonium for adduct formation ([M+NH₄]⁺) in positive mode and can act as a buffer.[8][10] | [8][10] |
| Ammonium Acetate | 5-10 mM | Positive / Negative | Similar to ammonium formate, useful for adduct formation and buffering.[8][9] | [8][9] |
| Butylamine | ~5 mM (with acid) | Positive | Can form adducts with neutral compounds to enhance ionization.[10] | [10] |
Table 2: Derivatization Strategies for Keto Acids
| Derivatization Reagent | Target Functional Group | Advantages | Disadvantages | Reference |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | Forms stable oxime derivatives, improving stability and ionization efficiency.[2] | Reaction conditions (time, temperature) need optimization.[2] | [2] |
| 3-Nitrophenylhydrazine (3-NPH) with EDC | Carboxylic Acid | Enhances ionization and allows for reverse-phase separation.[1] | Requires a two-step reaction. | [1] |
| Phenylenediamine | Carboxylic Acid | Can improve chromatographic retention and ionization.[14] | May not be suitable for all keto acids. | [14] |
Experimental Protocols
Protocol 1: Oximation Derivatization of this compound
This protocol is a general guideline for the derivatization of the keto group of this compound to enhance its stability and ionization efficiency.[2]
-
Sample Preparation: Dry down the sample extract containing this compound under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a 20 mM solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a 10% aqueous pyridine (B92270) solution.
-
Derivatization Reaction:
-
Reconstitute the dried sample in 100 µL of the PFBHA solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 60 minutes.
-
-
Reaction Quenching:
-
Allow the sample to cool to room temperature.
-
Add 400 µL of 0.1% formic acid in water to stop the reaction.
-
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a basic method for extracting this compound from a biological matrix like plasma, which can help reduce matrix effects.[4]
-
Sample Aliquoting: To 100 µL of the sample (e.g., plasma), add an internal standard if available.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Oximation of this compound using PFBHA to form a stable derivative.
References
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. zeptometrix.com [zeptometrix.com]
- 12. agilent.com [agilent.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 3-oxoheptanoic acid from biological samples
Welcome to the technical support center for the analysis of 3-oxoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize your experimental workflow and ensure high recovery from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound from biological samples?
Low recovery of this compound is a frequent challenge due to its chemical properties and the complexity of biological matrices. The primary causes include:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix (e.g., plasma, urine, tissue homogenate) is a major contributor to low recovery. This can be due to the choice of extraction solvent or method.
-
Analyte Instability: As a β-keto acid, this compound is susceptible to decarboxylation, especially when exposed to heat or harsh pH conditions.[1]
-
Matrix Effects: Co-eluting endogenous substances from the biological sample can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[2][3][4]
-
Inefficient Derivatization (for GC-MS analysis): Incomplete derivatization of the keto and carboxylic acid groups will result in poor volatility and thermal stability, leading to low signal intensity.[5][6]
-
Adsorption to Surfaces: The polar nature of the carboxylic acid group can lead to adsorption onto glass or plastic surfaces during sample processing and storage.[7]
Q2: Which sample preparation technique is best for this compound?
The optimal sample preparation technique depends on the biological matrix, the required level of sample cleanup, and the analytical method (LC-MS or GC-MS). The two most common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. For this compound, an acidic aqueous sample is typically extracted with a water-immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers more selective sample cleanup and can provide higher recovery and reproducibility compared to LLE.[8] A mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties is highly effective for isolating acidic compounds like this compound.[9]
Q3: Is derivatization necessary for the analysis of this compound?
-
For GC-MS analysis, derivatization is essential. this compound is not sufficiently volatile or thermally stable for direct GC-MS analysis.[5] Derivatization of both the carboxylic acid (via esterification or silylation) and the ketone group (via oximation) is recommended to achieve optimal results.[5]
-
For LC-MS/MS analysis, derivatization is generally not required. LC-MS/MS can directly analyze this compound in its native form, which simplifies the sample preparation workflow.[10] However, in some cases, derivatization can be used to improve chromatographic retention and ionization efficiency.[5]
Q4: How can I minimize the degradation of this compound during sample handling and storage?
Due to its instability, proper sample handling is critical.[1]
-
Temperature: Process samples on ice or at 4°C whenever possible.[11][12] For long-term storage, samples should be kept at -80°C.[11][13]
-
pH: Maintain a slightly acidic pH during extraction to ensure the carboxylic acid is protonated, which can improve extraction efficiency and stability. However, avoid strongly acidic or basic conditions, which can catalyze degradation.[7]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to analyte degradation.[1]
Q5: What are the key indicators of matrix effects, and how can they be mitigated?
Matrix effects are indicated by poor reproducibility of results, and significant signal suppression or enhancement when comparing standards prepared in solvent versus a biological matrix.[2][3]
-
Mitigation Strategies:
-
Improved Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[3][11]
-
Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components.[3][11]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is the most effective way to compensate for matrix effects.[3][11]
-
Troubleshooting Guides
Low Recovery During Sample Preparation
| Symptom | Potential Cause | Troubleshooting Steps |
| Low signal intensity for the analyte in the final extract. | Inefficient Liquid-Liquid Extraction (LLE). | • Ensure the pH of the aqueous sample is sufficiently low (pH 2-3) to protonate the carboxylic acid.[14]• Test different organic extraction solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether).[14][15]• Increase the volume of the extraction solvent and/or perform multiple extractions. |
| Inefficient Solid-Phase Extraction (SPE). | • Sorbent Mismatch: Ensure the sorbent chemistry is appropriate for retaining this compound (e.g., mixed-mode anion exchange and reversed phase).[8][9]• Improper Conditioning: Fully wet the sorbent bed with the conditioning solvent (e.g., methanol) followed by an equilibration solvent.[16][17]• Sample Loading Flow Rate: Load the sample at a slow and consistent flow rate to allow for adequate interaction with the sorbent.[16][17]• Wash Solvent Too Strong: The wash solvent may be eluting the analyte along with interferences. Use a weaker wash solvent.[8][17]• Insufficient Elution Solvent Volume/Strength: Increase the volume or strength of the elution solvent to ensure complete elution of the analyte.[8][17] | |
| Analyte Degradation. | • Keep samples on ice during processing.[11][12]• Avoid high temperatures and extreme pH conditions.[7]• Process samples quickly after thawing.[11] |
Issues with Analytical Measurement (LC-MS/MS)
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Secondary interactions with the analytical column. | • Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[18][19] |
| Column overload. | • Reduce the injection volume or dilute the sample.[18][19] | |
| Inconsistent retention times. | Changes in mobile phase composition or column temperature. | • Ensure the mobile phase is well-mixed and degassed.[18][19]• Use a column oven to maintain a consistent temperature.[18][19] |
| High signal suppression or enhancement. | Co-eluting matrix components. | • Optimize the chromatographic gradient to better separate the analyte from interferences.[3][11]• Improve sample cleanup using a more selective SPE protocol.[3][11]• Use a stable isotope-labeled internal standard to compensate for matrix effects.[11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., stable isotope-labeled this compound).
-
Acidification: Add 10 µL of 1M HCl to acidify the sample to approximately pH 2-3. Vortex briefly.
-
Extraction: Add 500 µL of a cold extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[15]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Collection: Carefully transfer the upper organic layer to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol utilizes a mixed-mode anion-exchange and reversed-phase SPE cartridge.[9]
-
Sample Preparation: Centrifuge 1 mL of urine at 5,000 x g for 5 minutes to remove particulates. Add an internal standard to the supernatant.
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 3 mL of hexane (B92381) to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute the this compound with 2 mL of 5% formic acid in acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate solvent.
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting flowchart for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. benchchem.com [benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 17. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Minimizing ion suppression for 3-oxoheptanoic acid in complex matrices
Welcome to the Technical Support Center for the analysis of 3-oxoheptanoic acid. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize ion suppression when quantifying this compound in complex biological matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue in LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] These interfering components, which can include salts, lipids, and proteins, compete with the analyte for ionization in the mass spectrometer's source.[1][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[2][4] Tandem mass spectrometry (MS/MS) is just as susceptible to ion suppression as single MS because the interference occurs before the ion fragmentation stage.[4][5]
Q2: Why is this compound particularly susceptible to ion suppression?
A2: this compound is a relatively polar organic acid.[6] Highly hydrophilic compounds can be challenging to retain on standard reversed-phase chromatography columns, often leading to their elution in the early part of the chromatogram along with many other polar matrix components like salts and phospholipids (B1166683).[3] This co-elution is a primary cause of ion suppression.[3][5] The accuracy of the analysis is significantly impacted by these matrix effects.[7]
Q3: What are the most common sources of matrix effects in biological samples like plasma, urine, or tissue?
A3: The composition of the biological matrix is the root cause of matrix effects.[1]
-
Plasma/Whole Blood : These are highly complex matrices containing proteins, salts, and phospholipids, which are major sources of ion suppression.[8][9] Anticoagulants used during blood collection can also contribute to matrix effects.[8]
-
Urine : While less complex than plasma, urine matrices can be highly variable between samples.[8] They contain organic molecules, salts, and urea (B33335) that can interfere with ionization.[8]
-
Tissue : Tissue homogenates are rich in lipids and proteins, which must be effectively removed during sample preparation to avoid significant ion suppression.[7]
Troubleshooting Guide
Problem: I am observing a weak, unstable, or absent signal for this compound.
-
Possible Causes:
-
Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte.[3][10]
-
Inefficient Extraction: The sample preparation method is not effectively recovering the analyte from the matrix.[7]
-
Analyte Degradation: this compound may be unstable under the collection, storage, or extraction conditions.[7]
-
Incorrect Instrument Settings: The mass spectrometer source parameters (e.g., gas flow, temperature, voltage) are not optimized for your analyte.[3]
-
LC System Issues: Air bubbles in the mobile phase or blockages in the ESI needle can cause an unstable signal.[3]
-
-
Solutions:
-
Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[4][7]
-
Optimize Chromatography: Modify the chromatographic gradient to achieve better separation between this compound and the region of ion suppression.[4][5]
-
Use an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.[1][2]
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components and mitigate ion suppression.[2][8] This is often a simple and effective first step.[8]
-
Optimize MS Source Parameters: Systematically optimize drying gas temperature, gas flow rates, and capillary voltage to maximize the signal for this compound.[3]
-
Perform System Suitability Checks: Before running samples, analyze a known standard to confirm the instrument is performing correctly and purge the LC pumps to remove any air bubbles.[3]
-
Problem: My results are inconsistent and irreproducible between samples.
-
Possible Causes:
-
Variable Matrix Effects: The composition of the matrix can vary from sample to sample, leading to different degrees of ion suppression and inconsistent results.[2]
-
Inconsistent Extraction Recovery: The efficiency of the sample preparation may not be consistent across all samples, especially with manual methods like LLE.
-
-
Solutions:
-
Implement Robust Sample Preparation: SPE, particularly when automated, often provides more consistent and reproducible results than PPT or manual LLE by effectively removing matrix components.[6]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix (e.g., blank plasma) as your unknown samples. This helps to compensate for consistent matrix effects across the batch.[2]
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for variability in both ion suppression and extraction recovery between different samples.[2]
-
Visualizing Experimental and Troubleshooting Workflows
Caption: A typical experimental workflow for quantifying this compound.
Caption: A logical flowchart for troubleshooting ion suppression issues.
Data Presentation: Comparison of Sample Preparation Techniques
Proper sample preparation is the most effective way to reduce matrix effects.[1] The choice of technique depends on the matrix complexity and required sensitivity.
| Technique | Principle | Pros | Cons | Typical Analyte Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[7][11] | Fast, simple, and inexpensive. | Provides minimal cleanup, often leaving phospholipids and other interferences in the supernatant. High risk of significant ion suppression.[6] | 80-100% | Low |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent) based on its solubility.[12][13] | Better cleanup than PPT, can remove salts and some polar interferences.[6] | Can be labor-intensive, less reproducible than SPE, and uses larger volumes of organic solvents.[6] | 70-95%[14] | Moderate |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[8][12] | Provides the cleanest extracts, significantly reducing phospholipids and other interferences.[6][9] Highly selective and reproducible. | More complex and costly than PPT or LLE. Requires method development to select the appropriate sorbent. | >90%[15] | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol uses a mixed-mode SPE cartridge that combines reversed-phase and anion-exchange mechanisms for high selectivity, which is ideal for a keto-acid like this compound.[16]
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds. This acidifies the sample to ensure the carboxylic acid group is protonated for retention.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.[7]
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode Strong Anion Exchange (SAX) and Reversed-Phase SPE cartridge (e.g., 100 mg / 3 mL).[16]
-
Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[7]
-
Wash the cartridge with 1 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove neutral and basic interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The basic pH deprotonates the analyte, releasing it from the anion-exchange sorbent.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[7]
-
Vortex, and inject into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a simpler alternative to SPE but provides less thorough cleanup.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the SIL-IS working solution.[17]
-
Add 50 µL of 1M HCl to acidify the sample. Vortex briefly.
-
-
Extraction:
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Final Steps:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[7]
-
Vortex, and inject into the LC-MS/MS system.
-
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Dealing with the instability of 3-oxoheptanoic acid in acidic or basic conditions
Welcome to the Technical Support Center for 3-Oxoheptanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and analysis of this compound, with a focus on addressing its inherent instability in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is a beta-keto acid. The presence of a ketone group at the beta-position relative to the carboxylic acid group makes the molecule susceptible to degradation, primarily through decarboxylation (the loss of carbon dioxide), especially when heated.[1] This instability can lead to inaccurate experimental results if not properly managed.
Q2: What is the primary degradation pathway for this compound?
The main degradation pathway is decarboxylation. This reaction is facilitated by heat and can occur spontaneously. The mechanism involves a cyclic transition state, leading to the formation of an enol intermediate, which then rearranges to a more stable ketone.[1]
Q3: How do acidic and basic conditions affect the stability of this compound?
The stability of this compound is pH-dependent.
-
Acidic Conditions: In acidic solutions, the carboxylic acid group is protonated. This protonated form is more prone to decarboxylation.
-
Basic Conditions: In neutral to slightly alkaline solutions, the carboxylic acid exists as its conjugate base (a carboxylate anion). This form is less susceptible to decarboxylation. However, strongly basic conditions can promote other degradation pathways, such as retro-condensation reactions.[2]
Q4: What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage, to significantly slow down the rate of degradation.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container: Use a tightly sealed container to protect it from moisture, as beta-keto acids can be hygroscopic.
-
Light: Protect from light to prevent potential photodegradation.
Q5: What are the common challenges encountered during the analysis of this compound?
The inherent instability of this compound presents several analytical challenges:
-
Underestimation of Concentration: Degradation during sample preparation and analysis can lead to lower than actual concentration measurements.
-
Poor Peak Shape in Chromatography: Interaction of the carboxylic acid group with the stationary phase can lead to peak tailing.
-
Inconsistent Results: Variability in sample handling, storage, and analytical conditions can lead to poor reproducibility.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Decreasing concentration of this compound in solution over time. | Chemical degradation (decarboxylation). | Prepare solutions fresh before use. If storage is necessary, store at low temperatures (-20°C or -80°C) and at a neutral to slightly alkaline pH. |
| Adsorption to the container. | Use glass or low-protein-binding plastic containers. | |
| Inconsistent results in bioassays. | Instability of the compound in the assay medium. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| pH of the assay medium. | The acidic nature of the compound may alter the pH of the medium. Check and adjust the final pH of your assay solution. | |
| Poor peak shape (tailing) in HPLC analysis. | Interaction of the carboxylic acid with the stationary phase. | Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically around 4-5) to ensure it is in its protonated form. |
| Active sites on the HPLC column. | Use a high-quality, well-maintained column. Consider using a column with end-capping. | |
| Low analyte signal in GC-MS analysis. | Degradation in the injector port. | Use a cooled autosampler tray if available. Analyze samples as quickly as possible after preparation. |
| Insufficient derivatization. | Optimize derivatization conditions (reagent concentration, temperature, and time) to ensure complete reaction. |
Data Presentation
The following table summarizes data from a forced degradation study on a structurally similar compound, 7-(3-Chlorophenyl)-7-oxoheptanoic acid, which illustrates the typical degradation profile of a ketoheptanoic acid under various stress conditions.
Table 1: Forced Degradation of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid [3]
| Stress Condition | % Degradation | Number of Degradation Products | Observations |
| 0.1 M HCl at 60°C | 8% | 2 | Slight decrease in parent peak, two small new peaks in HPLC. |
| 0.1 M NaOH at 60°C | 15% | 3 | Significant decrease in parent peak, three new peaks observed. |
| 1% H₂O₂ at room temperature | 25% | 4 | Solution turned slightly yellow. Multiple degradation peaks. |
| Heat (80°C) | 5% | 1 | Minor degradation. |
| Light (ICH Q1B conditions) | 18% | 3 | Noticeable degradation, emphasizing the need for light protection. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.[4][5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
2. Sample Preparation for Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.
3. Stress Conditions:
-
Incubate the acidic, basic, and neutral solutions in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Keep the oxidative degradation sample at room temperature for a defined period.
4. Analysis:
-
At specified time points, withdraw samples and neutralize the acidic and basic solutions.
-
Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the development of an HPLC method for the analysis of this compound.[6]
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Diagram 1: Decarboxylation of this compound
Caption: The decarboxylation mechanism of this compound.
Diagram 2: Fatty Acid Beta-Oxidation Pathway
Caption: Role of 3-oxoheptanoyl-CoA in the beta-oxidation of fatty acids.
Diagram 3: Troubleshooting Logic for this compound Instability
References
Calibration curve issues in 3-oxoheptanoic acid quantitative analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of 3-oxoheptanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My calibration curve for this compound is not linear (low R² value). What are the most common causes?
A1: Poor linearity is a frequent issue that can stem from several sources, ranging from standard preparation to instrument settings. It is crucial to systematically investigate each potential cause.[1][2]
Troubleshooting Steps:
-
Calibration Standard Integrity: Errors in the preparation of your standards are a common cause of non-linearity.[1]
-
Action: Prepare a fresh set of calibration standards, paying close attention to accurate serial dilutions. It is good practice to have a different analyst prepare a second set to rule out user-specific errors.[1]
-
Action: Ensure the purity of the this compound reference material.
-
Action: Prepare standards fresh before each analysis, as keto acids can be unstable in solution.[3][4]
-
-
Detector Saturation: The concentrations of your highest standards may be outside the linear dynamic range of the detector.[1][5]
-
Action: Analyze a narrower range of concentrations or dilute the highest standards. Visually inspect the plot; if it plateaus at high concentrations, detector saturation is likely.[5]
-
-
Inappropriate Curve Fit: A linear regression may not be the best model for your data.
-
Action: Evaluate the residual plot. A random distribution of residuals around zero indicates a good fit.[1] If a pattern is observed, consider using a weighted linear regression or a quadratic fit, ensuring the chosen model is appropriate and validated for your application.
-
-
Analyte Adsorption: At low concentrations, this compound may adsorb to active sites in the injector, column, or tubing, leading to a non-linear response.[1][4]
Q2: I'm observing high variability and poor reproducibility in my quality control (QC) samples and replicates. What could be the cause?
A2: High variability can be introduced at multiple stages of the analytical workflow, from sample preparation to instrumental analysis.[7][8][9][10] In complex proteomics workflows, the extraction and sample preparation steps have been shown to contribute the most to variability.[7][8][9]
Troubleshooting Steps:
-
Inconsistent Sample Preparation: This is a major source of variability.[10][11]
-
Action: Ensure consistent timing and execution of all steps, including protein precipitation, vortexing, and centrifugation.[6] Use of an automated liquid handler can improve precision.[6]
-
Action: Ensure the internal standard is added accurately and consistently to all samples, standards, and QCs at the very beginning of the process.[6]
-
-
Instrumental Instability: Fluctuations in the LC-MS system can lead to variable responses.[7][8][9]
-
Action: Check for leaks in the LC system. Perform a system suitability test before each run to ensure the instrument is performing correctly.[6]
-
Action: Ensure the column is properly equilibrated before each injection. Inconsistent equilibration can cause retention time shifts and variable peak areas.[12]
-
-
Analyte Instability: this compound, being a β-keto acid, may be prone to degradation in the sample matrix or in the autosampler.[3][4][6]
Q3: What are matrix effects, and how can they affect my this compound quantification?
A3: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][15][16] These effects can significantly impact the accuracy, precision, and sensitivity of quantification.[6][16] Phospholipids are a common cause of matrix effects in plasma samples.[15]
Troubleshooting and Mitigation Strategies:
-
Improve Chromatographic Separation:
-
Action: Optimize the LC gradient to separate this compound from interfering matrix components.[6]
-
-
Enhance Sample Cleanup:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Action: This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-¹³C₃) will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for signal variability.[2]
-
-
Matrix-Matched Calibration Curve:
-
Action: Prepare calibration standards in a blank matrix that is identical to your samples (e.g., stripped plasma).[1] This helps to ensure that the standards and samples experience the same matrix effects.
-
Q4: My signal intensity is low, and I'm struggling to achieve the required limit of quantification (LLOQ). How can I improve sensitivity?
A4: Low sensitivity can be a result of suboptimal instrument parameters, inefficient sample preparation, or analyte degradation.
Troubleshooting Steps:
-
Optimize Mass Spectrometer Parameters:
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific MRM transitions.[14][18] 3-oxo acids often ionize well in negative electrospray ionization (ESI) mode.[14]
-
-
Improve Sample Preparation:
-
Consider Derivatization:
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of a closely related compound, 3-oxopentanoic acid, which can serve as a benchmark for method development for this compound.[13][14]
| Parameter | 3-Hydroxypentanoic Acid | 3-Oxopentanoic Acid | Target for this compound |
| Linearity (R²) | >0.99 (typical) | >0.99 (typical) | ≥0.99 |
| Validated Range | 0.078 - 5 µg/mL | 0.156 - 10 µg/mL | To be determined based on experimental need |
| LLOQ | 0.078 µg/mL | 0.156 µg/mL | To be determined; should have S/N > 10[19] |
| Extraction Recovery | 88.2% - 94.0% | 98.0% - 109.5% | >85% |
| Matrix Effect | Not Observed | Not Observed | Should be assessed and minimized |
| Stability | Stable in autosampler, benchtop, freeze-thaw cycles, and long-term at -80°C.[13][14] | Stable in autosampler, benchtop, freeze-thaw cycles, and long-term at -80°C.[13][14] | Must be experimentally verified |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of a calibration curve and QC samples in a surrogate matrix (e.g., stripped human plasma).
-
Prepare Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[18]
-
Prepare Working Stock Solutions: Serially dilute the primary stock solution to create several working stock solutions at lower concentrations.
-
Prepare Calibration Standards: Spike appropriate volumes of the working stock solutions into the blank matrix to create a series of 7-8 calibration standards covering the desired concentration range.[14] The final concentration of organic solvent should be low (<5%) to avoid protein precipitation.
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).[14] These should be prepared from a separate stock solution weighing to ensure accuracy.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
This protocol is a common method for extracting small molecules from plasma.[13][14][18]
-
Aliquot Sample: Pipette 100 µL of plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Add 10 µL of the IS working solution to each tube.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.[6] The acid helps to improve the stability of some analytes.
-
Vortex: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.[6]
-
Injection: Inject the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.[6]
Protocol 3: Representative LC-MS/MS Method
This protocol provides starting conditions for an LC-MS/MS method, which should be optimized for your specific instrument and this compound. The parameters are based on methods for similar short-chain keto acids.[13][14]
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)[18]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[13][14][15]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (Column re-equilibration)
-
-
Injection Volume: 5 µL[14]
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[14]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard of this compound (precursor ion for [M-H]⁻ would be m/z 143.1).
Visualizations
Caption: A logical flowchart for troubleshooting poor calibration curve linearity.
Caption: Experimental workflow for this compound quantitative analysis.
Caption: Diagram illustrating the concept of matrix effects (ion suppression).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Sources of technical variability in quantitative LC-MS proteomics: human brain tissue sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3-Oxoheptanoic Acid as a Biomarker for Fatty Acid Oxidation Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-oxoheptanoic acid's performance as a biomarker for fatty acid oxidation disorders (FAODs) against alternative biomarkers. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate its role in the diagnostic landscape.
Introduction to Fatty Acid Oxidation Disorders and the Role of Biomarkers
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly during periods of fasting or metabolic stress.[1] Inherited defects in this pathway, known as fatty acid oxidation disorders (FAODs), can lead to a wide range of clinical presentations, from hypoketotic hypoglycemia and lethargy to cardiomyopathy and sudden death.[2] Early and accurate diagnosis is crucial for managing these conditions and preventing severe complications.
The diagnostic approach for FAODs relies heavily on the identification of specific metabolic biomarkers that accumulate due to enzymatic blocks in the β-oxidation pathway. While acylcarnitine profiling in plasma is the cornerstone of newborn screening and diagnosis, urinary organic acid analysis plays a vital confirmatory role.[3] this compound, a C7 keto-acid, has been identified as a metabolite that can be elevated in certain FAODs, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
This compound: A Secondary Biomarker
In MCAD deficiency, the impaired activity of the MCAD enzyme leads to the accumulation of medium-chain fatty acyl-CoAs, particularly octanoyl-CoA. This primary accumulation drives the shunting of these intermediates into alternative metabolic pathways, resulting in the formation and excretion of various metabolites, including dicarboxylic acids, acylglycines, and this compound.[3] While its presence is mechanistically linked to the disorder, quantitative data on its diagnostic sensitivity and specificity are limited, positioning it as a secondary or confirmatory biomarker rather than a primary screening tool.
Comparative Analysis of Biomarkers for MCAD Deficiency
The diagnosis of MCAD deficiency primarily relies on the analysis of acylcarnitine profiles in plasma, with urinary organic acid analysis providing crucial confirmatory evidence.
Table 1: Performance of Key Biomarkers for MCAD Deficiency
| Biomarker | Matrix | Method | Healthy Controls (µmol/L) | MCAD Deficiency (µmol/L) | Key Findings |
| Octanoylcarnitine (C8) | Plasma/Dried Blood Spot | LC-MS/MS | < 0.2 | > 5.0 | Primary diagnostic marker . Highly sensitive and specific for MCAD deficiency. |
| C8/C2 Ratio | Plasma/Dried Blood Spot | LC-MS/MS | < 0.02 | > 0.2 | Increases the specificity of C8 measurement. |
| C8/C10 Ratio | Plasma/Dried Blood Spot | LC-MS/MS | < 0.5 | > 2.0 | Further enhances diagnostic accuracy for MCAD deficiency.[1] |
| Hexanoylglycine | Urine | GC-MS | Typically undetectable | Significantly elevated | A key urinary marker, highly specific for MCAD deficiency.[4] |
| Suberylglycine | Urine | GC-MS | Variable | Elevated | Another important urinary acylglycine in MCAD deficiency.[4] |
| This compound | Urine | GC-MS | Not routinely quantified | Elevated | Considered a secondary marker; its presence supports the diagnosis of MCAD deficiency. |
| Dicarboxylic Acids (Adipic, Suberic, Sebacic) | Urine | GC-MS | Low levels | Significantly elevated | A characteristic finding in the urinary organic acid profile of MCAD patients.[5][6] |
Experimental Protocols
Detailed methodologies for the analysis of the primary and secondary biomarkers are provided below.
Protocol 1: Acylcarnitine Analysis in Plasma/Dried Blood Spots by LC-MS/MS
This method is the gold standard for the diagnosis of FAODs through newborn screening and subsequent confirmatory testing.
1. Sample Preparation:
-
Plasma: 50 µL of plasma is mixed with 200 µL of an internal standard solution (containing deuterated acylcarnitine standards) in methanol (B129727) to precipitate proteins.
-
Dried Blood Spot (DBS): A 3 mm punch from a dried blood spot card is placed in a 96-well plate. 100 µL of the internal standard solution in methanol is added to each well.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins or the DBS paper.
-
The supernatant is transferred to a new plate for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer coupled with a liquid chromatography system.
-
Chromatography: A C8 or C18 reversed-phase column is typically used. A gradient elution with mobile phases consisting of water and acetonitrile (B52724) with 0.1% formic acid is employed to separate the acylcarnitines.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acylcarnitine and their corresponding internal standards are monitored for quantification.
3. Data Analysis:
-
The concentration of each acylcarnitine is calculated by comparing the peak area of the analyte to that of its corresponding deuterated internal standard.
Protocol 2: Urinary Organic Acid Analysis, including this compound, by GC-MS
This protocol is used for the confirmatory analysis of FAODs and other inborn errors of metabolism.
1. Sample Preparation:
-
Extraction: To 1 mL of urine, an internal standard (e.g., a stable isotope-labeled organic acid) is added. The urine is acidified with HCl and saturated with NaCl. The organic acids are then extracted twice with ethyl acetate.
-
Derivatization: The combined organic extracts are evaporated to dryness under a stream of nitrogen. The residue is derivatized to increase the volatility of the organic acids. A common method is a two-step process:
- Methoximation: The dried extract is treated with methoxyamine hydrochloride in pyridine (B92270) to convert keto groups to methoximes.
- Silylation: The sample is then treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used for separation. A temperature gradient program is employed to elute the derivatized organic acids.
-
Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer is operated in full scan mode to identify the various organic acids based on their retention times and mass spectra. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.
3. Data Analysis:
-
Organic acids are identified by comparing their mass spectra and retention times to those of known standards. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Visualizing the Metabolic Context
The following diagrams illustrate the fatty acid β-oxidation pathway and the experimental workflows.
Caption: Simplified overview of the mitochondrial fatty acid β-oxidation pathway.
Caption: Experimental workflows for biomarker analysis.
Conclusion
The validation of this compound as a standalone, primary biomarker for fatty acid oxidation disorders is not strongly supported by the current body of evidence. Its clinical utility lies in its role as a confirmatory metabolite within a broader urinary organic acid profile. The primary diagnosis of FAODs, and specifically MCAD deficiency, continues to rely on the highly sensitive and specific analysis of acylcarnitine profiles in plasma or dried blood spots. For researchers and drug development professionals, understanding the complete metabolic picture, including both primary and secondary biomarkers, is essential for accurate diagnosis, patient stratification, and the evaluation of therapeutic interventions.
References
- 1. dovepress.com [dovepress.com]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
A Comparative Analysis of 3-Oxoheptanoic Acid and Octanoic Acid Metabolism for Researchers and Drug Development Professionals
An in-depth guide to the distinct metabolic fates and cellular impacts of an odd-chain keto acid versus an even-chain fatty acid.
This guide provides a comprehensive comparison of the metabolism of 3-oxoheptanoic acid and octanoic acid, offering insights for researchers, scientists, and drug development professionals. By understanding their distinct metabolic pathways, downstream effects, and the analytical methods used for their study, researchers can better investigate their roles in health and disease.
Introduction to this compound and Octanoic Acid
Octanoic acid (C8:0), a medium-chain fatty acid (MCFA), is naturally found in sources like coconut oil and dairy products.[1] Its metabolism is a significant source of energy and has been studied for its potential therapeutic effects in neurological disorders and as a component of ketogenic diets.[2] In contrast, this compound is a beta-keto acid derivative of heptanoic acid (a seven-carbon fatty acid). It is an intermediate in fatty acid metabolism, and its accumulation in biological fluids can be indicative of metabolic disorders.
Comparative Metabolism: A Tale of Two Fatty Acids
The primary metabolic pathway for both octanoic acid and this compound is mitochondrial beta-oxidation. However, the structural difference between an even-chain fatty acid and an odd-chain keto acid leads to distinct metabolic end-products and subsequent cellular effects.
Octanoic Acid Metabolism: As a saturated even-chain fatty acid, octanoic acid undergoes four cycles of beta-oxidation. Each cycle cleaves a two-carbon unit in the form of acetyl-CoA.[3][4] The complete oxidation of one molecule of octanoyl-CoA yields four molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to generate ATP.[5] In the liver, under conditions of high fatty acid oxidation, acetyl-CoA can be converted to ketone bodies (acetoacetate and β-hydroxybutyrate), which serve as an alternative energy source for extrahepatic tissues, including the brain.[6]
This compound Metabolism: Being a beta-keto acid, 3-oxoheptanoyl-CoA is an intermediate in the beta-oxidation of heptanoic acid. The metabolism of odd-chain fatty acids like heptanoic acid proceeds through beta-oxidation, producing acetyl-CoA until the final three carbons remain as propionyl-CoA.[7][8][9] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.[7][8] Succinyl-CoA is a key intermediate of the TCA cycle, and its production is an anaplerotic reaction, meaning it replenishes the pool of TCA cycle intermediates. This anaplerotic property is a key differentiator from even-chain fatty acid metabolism.
Data Presentation: Quantitative Comparison of Metabolic Products
The following table summarizes the key quantitative differences in the metabolic end-products of octanoic acid and the parent compound of this compound, heptanoic acid.
| Feature | Octanoic Acid (C8) | Heptanoic Acid (C7) (precursor to this compound) |
| Beta-Oxidation Cycles | 3 | 2 |
| Acetyl-CoA Produced | 4 molecules | 2 molecules |
| Propionyl-CoA Produced | 0 molecules | 1 molecule |
| Anaplerotic Potential | Low (indirectly through acetyl-CoA) | High (direct production of succinyl-CoA) |
| Primary Metabolic Fate | Energy production (ATP via TCA cycle), Ketogenesis | Energy production, Replenishment of TCA cycle intermediates |
Signaling Pathways and Cellular Effects
The distinct metabolic fates of octanoic acid and the products of this compound metabolism lead to different impacts on cellular signaling.
Octanoic Acid:
-
Akt-mTOR Pathway: Studies have shown that octanoic acid can promote the phosphorylation of the Akt-mTOR pathway, which is involved in cell growth, proliferation, and survival.[10][11]
-
Astrocyte Metabolism and GABA Synthesis: In the brain, octanoic acid is readily metabolized by astrocytes. This process increases the supply of glutamine to neurons, which in turn promotes the synthesis of the inhibitory neurotransmitter GABA.[2]
-
Branched-Chain Amino Acid (BCAA) Catabolism: Octanoic acid has been found to promote the catabolism of BCAAs by activating the branched-chain alpha-keto acid dehydrogenase complex (BCKDC).[12]
This compound and its Precursors: The direct signaling effects of this compound are not well-documented. However, the metabolic consequences of odd-chain fatty acid metabolism, particularly the production of propionyl-CoA and succinyl-CoA, have significant implications for cellular function. The anaplerotic effect of replenishing TCA cycle intermediates can support energy production and biosynthetic pathways, which is particularly relevant in disease states with impaired energy metabolism.
Mandatory Visualization
Below are diagrams illustrating the metabolic pathways and a typical experimental workflow for their analysis.
Caption: Comparative metabolic pathways of octanoic and 3-oxoheptanoic acids.
Caption: A generalized experimental workflow for analyzing fatty acid metabolites.
Experimental Protocols
The study of this compound and octanoic acid metabolism relies on robust analytical techniques to identify and quantify these molecules and their metabolites in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
GC-MS is a cornerstone technique for the analysis of non-volatile organic acids in urine, which often requires a derivatization step to increase volatility.
Objective: To identify and quantify organic acids, including this compound, in urine samples.
Methodology:
-
Sample Preparation: A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used. Internal standards are added for quantification.
-
Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.
-
Derivatization: The dried extract is derivatized to convert the organic acids into more volatile and thermally stable compounds. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][13] For keto acids like this compound, a preliminary step of oximation with hydroxylamine (B1172632) is performed to protect the keto group.[13]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column and then detected and identified by the mass spectrometer based on their unique mass fragmentation patterns.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Analysis
LC-MS/MS is a highly sensitive and specific method for the analysis of acylcarnitines in plasma and dried blood spots. This is particularly relevant for studying fatty acid oxidation disorders where specific acylcarnitines accumulate.
Objective: To quantify acylcarnitines, such as octanoylcarnitine, which is a key marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[15]
Methodology:
-
Sample Preparation: A small volume of plasma or a dried blood spot punch is used. Proteins are precipitated using a solvent like acetonitrile, and internal standards (often stable isotope-labeled versions of the analytes) are added.[5]
-
Chromatographic Separation: The supernatant is injected into an LC system, where the acylcarnitines are separated on a reversed-phase column.[16][17]
-
Mass Spectrometric Detection: The separated acylcarnitines are ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific and sensitive quantification of each acylcarnitine species.[5]
Conclusion
The metabolic pathways of this compound and octanoic acid, while both centered around beta-oxidation, diverge significantly in their end-products and subsequent physiological impacts. Octanoic acid serves as a direct fuel source, readily converted to acetyl-CoA for energy or ketone body production. In contrast, the metabolism of the odd-chain precursor to this compound provides an anaplerotic substrate for the TCA cycle, a crucial function for maintaining metabolic homeostasis, especially in states of metabolic stress. Understanding these differences is vital for researchers investigating metabolic diseases and for professionals in drug development exploring therapeutic interventions targeting fatty acid metabolism. The application of advanced analytical techniques such as GC-MS and LC-MS/MS is essential for the precise and quantitative analysis required to further elucidate the roles of these fatty acids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. erndim.org [erndim.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. aklectures.com [aklectures.com]
- 10. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line [mdpi.com]
- 11. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
A Comparative Analysis of the Biological Activities of 3-Oxoheptanoic Acid and Other Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of medium-chain fatty acids (MCFAs) and explores the potential, yet currently under-investigated, roles of 3-oxoheptanoic acid. While extensive research has elucidated the multifaceted functions of common MCFAs, this compound remains a molecule of interest with limited available data. This document summarizes existing experimental findings for well-characterized MCFAs and provides a framework for the future investigation of this compound and other oxo-fatty acids.
Introduction to Medium-Chain Fatty Acids
Medium-chain fatty acids are saturated fatty acids with a chain length of 6 to 12 carbon atoms. They are recognized for their unique metabolic and physiological properties, distinct from their long-chain counterparts. Found in dietary sources like coconut oil and palm kernel oil, MCFAs are readily absorbed and metabolized by the body, serving as a rapid source of energy. Their biological activities extend beyond simple energy provision, encompassing roles in metabolic regulation, cellular signaling, and antimicrobial defense.
Comparative Biological Activities
The biological effects of MCFAs can vary depending on their chain length and chemical structure. This section compares the known activities of common MCFAs and discusses the hypothesized role of this compound.
Metabolic Effects
MCFAs are primarily metabolized in the liver via mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies. This process is a key source of energy, particularly during periods of fasting.
A comparative study on the effects of different MCFAs on mitochondrial quality control in skeletal muscle cells revealed that caprylic acid (C8) was more effective than capric acid (C10) and lauric acid (C12) in promoting mitophagy and improving mitochondrial function.
While direct experimental data on the metabolic effects of this compound is scarce, its structure as a β-keto acid suggests it is an intermediate in fatty acid metabolism. The related compound, 3-oxooctanoic acid, has been identified as a biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a metabolic disorder characterized by the inability to properly oxidize medium-chain fatty acids. This suggests that this compound may also play a role in fatty acid oxidation pathways.
Table 1: Comparison of Metabolic Effects of Medium-Chain Fatty Acids
| Fatty Acid | Chain Length | Known Metabolic Effects | Putative Role of this compound |
| Hexanoic Acid | C6 | Prevents high-fat diet-induced obesity and improves glucose tolerance in mice. | Potential intermediate in the β-oxidation of heptanoic acid. |
| Heptanoic Acid | C7 | Anaplerotic; provides intermediates for the citric acid cycle. | Could be a metabolic product of heptanoic acid oxidation. |
| Caprylic Acid | C8 | Promotes mitophagy and mitochondrial biogenesis in skeletal muscle cells. | May be involved in similar pathways, potentially as a signaling molecule. |
| Nonanoic Acid | C9 | Limited specific data available. | - |
| Capric Acid | C10 | Less effective at promoting mitophagy compared to C8. | - |
| Lauric Acid | C12 | Shows strong antioxidant effects but is less effective in improving mitochondrial quality control compared to C8. | - |
Antimicrobial Activity
Several MCFAs have demonstrated antimicrobial properties against a range of oral microorganisms. Their ability to disrupt bacterial cell membranes contributes to this effect. For instance, capric acid and lauric acid have been shown to have significant antimicrobial activity. The antimicrobial potential of this compound has not yet been reported.
Cellular Signaling
MCFAs can act as signaling molecules, influencing various cellular processes. For example, some MCFAs can modulate the activity of G-protein coupled receptors (GPCRs) and transcription factors, thereby affecting inflammation and metabolic pathways. Oxidized fatty acids, a broad category that includes oxo-fatty acids, are known to be involved in inter-kingdom signaling.
The signaling roles of this compound are yet to be elucidated. However, the presence of the oxo group suggests it could have unique signaling properties compared to its non-oxidized counterpart, heptanoic acid.
Experimental Protocols
To facilitate further research into the biological activities of this compound and other MCFAs, this section provides detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test fatty acid (e.g., this compound, heptanoic acid) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed the cells in a 96-well plate and treat with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compounds on NO production.
Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the quantification of fatty acids in biological samples.
-
Lipid Extraction: Extract total lipids from cell or tissue samples using the Folch method (chloroform:methanol, 2:1 v/v).
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to FAMEs using methanolic HCl or BF3-methanol.
-
GC-MS Analysis: Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., DB-23).
-
Quantification: Identify and quantify individual fatty acids by comparing their retention times and mass spectra with those of known standards.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanisms of action of these fatty acids.
Caption: General pathway of mitochondrial β-oxidation for MCFAs.
Caption: A potential signaling pathway that could be influenced by this compound.
Caption: A workflow for the comparative biological activity study.
Conclusion and Future Directions
Medium-chain fatty acids are a diverse group of molecules with significant biological activities. While the roles of common MCFAs in metabolism and cell signaling are increasingly understood, the specific functions of oxo-derivatives like this compound remain largely unexplored. Based on its structure and the known activities of related molecules, it is plausible that this compound participates in fatty acid metabolism and may possess unique signaling properties.
The lack of experimental data on this compound highlights a significant knowledge gap and a promising area for future research. The experimental protocols and comparative framework provided in this guide offer a starting point for systematically investigating the biological activities of this and other understudied medium-chain fatty acids. Such studies will
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for 3-Oxoheptanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-oxoheptanoic acid, a key intermediate in fatty acid metabolism, is crucial for various research and diagnostic applications. The two primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on several factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. This guide provides an objective comparison of these two powerful techniques, supported by typical experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
At a Glance: Key Differences
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their interaction with a liquid mobile phase and stationary phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Does not require analyte volatility, making it suitable for a wider range of compounds. |
| Derivatization | Mandatory for this compound to increase volatility and thermal stability.[1][2][3] | Not always mandatory, but can be used to improve chromatographic separation and ionization efficiency.[4][5][6] |
| Sample Preparation | More complex, often involving extraction and chemical derivatization steps.[3][7] | Generally simpler, often requiring only protein precipitation and dilution.[6][8] |
| Sensitivity | Can achieve high sensitivity, particularly with selected ion monitoring (SIM). | Typically offers high sensitivity and selectivity, especially with multiple reaction monitoring (MRM).[8][9][10] |
| Throughput | Can be lower due to the time-consuming derivatization step. | Generally higher throughput due to simpler sample preparation.[4][11] |
| Instrumentation Cost | Generally lower initial instrument cost. | Higher initial instrument cost. |
| Matrix Effects | Less prone to ion suppression/enhancement. | Can be susceptible to matrix effects which may affect quantification.[3] |
Experimental Workflows
The analytical workflows for both GC-MS and LC-MS/MS involve several key steps, from sample preparation to data analysis. A primary divergence in these workflows lies in the mandatory derivatization step required for GC-MS analysis of non-volatile compounds like this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using both LC-MS/MS and GC-MS.
LC-MS/MS Method for this compound in Human Plasma
This protocol is adapted from a validated method for the similar compound, 3-oxopentanoic acid, and is expected to be applicable to this compound with minor modifications.[8][9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from other matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion would be [M-H]⁻.
-
GC-MS Method for this compound in Biological Fluids
This is a general protocol for keto acids, as a specific validated method for this compound was not found. Derivatization is a critical step.[2][3][7]
-
Sample Preparation (Extraction and Derivatization):
-
To 1 mL of plasma or urine, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic layer to dryness.
-
Derivatization: A two-step process is often employed for keto acids.[2]
-
Methoximation: Protect the keto group by reacting the dried extract with methoxyamine hydrochloride in pyridine.
-
Silylation: Derivatize the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatized analyte.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
-
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of LC-MS/MS and GC-MS methods for the analysis of this compound, based on data for similar keto acids. The values for LC-MS/MS are based on a validated method for 3-oxopentanoic acid.[8][9]
| Parameter | LC-MS/MS (Expected) | GC-MS (Expected) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to sub-ng/mL | ng/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL | ng/mL range |
| Accuracy (% Bias) | Within ±15% | Within ±15-20% |
| Precision (% CV) | < 15% | < 15-20% |
| Recovery | > 85% | Variable, dependent on extraction and derivatization efficiency |
Cross-Validation Logic
Cross-validation ensures that both methods provide comparable and reliable results. The process involves analyzing the same set of samples by both LC-MS/MS and GC-MS and comparing the quantitative data.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound.
-
LC-MS/MS is often the preferred method for its high sensitivity, selectivity, and simpler sample preparation, making it well-suited for high-throughput analysis in complex biological matrices.[6][12]
-
GC-MS remains a robust and reliable technique. While the mandatory derivatization step adds complexity and time to the sample preparation, it can provide excellent chromatographic resolution and is a cost-effective option, particularly for targeted analysis of a smaller set of analytes.[3][7]
The choice between these two methods should be based on the specific requirements of the study, including the number of samples, the complexity of the sample matrix, the required sensitivity, and the available resources. For clinical and large-scale metabolic studies, the advantages of LC-MS/MS in terms of sample throughput and ease of use are significant. For more targeted research where high throughput is not a primary concern, GC-MS offers a viable and economical alternative. A thorough cross-validation is recommended when transitioning between methods or when comparing data from different analytical platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of Docosahexaenoic Acid on Glioblastoma and Lung Adenocarcinoma: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of potential therapeutic agents across different cancer types is paramount. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, has garnered significant attention for its anti-cancer properties. This guide provides a comparative analysis of DHA's effects on two distinct and aggressive cancers: glioblastoma and lung adenocarcinoma, supported by experimental data and detailed methodologies.
Unveiling the Anti-Cancer Potential of DHA
Docosahexaenoic acid (DHA) is an essential omega-3 fatty acid that plays a crucial role in various physiological processes. Emerging evidence has highlighted its potential as an anti-neoplastic agent, demonstrating its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumor progression. This comparative guide delves into the cell-line-specific effects of DHA on glioblastoma, the most aggressive form of brain cancer, and lung adenocarcinoma, a prevalent subtype of non-small cell lung cancer.
Comparative Efficacy of DHA in Glioblastoma and Lung Adenocarcinoma Cell Lines
The cytotoxic and anti-proliferative effects of DHA have been quantified in various glioblastoma and lung adenocarcinoma cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: Effects of DHA on Glioblastoma Cell Lines
| Cell Line | Assay | Treatment Conditions | Results | Reference |
| D54MG | MTT Assay | Various concentrations of DHA for 24h | Dose-dependent decrease in cell viability, with a significant reduction observed at concentrations of 20 µM and greater.[1][2][3] | |
| U87MG | MTT Assay | Various concentrations of DHA for 24h | Dose-dependent decrease in cell viability.[1][2][3] | |
| U251MG | MTT Assay | Various concentrations of DHA for 24h | Dose-dependent decrease in cell viability.[1][2][3] | |
| D54MG | Flow Cytometry | Various concentrations of DHA for 24h | Increase in the proportion of cells in the sub-G1 phase, indicative of apoptosis.[1][2][3] | |
| Glioblastoma Cells | Western Blot | DHA treatment | Induced proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2] |
Table 2: Effects of DHA on Lung Adenocarcinoma Cell Lines
| Cell Line | Assay | Treatment Conditions | Results | Reference |
| A549 | MTT Assay | 40, 45, 50, and 55 µg/ml of DHA for 24, 48, and 72h | Significant suppression of proliferation in a dose- and time-dependent manner.[4][5] | |
| A549 | Flow Cytometry (Annexin V-PE/7-AAD) | 45 and 50 µg/ml of DHA for 24h | Significant induction of apoptosis in a dose-dependent manner. Early apoptosis rates of 14.68±1.81% at higher concentrations.[4] | |
| 95D | MTT Assay | DHA-enriched phosphatidylcholine (DHA-PC) and DHA-triglyceride (DHA-TG) | DHA-PC and DHA-TG significantly inhibited cell growth by 53.7% and 33.8%, respectively.[6][7][8] | |
| A549 & H1299 | MTT Assay | Various doses of DHA for 24h | Dose-dependent reduction in cell viability.[9] |
Delving into the Molecular Mechanisms: Signaling Pathways
DHA's anti-cancer effects are underpinned by its ability to modulate critical signaling pathways that govern cell survival, proliferation, and apoptosis. The mechanisms, however, exhibit some differences between glioblastoma and lung adenocarcinoma.
In glioblastoma cells, DHA has been shown to inhibit the mTOR signaling pathway. This inhibition is achieved through the suppression of Akt, a key survival kinase, and the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[1][2] The downregulation of the PI3K/MAPK signaling pathways has also been implicated in the effects of DHA on brain tumor cells.[10][11][12]
In lung adenocarcinoma cells, a primary mechanism of DHA-induced apoptosis is the generation of reactive oxygen species (ROS). This oxidative stress leads to the inactivation of the pro-survival PI3K/Akt signaling pathway.[13][14] Furthermore, DHA has been found to increase the expression of MAP-kinase-phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates the MAP kinases ERK1/2 and p38, leading to apoptosis.[15] Other studies have pointed to the involvement of the PPARγ/NF-κB and PPARγ/PTEN/AKT signaling pathways in the anti-metastatic effects of DHA in lung cancer cells.[16]
Visualizing the Science: Diagrams of Workflows and Pathways
To provide a clearer understanding of the experimental processes and the molecular interactions, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
For the accurate replication and validation of the cited findings, detailed experimental protocols are crucial.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of DHA and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment with DHA, harvest the cells (including floating cells in the medium) by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Conclusion
This comparative guide illustrates that while DHA exhibits potent anti-cancer activity against both glioblastoma and lung adenocarcinoma, the underlying molecular mechanisms are cell-type specific. In glioblastoma, DHA's effects are largely mediated through the inhibition of the Akt/mTOR pathway, whereas in lung adenocarcinoma, the induction of ROS and modulation of the PI3K/Akt and MAPK pathways play a more prominent role. These findings underscore the importance of cell-context in drug efficacy and highlight the need for tailored therapeutic strategies in cancer treatment. The provided data and protocols serve as a valuable resource for researchers and clinicians working towards the development of novel anti-cancer therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ω3-polyunsaturated fatty acids induce cell death through apoptosis and autophagy in glioblastoma cells: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Comparative Study of Docosahexaenoic Acid with Different Molecular Forms for Promoting Apoptosis of the 95D Non-Small-Cell Lung Cancer Cells in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Docosahexaenoic Acid with Different Molecular Forms for Promoting Apoptosis of the 95D Non-Small-Cell Lung Cancer Cells in a PPARγ-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Docosahexaenoic Acid Induces Cell Death in Human Non-Small Cell Lung Cancer Cells by Repressing mTOR via AMPK Activation and PI3K/Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Docosahexaenoic acid (DHA) sensitizes brain tumor cells to etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Docosahexaenoic Acid (DHA) Sensitizes Brain Tumor Cells to Etoposide-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Docosahexaenoic acid induces apoptosis in lung cancer cells by increasing MKP-1 and down-regulating p-ERK1/2 and p-p38 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Head-to-head comparison of different synthesis routes for 3-oxoheptanoic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Oxoheptanoic acid, a beta-keto acid, is a valuable building block in organic synthesis. This guide provides a head-to-head comparison of four distinct synthesis routes to this target molecule, offering an objective analysis of their performance based on experimental data. Detailed experimental protocols are provided for each route, and the reaction pathways are visualized for clarity.
At a Glance: Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes for this compound. This allows for a quick and easy comparison of the overall efficiency and practicality of each method.
| Parameter | Route 1: Crossed Claisen Condensation | Route 2: Enolate Acylation | Route 3: Acylation of 2-Hexanone (B1666271) | Route 4: Malonic Ester Synthesis |
| Overall Yield | Good | Good to Excellent | Moderate | Good |
| Starting Materials | Ethyl pentanoate, Ethyl acetate (B1210297) | Ethyl acetate, Pentanoyl chloride | 2-Hexanone, Ethyl carbonate | Diethyl malonate, Pentanoyl chloride |
| Key Reagents | Sodium ethoxide or LDA | Lithium diisopropylamide (LDA) | Sodium hydride | Sodium ethoxide, NaOH/HCl |
| Reaction Steps | 2 | 2 | 2 | 3 |
| Key Challenge | Potential for self-condensation byproducts. | Requires strictly anhydrous conditions and cryogenic temperatures. | Use of sodium hydride requires careful handling. | Potential for dialkylation and requires a decarboxylation step. |
| Scalability | Readily scalable. | Scalable with specialized equipment for low temperatures. | Moderately scalable. | Readily scalable. |
Route 1: Crossed Claisen Condensation followed by Hydrolysis
This is a classic and widely used method for the formation of β-keto esters. The synthesis of this compound via this route involves two main stages: the crossed Claisen condensation of ethyl pentanoate and ethyl acetate to form ethyl 3-oxoheptanoate, followed by its saponification and acidification.
Experimental Protocol
Stage 1: Synthesis of Ethyl 3-oxoheptanoate
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Addition of Ethyl Acetate: Slowly add ethyl acetate (1.0 equivalent) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Addition of Ethyl Pentanoate: Add a solution of ethyl pentanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield ethyl 3-oxoheptanoate.
Stage 2: Saponification and Acidification to this compound (Adapted Protocol)
-
Saponification: Dissolve the purified ethyl 3-oxoheptanoate (1.0 equivalent) in a mixture of methanol (B129727) and a 1 M aqueous solution of sodium hydroxide (B78521) (2.0 equivalents). Stir the resulting mixture at room temperature for 5 hours or until TLC analysis indicates the complete consumption of the starting material.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M hydrochloric acid. Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by crystallization from a suitable solvent system if necessary.
Logical Workflow
Route 2: Acylation of Ethyl Acetate Enolate followed by Hydrolysis
This route offers an alternative to the Claisen condensation and can sometimes provide better control over the reaction, especially in preventing self-condensation byproducts. It involves the formation of the enolate of ethyl acetate, followed by acylation with pentanoyl chloride.
Experimental Protocol
Stage 1: Synthesis of Ethyl 3-oxoheptanoate
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to generate LDA.
-
Addition of Ethyl Acetate: Slowly add ethyl acetate (1.0 equivalent) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Acylation: Add a solution of pentanoyl chloride (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring and Work-up: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Stage 2: Saponification and Acidification to this compound (Adapted Protocol)
The procedure is identical to Stage 2 of Route 1.
Logical Workflow
Route 3: Acylation of 2-Hexanone followed by Hydrolysis
This method utilizes a ketone as the starting material and acylates it with ethyl carbonate.
Experimental Protocol
Stage 1: Synthesis of Ethyl 3-oxoheptanoate
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.9 equivalents, pre-washed with heptane (B126788) to remove mineral oil) in anhydrous diethyl ether.
-
Reaction Mixture: To this suspension, add a solution of ethyl carbonate (2.0 equivalents) in diethyl ether and stir for 10 minutes.
-
Addition of Ketone: Over a period of 30 minutes, add 2-hexanone (1.0 equivalent) to the reaction mixture.
-
Reflux and Stirring: Reflux the mixture for 2 hours. Then, add a mixture of diethyl ether and ethanol (B145695) and stir for 16 hours at ambient temperature.
-
Work-up: Cool the reaction mixture to 0 °C and add a solution of acetic acid in water, followed by a saturated sodium bicarbonate solution to adjust the pH to 7.
-
Extraction and Purification: Perform an extraction with ether. Wash the ether extracts with water, dry the organic layer, and evaporate the solvent. Purify the crude product by distillation under reduced pressure.
Stage 2: Saponification and Acidification to this compound (Adapted Protocol)
The procedure is identical to Stage 2 of Route 1.
Logical Workflow
Route 4: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. In this route, diethyl malonate is acylated with pentanoyl chloride, followed by hydrolysis and decarboxylation to yield the final product.
Experimental Protocol
Stage 1: Acylation of Diethyl Malonate
-
Enolate Formation: In a suitable reaction vessel, dissolve diethyl malonate (1.0 equivalent) in a suitable solvent such as THF. Add sodium ethoxide (1.0 equivalent) and stir to form the enolate.
-
Acylation: Cool the solution and slowly add pentanoyl chloride (1.0 equivalent). Stir the reaction mixture until completion, which can be monitored by TLC.
-
Work-up: Quench the reaction with a mild acid and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate to obtain the crude acylated malonic ester. This intermediate can be purified by column chromatography.
Stage 2: Hydrolysis and Decarboxylation
-
Saponification: The crude acylated malonic ester is heated under reflux with an excess of aqueous sodium hydroxide solution until the ester is completely hydrolyzed.
-
Acidification: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate groups to form the dicarboxylic acid.
-
Decarboxylation: The acidified mixture is heated, which causes the β-keto dicarboxylic acid intermediate to decarboxylate, releasing carbon dioxide and forming this compound.
-
Extraction and Purification: After cooling, the this compound is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated to give the final product, which can be further purified by crystallization.
Logical Workflow
References
Evaluating the Specificity of an Enzymatic Assay for 3-Oxoheptanoic Acid: A Comparative Guide
For Immediate Release
This guide provides a comprehensive evaluation of the specificity of a model enzymatic assay for the quantification of 3-oxoheptanoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols, presents comparative data with potential cross-reacting substrates, and visualizes the underlying biochemical pathways and workflows.
Introduction
This compound is a beta-keto acid that can serve as an intermediate in fatty acid metabolism. Accurate quantification of this molecule is crucial for studying various metabolic pathways and their dysregulation in disease. Enzymatic assays offer high sensitivity and specificity, but a thorough evaluation of their exclusivity for the target analyte is paramount. This guide details a coupled enzymatic assay and assesses its specificity against structurally similar molecules.
Principle of the Assay
The proposed assay for this compound is a two-step enzymatic reaction. First, this compound is converted to its coenzyme A (CoA) thioester, 3-oxoheptanoyl-CoA, by an acyl-CoA synthetase. Subsequently, a 3-ketoacyl-CoA thiolase catalyzes the thiolytic cleavage of 3-oxoheptanoyl-CoA in the presence of free CoA, yielding acetyl-CoA and valeryl-CoA. The consumption of a chromogenic substrate in a coupled reaction can be monitored spectrophotometrically to determine the enzymatic activity.
Data Presentation: Substrate Specificity of 3-Ketoacyl-CoA Thiolase
The specificity of the enzymatic assay is critically dependent on the substrate specificity of the 3-ketoacyl-CoA thiolase. The following table summarizes hypothetical kinetic data for the enzymatic activity of a commercially available 3-ketoacyl-CoA thiolase with 3-oxoheptanoyl-CoA and other structurally related beta-ketoacyl-CoAs.
| Substrate (Beta-Ketoacyl-CoA) | Relative Activity (%) |
| 3-Oxopentanoyl-CoA (C5) | 85 |
| 3-Oxohexanoyl-CoA (C6) | 95 |
| 3-Oxoheptanoyl-CoA (C7) | 100 |
| 3-Oxooctanoyl-CoA (C8) | 90 |
| 3-Oxononanoyl-CoA (C9) | 70 |
| 3-Oxodecanoyl-CoA (C10) | 50 |
Note: Data are hypothetical and intended for illustrative purposes. Actual values may vary depending on the specific enzyme and assay conditions.
Experimental Protocols
I. Preparation of 3-Oxoacyl-CoA Substrates
Objective: To synthesize the CoA thioesters of this compound and potential cross-reacting beta-keto acids for use in the thiolase activity assay.
Materials:
-
This compound
-
Other short- to medium-chain 3-oxoalkanoic acids (e.g., 3-oxopentanoic acid, 3-oxohexanoic acid, 3-oxooctanoic acid)
-
Acyl-CoA Synthetase
-
Coenzyme A (CoA)
-
ATP
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and CoA.
-
Add the respective 3-oxoalkanoic acid to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
The resulting 3-oxoacyl-CoA can be purified or used directly in the subsequent thiolase assay.
II. Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity
Objective: To determine the relative activity of 3-ketoacyl-CoA thiolase with different 3-oxoacyl-CoA substrates.
Materials:
-
Synthesized 3-oxoacyl-CoA substrates
-
3-Ketoacyl-CoA Thiolase
-
Coenzyme A (CoA)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and DTNB.
-
Add the 3-oxoacyl-CoA substrate to the cuvette.
-
Initiate the reaction by adding 3-ketoacyl-CoA thiolase.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol group of the released CoA with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
The relative activity is expressed as a percentage of the activity observed with 3-oxoheptanoyl-CoA.
Mandatory Visualizations
Signaling Pathway
Caption: Coupled enzymatic reaction for the detection of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the substrate specificity of the enzymatic assay.
Conclusion
This guide outlines a robust methodology for evaluating the specificity of an enzymatic assay for this compound. The provided hypothetical data illustrates that while the model 3-ketoacyl-CoA thiolase exhibits the highest activity with 3-oxoheptanoyl-CoA, significant cross-reactivity with other short- to medium-chain 3-oxoacyl-CoAs is observed. This underscores the importance of validating the specificity of any enzymatic assay against a panel of structurally related compounds that may be present in the sample matrix. For applications requiring absolute specificity, chromatographic methods such as LC-MS/MS may be more suitable. However, for high-throughput screening or when the relative concentrations of interfering substances are low, this enzymatic assay can provide a valuable tool for the quantification of this compound.
A Guide to Inter-Laboratory Comparison for the Quantification of 3-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Principles of Inter-Laboratory Comparison
Inter-laboratory comparisons, or proficiency tests, are essential for external quality assessment.[2] They allow laboratories to benchmark their performance against their peers, identify potential systematic errors in their analytical methods, and ensure the overall reliability of their data.[3][4] The process typically involves a coordinating body that prepares and distributes identical, homogeneous samples to participating laboratories. Each laboratory analyzes the samples using their own methods and reports the results back to the coordinator for statistical analysis.
Data Presentation for Comparison
Clear and concise data presentation is critical for comparing results from different laboratories. The following tables provide a template for summarizing quantitative data from a hypothetical inter-laboratory study.
Table 1: Participant Laboratory Information
| Laboratory ID | Country | Analytical Method | Instrument |
| Lab A | USA | LC-MS/MS | Triple Quadrupole |
| Lab B | Germany | GC-MS | Single Quadrupole |
| Lab C | Japan | LC-MS/MS | Q-TOF |
| Lab D | UK | LC-MS/MS | Triple Quadrupole |
| Lab E | France | GC-MS | Triple Quadrupole |
Table 2: Quantitative Results for 3-Oxoheptanoic Acid in Standard Reference Material
| Laboratory ID | Measured Concentration (µg/mL) - Sample 1 | Measured Concentration (µg/mL) - Sample 2 | Mean Concentration (µg/mL) | Standard Deviation | Z-Score* |
| Lab A | 9.85 | 10.15 | 10.00 | 0.21 | 0.00 |
| Lab B | 9.50 | 9.70 | 9.60 | 0.14 | -0.89 |
| Lab C | 10.50 | 10.30 | 10.40 | 0.14 | 0.89 |
| Lab D | 9.90 | 10.10 | 10.00 | 0.14 | 0.00 |
| Lab E | 9.20 | 9.40 | 9.30 | 0.14 | -1.56 |
| Consensus Mean | 10.00 | ||||
| Consensus SD | 0.45 |
*Z-scores are calculated to compare the performance of each laboratory to the consensus mean. A Z-score between -2 and 2 is generally considered satisfactory.[5]
Experimental Protocols
To ensure consistency and comparability of results, the adoption of standardized experimental protocols is highly recommended. Below are detailed methodologies for the quantification of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive technique.[2][6][7]
LC-MS/MS Protocol for this compound Quantification
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18) is suitable for separating the analyte.[6][7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution should be optimized to ensure good separation of this compound from other matrix components.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is required for selective and sensitive detection.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.[6]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and the internal standard should be determined and optimized for quantification.
4. Calibration and Quantification:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., stripped plasma).
-
Quantification: The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound.
Potential Metabolic Pathway Involvement
This compound is a beta-keto acid and is likely an intermediate in the beta-oxidation of odd-chain fatty acids.[1]
Caption: A simplified diagram of the beta-oxidation pathway for heptanoyl-CoA.
By adhering to the principles and protocols outlined in this guide, researchers can work towards establishing a robust inter-laboratory comparison for this compound, ultimately leading to more reliable and comparable data in the fields of metabolic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxoheptanoic Acid vs. Triheptanoin: A Comparative Guide for Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic modulators is paramount. This guide provides an objective comparison of 3-Oxoheptanoic acid and triheptanoin (B1683035), focusing on their distinct roles and effects in metabolic studies.
While both molecules are related to seven-carbon fatty acid metabolism, their applications and metabolic fates differ significantly. Triheptanoin is a well-characterized pro-drug used as an anaplerotic therapy, whereas this compound is a transient metabolic intermediate with a less defined independent role.
Overview of Metabolic Pathways
Triheptanoin, a synthetic triglyceride, is hydrolyzed in the gut to glycerol (B35011) and three molecules of heptanoic acid (a C7 fatty acid). Heptanoic acid is then transported to the liver and other tissues where it undergoes β-oxidation. This process yields acetyl-CoA and propionyl-CoA, which serve as key substrates for the Krebs cycle, thus "filling up" the cycle in a process known as anaplerosis.[1][2] this compound is an intermediate in the β-oxidation of heptanoyl-CoA.
Comparative Data
The following tables summarize the key differences and available quantitative data for this compound and triheptanoin.
| Feature | This compound | Triheptanoin |
| Chemical Nature | Medium-chain keto acid | Synthetic triglyceride of heptanoic acid |
| Primary Role | Metabolic intermediate in β-oxidation | Pro-drug for heptanoic acid; Anaplerotic agent |
| Administration | Not typically administered directly | Oral liquid |
| Metabolic Products | Acetyl-CoA and Propionyl-CoA (indirectly) | Heptanoic acid, which yields Acetyl-CoA and Propionyl-CoA[1] |
| Therapeutic Use | Not established | Treatment of long-chain fatty acid oxidation disorders (LC-FAODs)[3] |
Experimental Data: Triheptanoin in Clinical Studies
Quantitative data on the direct metabolic effects of this compound is scarce in the literature. In contrast, triheptanoin has been the subject of numerous clinical investigations, particularly in the context of LC-FAODs.
| Study Outcome | Pre-Triheptanoin | Post-Triheptanoin | Reference |
| Annualized Major Clinical Events (MCEs) | 1.76 ± 1.64 events/patient/year | 1.00 ± 1.00 events/patient/year | [4] |
| Hospitalization Days/Year (Rhabdomyolysis) | Substantial | Decreased by ~60% | [5] |
| Cardiac Dysfunction Prevalence | 35% | 2% | [6] |
| Hypoglycemia Prevalence | 42% | 0% | [6] |
Experimental Protocols
Acylcarnitine Profiling in Blood
A standard method for monitoring patients with fatty acid oxidation disorders involves the analysis of acylcarnitine profiles in blood spots using tandem mass spectrometry (MS/MS). This technique allows for the quantification of various acylcarnitine species, which can indicate metabolic blocks.[1]
12-Minute Walk Test (12MWT)
To assess exercise tolerance and overall physical function, patients are instructed to walk as far as possible in 12 minutes. The total distance covered is recorded and compared before and after treatment to evaluate changes in functional capacity.[1]
Signaling and Metabolic Effects
Triheptanoin's primary mechanism of action is to provide alternative energy substrates and replenish Krebs cycle intermediates. The production of both acetyl-CoA and propionyl-CoA is crucial for its anaplerotic effect, which is not achieved with even-chain triglycerides that only produce acetyl-CoA.[7] This dual supply helps to maintain energy production and support biosynthetic pathways.
The direct signaling effects of this compound are not well-documented. As a transient intermediate, its concentration is likely tightly regulated and may not reach levels sufficient to exert significant independent signaling roles.
Conclusion
In metabolic studies, triheptanoin serves as a valuable tool and therapeutic agent for investigating and treating disorders related to energy deficiency, particularly those involving impaired fatty acid oxidation. Its efficacy is attributed to its role as a pro-drug for heptanoate, which provides both energy and anaplerotic substrates to the Krebs cycle.
This compound, while a necessary intermediate in the breakdown of heptanoate, is not itself a therapeutic agent and its independent metabolic effects are not a current focus of research. Its significance lies within the context of the β-oxidation pathway. Therefore, for researchers aiming to modulate cellular energy metabolism through anaplerosis, triheptanoin is the compound of choice for direct administration and study. Future research may elucidate specific roles for this compound, but current evidence strongly positions triheptanoin as the primary effector molecule in this metabolic axis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H12O3 | CID 113342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics of Triheptanoin and Its Metabolites in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 3-Oxooctanoic acid (HMDB0010721) [hmdb.ca]
Assessing the anaplerotic potential of 3-oxoheptanoic acid compared to other substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anaplerotic potential of 3-oxoheptanoic acid against other key metabolic substrates. Anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates, is crucial for maintaining cellular energy homeostasis and biosynthetic capacity. Substrates capable of robust anaplerosis are of significant interest for therapeutic applications in various metabolic and neurodegenerative diseases. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from its metabolic precursor, heptanoate (B1214049), and structurally similar ketone bodies to provide a comprehensive overview.
Executive Summary
This compound, a C7-ketone body derived from the metabolism of the odd-chain fatty acid heptanoate, holds significant promise as an anaplerotic substrate. Its metabolism is predicted to yield both acetyl-CoA and propionyl-CoA. Propionyl-CoA is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, a direct intermediate of the TCA cycle, thus "filling up" the cycle. This dual contribution of both an anaplerotic substrate (propionyl-CoA) and a ketogenic fuel (acetyl-CoA) distinguishes it from many other substrates. This guide presents a theoretical and evidence-based comparison of this compound with established anaplerotic and ketogenic substrates, detailed experimental protocols to enable direct comparative studies, and visualizations of the relevant metabolic pathways.
Comparative Analysis of Anaplerotic Substrates
The anaplerotic potential of a substrate is determined by its ability to replenish TCA cycle intermediates. The following table summarizes the metabolic fate and anaplerotic contribution of this compound in comparison to other key substrates. It is important to note that the data for this compound is largely inferred from studies on its precursor, heptanoate, and other ketone bodies.
| Substrate | Metabolic Fate | Anaplerotic Intermediate | Ketogenic Potential | Supporting Evidence |
| This compound | β-oxidation | Succinyl-CoA (from Propionyl-CoA) | Acetyl-CoA | Inferred from heptanoate metabolism, which produces propionyl-CoA and acetyl-CoA.[1] C5-ketone bodies are known to be anaplerotic. |
| Heptanoate (C7) | β-oxidation | Succinyl-CoA (from Propionyl-CoA) | Acetyl-CoA | Directly demonstrated through stable isotope tracing studies showing contribution to TCA cycle intermediates.[1] |
| Glucose | Glycolysis, Pyruvate (B1213749) Dehydrogenase, Pyruvate Carboxylase | Oxaloacetate (from Pyruvate) | Acetyl-CoA | A primary anaplerotic substrate via pyruvate carboxylase, which is a key anaplerotic enzyme. |
| Glutamine | Glutaminolysis | α-Ketoglutarate | Can be converted to Acetyl-CoA | A major anaplerotic substrate in many cell types, particularly cancer cells. |
| Octanoate (C8) | β-oxidation | None | Acetyl-CoA | An even-chain fatty acid that exclusively produces acetyl-CoA and is therefore ketogenic but not directly anaplerotic.[1] |
Visualizing Metabolic Pathways
To understand the distinct contributions of these substrates to the TCA cycle, the following diagrams, generated using Graphviz (DOT language), illustrate their metabolic pathways.
References
Navigating the Stability Landscape of 3-Oxoalkanoic Acids in Plasma: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of pharmacologically active molecules in plasma is a cornerstone of preclinical assessment. This guide offers a comparative analysis of the stability of various 3-oxoalkanoic acids (also known as beta-keto acids) in plasma. These compounds, characterized by a ketone group at the beta position relative to a carboxylic acid, are notoriously unstable, presenting unique challenges in analytical chemistry and drug design.
This publication provides a summary of available data on the plasma stability of different 3-oxoalkanoic acids, details the experimental protocols for assessing their stability, and illustrates the primary degradation pathways.
Comparative Plasma Stability of 3-Oxoalkanoic Acids
The inherent instability of 3-oxoalkanoic acids is primarily due to their susceptibility to decarboxylation, a reaction where the carboxyl group is eliminated as carbon dioxide, especially when heated.[1] This process can occur both non-enzymatically and be catalyzed by plasma components.[2][3] The stability of these compounds is significantly influenced by factors such as temperature and pH.[1]
While extensive comparative data on the plasma half-life of a wide range of 3-oxoalkanoic acids is limited in publicly available literature, we can synthesize existing knowledge to provide a comparative overview. Acetoacetic acid is the most studied compound in this class, and its instability is well-documented. Other short-chain 3-oxoalkanoic acids are also known to be unstable. For instance, 3-oxo-2-ethylhexanoic acid has been identified as a metabolite that readily decarboxylates, suggesting inherent instability.[4]
A study developing a quantification method for 3-oxopentanoic acid noted its stability under specific analytical conditions, including long-term storage at -80 °C, but this does not reflect its stability at physiological temperature (37°C) in a complex biological matrix like plasma.[3] Generally, it is accepted that beta-keto acids are unstable in biological samples if not handled properly.[1]
The following table summarizes the known stability characteristics of representative 3-oxoalkanoic acids in plasma. It is important to note that direct, side-by-side comparative studies are scarce, and much of the understanding is based on the well-characterized behavior of acetoacetate (B1235776) and the general chemical properties of the β-keto acid functional group.
| 3-Oxoalkanoic Acid | Common Name | Chain Length | Reported Plasma Stability Characteristics | References |
| 3-Oxobutanoic acid | Acetoacetic acid | C4 | Highly unstable; undergoes rapid decarboxylation. Stabilized by storage at low temperatures (-80°C). | [1] |
| 3-Oxopentanoic acid | - | C5 | Expected to be unstable at physiological temperatures due to its β-keto acid structure. Stable under specific, cold analytical conditions. | [3] |
| 3-Oxohexanoic acid | - | C6 | Presumed to be unstable in plasma at 37°C, similar to other short-chain β-keto acids. | [4] |
Degradation Pathways of 3-Oxoalkanoic Acids in Plasma
The degradation of 3-oxoalkanoic acids in plasma is primarily driven by decarboxylation, which can be spontaneous or enzymatically facilitated.
Non-Enzymatic Decarboxylation
The principal non-enzymatic degradation pathway for β-keto acids is spontaneous decarboxylation.[1] This reaction is facilitated by heat and involves a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone.[1]
Enzymatic Degradation
While spontaneous decarboxylation is a significant factor, components within plasma can catalyze this degradation. Studies have shown that serum albumin possesses acetoacetate decarboxylase activity, contributing to the breakdown of acetoacetate.[2][3] This suggests that other 3-oxoalkanoic acids may also be subject to this catalytic activity.
Furthermore, plasma contains various esterases, such as carboxylesterases, which are responsible for the hydrolysis of many ester-containing drugs.[5][6] While the primary mode of degradation for 3-oxoalkanoic acids is decarboxylation, the potential for enzymatic activity by other plasma hydrolases on the carboxylic acid moiety or on potential ester prodrugs of these acids should be considered during drug development.
Below is a diagram illustrating the key degradation pathways for 3-oxoalkanoic acids in a plasma environment.
Degradation of 3-oxoalkanoic acids in plasma.
Experimental Protocols for Assessing Plasma Stability
A standardized in vitro assay is essential for reliably determining the plasma stability of 3-oxoalkanoic acids. The following protocol outlines a typical workflow using modern analytical techniques.
In Vitro Plasma Stability Assay
1. Materials and Reagents:
-
Test 3-oxoalkanoic acid
-
Pooled human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of the test compound)
-
Acetonitrile (B52724) or methanol (B129727) (ice-cold, for protein precipitation)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test 3-oxoalkanoic acid in a suitable solvent (e.g., DMSO).
-
Pre-warm pooled plasma to 37°C.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
Immediately after adding the test compound, collect an aliquot for the zero-time point (T=0).
-
Incubate the remaining plasma-compound mixture at 37°C.
-
Collect aliquots at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
For each time point, immediately stop the reaction by adding the aliquot to a larger volume of ice-cold acetonitrile or methanol containing the internal standard. This step also precipitates plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent 3-oxoalkanoic acid.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
4. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining against time.
-
The slope of the linear regression of this plot represents the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
The workflow for a typical plasma stability assay is depicted in the diagram below.
Workflow for plasma stability assessment.
Conclusion
The stability of 3-oxoalkanoic acids in plasma is a critical parameter for drug development, with decarboxylation being the primary degradation pathway. While acetoacetic acid is known to be highly unstable, it is reasonable to infer that other short-chain 3-oxoalkanoic acids exhibit similar instability at physiological temperatures. The catalytic activity of plasma components, particularly albumin, can further accelerate this degradation. For accurate assessment, a robust in vitro plasma stability assay coupled with a sensitive analytical method like LC-MS/MS is indispensable. Further research providing direct comparative stability data for a broader range of 3-oxoalkanoic acids would be highly beneficial for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Acetoacetate Decarboxylase Activity of Plasma Components [jstage.jst.go.jp]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Oxoheptanoic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-Oxoheptanoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous chemical waste, is recommended. This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of exposure, additional protective clothing may be necessary.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Prevent inhalation of any vapors or mists.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The primary and most compliant method for the disposal of this compound is to manage it as hazardous chemical waste.[1] This approach mitigates potential unknown risks and ensures adherence to environmental regulations.
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated materials like pipette tips, gloves, and paper towels, in a dedicated and clearly labeled waste container.[2][3]
-
Crucially, segregate this acidic organic waste from other waste streams, especially bases, strong oxidizing agents, and other incompatible chemicals to prevent dangerous reactions.[1][3]
-
-
Containerization:
-
Use a leak-proof and chemically compatible container for waste collection. Plastic containers, such as those made of high-density polyethylene (B3416737) (HDPE), are generally preferred for acidic waste.[1][4]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Do not overfill the container; it should be no more than 90% full to allow for expansion and prevent spills.[4]
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity. Avoid using abbreviations or chemical formulas.[3]
-
-
Storage:
-
Final Disposal:
Chemical Compatibility and Incompatibilities
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound, as an organic acid, should not be mixed with the following:
| Incompatible Material | Potential Hazard |
| Bases (e.g., Sodium Hydroxide) | Violent neutralization reaction, heat generation. |
| Strong Oxidizing Agents (e.g., Nitric Acid) | Exothermic and potentially explosive reactions. |
| Reactive Metals (e.g., Sodium, Potassium) | Flammable gas (hydrogen) generation. |
| Cyanides and Sulfides | Generation of toxic gases (hydrogen cyanide, hydrogen sulfide).[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and your local, state, and national regulations. If you are ever in doubt, contact your Environmental Health and Safety (EHS) department for clarification.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
